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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Benzylazepan-4-amine Dihydrochloride (CAS 109105-51-3): A Versatile Scaffold for CNS Drug Discovery

Introduction: The Azepane Moiety in Modern Medicinal Chemistry The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structurally significant scaffold in medicinal chemistry.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Moiety in Modern Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structurally significant scaffold in medicinal chemistry.[1] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the larger, more flexible azepane ring system offers a unique conformational landscape.[1] This flexibility can be crucial for optimizing interactions with biological targets, making substituted azepanes valuable building blocks in the design of novel therapeutics.[1] Several approved drugs, including the antidiabetic agent Tolazamide and the antihistamine Azelastine, feature the azepane substructure, highlighting its clinical relevance.[1]

This technical guide focuses on 1-Benzylazepan-4-amine dihydrochloride, a key intermediate for the synthesis of compounds targeting the central nervous system (CNS). The strategic placement of a primary amine at the 4-position and a benzyl group on the ring nitrogen provides a versatile platform for chemical modification, enabling the exploration of a wide range of therapeutic applications. Recent research has highlighted the potential of N-benzylated azepane structures as potent inhibitors of monoamine transporters and sigma-1 (σ1) receptors, suggesting a promising avenue for the development of treatments for neuropsychiatric disorders.[2]

This document provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, analytical characterization methods, and potential applications of 1-Benzylazepan-4-amine dihydrochloride for researchers, scientists, and drug development professionals.

Physicochemical Properties

The dihydrochloride salt of 1-Benzylazepan-4-amine is a solid at room temperature. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

PropertyValueSource/Rationale
CAS Number 109105-51-3Registry Number
Molecular Formula C₁₃H₂₂Cl₂N₂-
Molecular Weight 277.24 g/mol Calculated
Appearance White to off-white powderPredicted based on similar amine hydrochlorides.
Melting Point >250 °C (decomposes)Predicted. Amine dihydrochloride salts often have high melting points.
Solubility Soluble in water and methanol.Predicted based on the polar nature of the dihydrochloride salt.
pKa (Predicted) Amine 1: ~9.5-10.5, Amine 2: ~7.5-8.5Estimated for the protonated azepane nitrogen and the exocyclic primary amine.

Synthesis and Purification

The most direct and industrially scalable route to 1-Benzylazepan-4-amine is through the reductive amination of the corresponding ketone, 1-benzylazepan-4-one. Reductive amination is a robust and widely used method for amine synthesis, involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[3][4]

G

Representative Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination of cyclic ketones.[5][6]

Materials:

  • 1-Benzylazepan-4-one (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Imine Formation: To a solution of 1-benzylazepan-4-one in methanol, add ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of a large excess of the ammonia source drives the equilibrium towards the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C. Sodium cyanoborohydride is a selective reducing agent that preferentially reduces the iminium ion over the ketone starting material.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Benzylazepan-4-amine as an oil. The free base can be purified by vacuum distillation.

Protocol: Dihydrochloride Salt Formation
  • Dissolve the purified 1-Benzylazepan-4-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or anhydrous HCl gas dissolved in a solvent) with stirring. A slight excess (>2 equivalents) of HCl is required to protonate both nitrogen atoms.

  • The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzylazepan-4-amine dihydrochloride as a powder.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted spectral data based on the structure of 1-Benzylazepan-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons around 3.5-3.7 ppm). The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm). The proton at the 4-position (CH-NH₂) will likely be a multiplet around 2.8-3.2 ppm. The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzyl group (127-140 ppm). The benzylic carbon (CH₂) is expected around 60-65 ppm. The carbons of the azepane ring will resonate in the aliphatic region (25-60 ppm), with the carbon bearing the amino group (C4) appearing around 45-55 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 205.17, corresponding to the free base (C₁₃H₂₀N₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • N-H stretch: A broad to medium absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • N-H bend: A band around 1600 cm⁻¹.

Potential Applications in Drug Development

The structural features of 1-Benzylazepan-4-amine dihydrochloride make it a valuable starting point for the development of compounds targeting CNS disorders. The primary amine serves as a handle for further derivatization, allowing for the introduction of various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

G

Monoamine Transporter Inhibition

Monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT), are critical regulators of neurotransmission. Inhibitors of these transporters are used to treat a variety of CNS conditions, such as depression and attention-deficit/hyperactivity disorder (ADHD).[7] A recent study on a structurally related N-benzylated bicyclic azepane demonstrated potent inhibition of both NET and DAT with IC₅₀ values in the nanomolar range.[2] This finding strongly suggests that derivatives of 1-Benzylazepan-4-amine could be developed as novel monoamine reuptake inhibitors. The 4-amino group provides a convenient point for modification to fine-tune the potency and selectivity for different transporters.

Sigma-1 (σ1) Receptor Modulation

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein involved in a wide range of cellular functions, including the modulation of ion channels and intracellular calcium signaling.[8] It is considered a pluripotent drug target for various CNS pathologies, including neurodegenerative diseases and neuropathic pain.[1][8] The same N-benzylated bicyclic azepane that inhibited monoamine transporters also showed significant affinity for the σ1 receptor.[2] This polypharmacology presents an exciting opportunity for developing single-molecule therapeutics that can address multiple aspects of complex neurological disorders. The 1-Benzylazepan-4-amine scaffold can be used to generate libraries of compounds for screening against the σ1 receptor to identify potent and selective modulators.

Safety, Handling, and Storage

As a dihydrochloride salt of a primary amine, 1-Benzylazepan-4-amine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases. Reaction with strong bases will liberate the free amine.

Conclusion

1-Benzylazepan-4-amine dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its azepane core offers unique structural and conformational properties, while the benzyl and amino functionalities provide clear handles for synthetic elaboration. Based on the pharmacology of structurally related compounds, derivatives of 1-Benzylazepan-4-amine hold significant promise as modulators of CNS targets, particularly monoamine transporters and the sigma-1 receptor. This technical guide provides a foundational understanding of this compound's properties and synthesis, aiming to facilitate its use in the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bhattacharjee, S., Saravanan, J., Mohan, S., & Arora, M. (2026). Synthesis, Characterization and CNS Depressant Activity of Some New Mannich Bases Derivatives. Asian Journal of Research in Chemistry.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry.
  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. (n.d.). Organic & Biomolecular Chemistry.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules.
  • Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. (n.d.). University of Michigan Library.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Preparation method of N-benzyl-4-piperidone. (2005).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • 4-Amino-1-benzylpiperidine 98 50541-93-0. (n.d.). Sigma-Aldrich.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021).
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025).
  • 23.15: Preparation of Amines. (2019). Chemistry LibreTexts.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.
  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1980). Journal of Medicinal Chemistry.
  • 4-Amino-1-benzylpiperidine | 50541-93-0. (2025). ChemicalBook.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). Molecules.
  • 1-Benzyl-4-piperidone synthesis. (n.d.). ChemicalBook.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology. (2021). European Journal of Medicinal Chemistry.
  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board.
  • (PDF) Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2025).
  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015). Magnetic Resonance in Chemistry.
  • 4-Amino-1-benzylpiperidine. (n.d.). Chem-Impex.
  • Further studies on conformationally constrained tricyclic tropane analogues and their uptake inhibition at monoamine transporter sites: synthesis of (Z)-9-(substituted arylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes as a novel class of serotonin transporter inhibitors. (2002). Journal of Medicinal Chemistry.
  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.).
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Journal of Chemical Sciences.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2016). RSC Advances.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004). Journal of Medicinal Chemistry.
  • Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. (n.d.). Benchchem.
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).
  • Azepane. (n.d.). Wikipedia.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Arkivoc.
  • Preparation of Amines. (2020). Chemistry Steps.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). IntechOpen.
  • Reductive amin
  • 4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2). (n.d.). Cayman Chemical.

Sources

Exploratory

Unlocking the Seven-Membered Ring: Azepane-4-amine Scaffolds in CNS Drug Discovery

[1] Executive Summary The search for novel Central Nervous System (CNS) therapeutics often hits a "structural wall" dominated by 5- and 6-membered nitrogen heterocycles (pyrrolidines and piperidines). The Azepane-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The search for novel Central Nervous System (CNS) therapeutics often hits a "structural wall" dominated by 5- and 6-membered nitrogen heterocycles (pyrrolidines and piperidines). The Azepane-4-amine scaffold (a 7-membered ring with a primary amine at the 4-position) represents a strategic expansion into "Goldilocks" chemical space—large enough to induce unique conformational selectivity, yet small enough to maintain drug-like physicochemical properties (CNS MPO).

This guide details the structural rationale, synthetic access, and medicinal chemistry applications of azepane-4-amines, specifically focusing on their utility in targeting monoamine transporters (DAT/NET) and Sigma-1 receptors (


-1R).

Part 1: Structural & Physicochemical Attributes

The Conformational Advantage

Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the 4-amino substituent to explore vectors inaccessible to its 6-membered counterparts.

  • Piperidine (6-ring): Rigid. Substituents are locked in axial or equatorial positions.

  • Azepane (7-ring): Pseudorotational. The energy barrier between conformers is lower (

    
    3-5 kcal/mol), allowing the molecule to "mold" into cryptic pockets of GPCRs and transporters.
    
CNS Physicochemical Profile

For CNS penetration, the azepane-4-amine core offers favorable lipophilicity/basicity balance compared to larger bicyclic systems.

PropertyPiperidine-4-amineAzepane-4-amineImpact on CNS
Ring Size 67Increased hydrophobic surface area.
LogP (Calc) ~0.2~0.6Azepane is more lipophilic, aiding BBB crossing.
pKa (Ring N) ~11.0~10.8Slightly lower basicity reduces lysosomal trapping.
TPSA 38 Ų38 ŲIdentical polar surface area; ideal for BBB (<90 Ų).

Part 2: Synthetic Strategies & Protocols

Two primary routes exist for accessing the Azepane-4-amine core: Ring Expansion (from piperidines) and De Novo Cyclization (from amino acids).

Primary Route: Ring Expansion (The Homologation Protocol)

This route is preferred in medicinal chemistry for generating libraries because it starts from inexpensive 4-piperidones.

Experimental Protocol: Synthesis of N-Boc-4-aminoazepane

Objective: Convert N-Boc-4-piperidone to N-Boc-4-aminoazepane via ketone homologation and reductive amination.

Reagents:

  • N-Boc-4-piperidone

  • Ethyl diazoacetate (EDA) &

    
     (Lewis Acid)
    
  • Ammonium acetate (

    
    )
    
  • Sodium cyanoborohydride (

    
    )
    

Step-by-Step Methodology:

  • Ring Expansion (In situ generation of 4-azepanone):

    • Setup: Dissolve N-Boc-4-piperidone (10 mmol) in anhydrous

      
       (50 mL) under 
      
      
      
      atmosphere. Cool to -78°C.[1]
    • Addition: Add

      
       (1.1 eq) dropwise. Stir for 15 min.
      
    • Homologation: Add Ethyl diazoacetate (1.2 eq) slowly to prevent exotherm.

    • Reaction: Allow to warm to RT over 4 hours. The evolution of

      
       gas indicates insertion.
      
    • Validation: TLC (Hex/EtOAc 3:1) should show disappearance of starting material (

      
      ) and appearance of the expanded ketone (
      
      
      
      ).
    • Workup: Quench with saturated

      
      . Extract with DCM. The product is a mixture of regioisomers (3-oxo and 4-oxo), but 4-oxo typically predominates due to symmetry. Isolate N-Boc-4-azepanone via flash chromatography.
      
  • Reductive Amination (Installation of the 4-amine):

    • Imine Formation: Dissolve N-Boc-4-azepanone (5 mmol) in MeOH (25 mL). Add

      
       (10 eq). Stir at RT for 2 hours.
      
    • Reduction: Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Completion: Stir overnight at RT.

    • Validation: LC-MS should show mass peak [M+H]+ corresponding to the amine.

    • Workup: Acidify to pH 2 (destroy excess hydride), then basify to pH 10 with NaOH. Extract with DCM.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the diagnostic multiplet of the C4-H proton at

    
     2.8-3.0 ppm. The splitting pattern will be complex due to the 7-membered ring flexibility, distinct from the triplet-of-triplets seen in piperidines.
    
Visualization: Synthetic Pathway

Synthesis Piperidone N-Boc-4-Piperidone (C6 Ring) Intermediate Betaine Intermediate Piperidone->Intermediate + Ethyl Diazoacetate BF3·OEt2, -78°C Azepanone N-Boc-4-Azepanone (C7 Ring) Intermediate->Azepanone Ring Expansion (-N2) Imine Imine Species Azepanone->Imine + NH4OAc MeOH Product Azepane-4-amine (Target Scaffold) Imine->Product + NaBH3CN Reductive Amination

Caption: Figure 1.[2] Ring expansion strategy converting a 6-membered piperidone to the 7-membered azepane-4-amine core.

Part 3: Medicinal Chemistry & SAR[2][4][5][6][7][8][9]

The azepane-4-amine scaffold has shown particular potency in Polypharmacology , specifically targeting the Monoamine Transporters (MATs) and Sigma receptors.

Case Study: Dual NET/DAT Inhibitors

Recent studies (Carrel et al., 2025) demonstrated that N-benzylated azepanes act as potent inhibitors of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[3][4][5]

  • Mechanism: The 7-membered ring occupies the S1 binding site of the transporter. The "twist" conformation allows the benzyl group to engage hydrophobic sub-pockets (S2) more effectively than the rigid piperidine analogs.

  • Stereochemistry: The (R,R)-enantiomer of fused bicyclic azepanes often shows superior selectivity for NET over SERT (Serotonin Transporter).

Structure-Activity Relationship (SAR) Summary
ModificationEffect on PotencyEffect on Selectivity
N1-Benzylation Critical Increase. Essential for hydrophobic pocket engagement.Increases NET/DAT affinity over SERT.
4-Amine Methylation Moderate Decrease. Primary amine is preferred for H-bonding.Reduces BBB permeability slightly.
Ring Contraction (to Piperidine) Loss of Potency. (>10-fold loss in NET affinity).Increases off-target binding.
Ring Fusion (Bicyclic) Increases rigidity.Improves selectivity (e.g., Sigma-1 vs DAT).
Visualization: Mechanism of Action (Synaptic Cleft)

Mechanism Presynaptic Presynaptic Neuron Vesicle DA/NE Vesicles Presynaptic->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release Postsynaptic Postsynaptic Receptor (GPCR) Synapse->Postsynaptic Signal Activation Transporter Transporter (DAT/NET) [Target] Synapse->Transporter Reuptake (Normal) Transporter->Presynaptic Recycling Transporter->Synapse Increased Neurotransmitter Levels Azepane Azepane-4-amine Inhibitor Azepane->Transporter BLOCKS (Ki < 100 nM)

Caption: Figure 2. Mechanism of Action. Azepane-4-amine scaffolds block reuptake transporters (DAT/NET), elevating synaptic neurotransmitter levels.

Part 4: Future Outlook & Expert Recommendations

  • Chirality is Key: Unlike piperidines, where the 4-position is achiral (unless substituted), azepane-4-amines have inherent chirality if the ring is fused or further substituted. Drug developers must prioritize enantioselective synthesis early in the pipeline.

  • Sigma-1 Receptor (σ-1R) Potential: The azepane core is a privileged scaffold for σ-1R. This receptor is a chaperone protein involved in neuroprotection. Combining DAT inhibition with σ-1R agonism (using the azepane scaffold) offers a dual-mechanism approach for treating depression and cognitive deficits.

  • Safety Note: 7-membered rings can sometimes be associated with hERG channel inhibition. Routine patch-clamp assays should be integrated into the screening cascade for any azepane series.

References

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

  • Gómez-Pérez, V., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry.

  • Kouba, S., et al. (2024).[3] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry.

Sources

Foundational

Technical Whitepaper: 1-Benzylhexahydro-1H-azepin-4-amine

Topic: 1-Benzylhexahydro-1H-azepin-4-amine Chemical Data Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Strategic Scaffold for Seven-Membered Nitrogen Heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzylhexahydro-1H-azepin-4-amine Chemical Data Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Strategic Scaffold for Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry[1]

Executive Summary

In the landscape of modern drug discovery, the transition from six-membered piperidine rings to seven-membered azepane rings represents a critical strategy for modulating physicochemical properties and patentability. 1-Benzylhexahydro-1H-azepin-4-amine (also known as 1-benzylazepan-4-amine) serves as a pivotal intermediate in this domain.[1] Unlike its rigid piperidine analogs, the azepane ring introduces conformational flexibility, often altering binding affinity profiles for G-protein coupled receptors (GPCRs), particularly muscarinic and sigma receptors.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via reductive amination, physicochemical profiling, and handling protocols.[1] It is designed to serve as a self-validating resource for synthetic chemists and medicinal designers.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The compound exists primarily as a viscous oil in its free base form, though it is frequently handled as a hydrochloride salt for improved stability and crystallinity.[1]

Table 1: Chemical Identification
ParameterData
IUPAC Name 1-Benzylazepan-4-amine
Common Synonyms 4-Amino-1-benzylazepane; 1-Benzylhexahydro-1H-azepin-4-amine
CAS Number (Free Base) Not widely listed; refer to salt or precursor
CAS Number (HCl Salt) 1956321-67-7
Precursor CAS (Ketone) 1208-75-9 (1-Benzylazepan-4-one)
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
SMILES C1CN(CCC1N)CC2=CC=CC=C2
Table 2: Physicochemical Properties (Predicted & Experimental)
PropertyValue / ObservationSource/Note
Appearance Colorless to pale yellow viscous oilExperimental observation
Boiling Point ~140–145 °C at 0.5 mmHgPredicted based on ketone precursor
pKa (Calculated) ~10.2 (Secondary amine), ~8.5 (Primary amine)Base strength estimation
Solubility Soluble in DCM, MeOH, THF; sparingly soluble in waterLipophilic benzyl group dominance
LogP ~1.7Predicted (XLogP3)

Synthetic Methodology: Reductive Amination

Rationale: The most robust route to 1-benzylazepan-4-amine is the reductive amination of 1-benzylazepan-4-one .[1] Direct alkylation of azepane-4-amine is inefficient due to poly-alkylation risks.[1] The protocol below utilizes Sodium Triacetoxyborohydride (STAB), chosen for its selectivity for imines over ketones, minimizing the reduction of the starting material to the alcohol.[1]

Experimental Protocol

Reagents:

  • 1-Benzylazepan-4-one (1.0 equiv)[1]

  • Ammonium Acetate (10.0 equiv) — Source of ammonia

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv) — Catalyst

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) — Solvent

Step-by-Step Workflow:

  • Imine Formation (Equilibrium):

    • Charge a flame-dried round-bottom flask with 1-Benzylazepan-4-one dissolved in anhydrous DCE (0.1 M concentration).

    • Add Ammonium Acetate (10 equiv) and Acetic Acid (1 equiv).[1]

    • Technical Note: Stir at room temperature for 30–60 minutes. The excess ammonium acetate drives the equilibrium toward the iminium species.[1]

  • Selective Reduction:

    • Cool the mixture to 0 °C.

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup & Purification (Critical for Purity):

    • Quench: Add saturated aqueous NaHCO₃ carefully to neutralize acid.

    • Extraction: Extract the aqueous layer with DCM (3x).[1]

    • Acid/Base Wash (Self-Validating Step):

      • Extract the combined organics with 1M HCl (aqueous). The product moves to the aqueous phase; non-basic impurities (unreacted ketone/alcohol) remain in DCM.[1]

      • Wash the acidic aqueous phase with fresh DCM.[1]

      • Basify the aqueous phase to pH >12 using 4M NaOH.[1]

      • Extract the free amine back into DCM (3x).[1]

    • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect 75–85% as a pale yellow oil.

Visualization: Synthesis Pathway

SynthesisPathway Ketone 1-Benzylazepan-4-one (CAS 1208-75-9) Imine Intermediate Iminium Species Ketone->Imine NH4OAc, AcOH DCE, RT Alcohol Byproduct: Azepanol Ketone->Alcohol Over-reduction (Minimized by STAB) Product 1-Benzylazepan-4-amine (Target) Imine->Product NaBH(OAc)3 Selective Reduction

Figure 1: Reductive amination pathway utilizing STAB for chemoselective reduction.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic. The 7-membered ring introduces complex coupling patterns compared to piperidines.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.35 (m, 5H): Aromatic protons (Benzyl group).[1][2]

    • δ 3.60 (s, 2H): Benzylic methylene (Ph-CH ₂-N).[1]

    • δ 2.85–3.00 (m, 1H): Methine proton at C4 (CH -NH₂).[1] Key diagnostic peak.

    • δ 2.50–2.70 (m, 4H): Protons adjacent to the ring nitrogen (C2 and C7).[1]

    • δ 1.50–1.90 (m, 6H): Remaining ring methylene protons (C3, C5, C6).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 205.17; Found 205.2.

Medicinal Chemistry Applications

The 1-benzylazepan-4-amine scaffold is a "privileged structure" in drug design, often used to expand the chemical space beyond crowded piperidine patents.[1]

Structural Activity Relationship (SAR) Implications
  • Conformational Flexibility: The azepane ring adopts a twist-chair conformation, unlike the rigid chair of piperidine.[1] This allows the C4-amino substituent to explore unique vectors in a receptor binding pocket.[1]

  • Lipophilicity Modulation: The extra methylene group increases LogP by ~0.5 units compared to the piperidine analog, potentially improving blood-brain barrier (BBB) penetration for CNS targets.[1]

  • Key Targets:

    • Sigma Receptors: Benzyl-amines are classic pharmacophores for Sigma-1 receptors (neuroprotection).[1]

    • Muscarinic Antagonists: Azepane analogs of atropine-like drugs often show altered selectivity profiles between M1/M2/M3 subtypes.[1]

Visualization: Functionalization Decision Tree

DecisionTree Core 1-Benzylazepan-4-amine (Scaffold) Amide Amide Coupling (R-COOH + EDC) Core->Amide Urea Urea Formation (R-NCO) Core->Urea RedAlk Reductive Alkylation (R-CHO + STAB) Core->RedAlk Lib1 Peptidomimetics (GPCR Ligands) Amide->Lib1 Lib2 Soluble Epoxide Hydrolase Inhibitors Urea->Lib2 Lib3 Tertiary Amines (CNS Active Agents) RedAlk->Lib3

Figure 2: Strategic functionalization pathways for the 4-amino moiety in library generation.[1]

Safety & Handling

  • Hazards: Like most benzylamines, this compound is an irritant to skin and eyes.[1] It may cause sensitization upon prolonged contact.[1]

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free amine absorbs CO₂ from the air; conversion to the HCl salt is recommended for long-term storage.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Available at: [Link]

  • Azepane Scaffold in Medicinal Chemistry: PubChem Compound Summary. "Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-."[1][3] Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic &amp; Structural Utility of 4-Aminoazepane Derivatives

The following technical guide details the therapeutic landscape, structural utility, and synthetic protocols for 4-Aminoazepane derivatives. Part 1: Executive Technical Synthesis The 4-aminoazepane (hexahydro-1H-azepin-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, structural utility, and synthetic protocols for 4-Aminoazepane derivatives.

Part 1: Executive Technical Synthesis

The 4-aminoazepane (hexahydro-1H-azepin-4-amine) scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. Its utility is driven by the seven-membered ring's unique conformational flexibility , which allows it to access biological space undefined by smaller heterocycles.

Unlike the rigid pyrrolidine or the chair-locked piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. Substitution at the 4-position—specifically with an amino group—introduces a critical vector for hydrogen bonding and salt-bridge formation, often utilized to target solvent-exposed aspartate or glutamate residues in protease active sites (e.g., Cathepsin K) or to enforce helical folding in peptidomimetics.

Core Therapeutic Value Proposition
  • Protease Inhibition: Acts as a P2/P3 spacer in cysteine protease inhibitors, occupying the S2 subsite with high specificity.

  • Peptidomimetics: The cis-4-amino-5-carboxyle substitution pattern mimics

    
    -turn structures, stabilizing helical conformations in synthetic peptides.
    
  • Kinase Selectivity: Provides a non-planar core that disrupts "flat" kinase inhibitor binding modes, improving selectivity profiles against off-target kinases.

Part 2: Therapeutic Applications & Mechanism of Action

Cathepsin K Inhibition: The Relacatib Paradigm

The most advanced application of the 4-aminoazepane scaffold is in the inhibition of Cathepsin K , a cysteine protease dominant in osteoclast-mediated bone resorption.

  • Compound: Relacatib (SB-462795) [1]

  • Mechanism: Relacatib utilizes a 4S-7-cis-methylazepanone core.[1] The azepane ring serves as a rigidifying spacer that directs the electrophilic warhead (often a nitrile or ketone) toward the active site cysteine (Cys25), while the 4-amino substituent (often derivatized) occupies the S2 pocket.

  • SAR Insight: The 7-membered ring is superior to 6-membered analogs because it positions the P1 and P2 substituents at a specific dihedral angle that matches the "kinked" substrate binding cleft of Cathepsin K. The cis-methyl group at position 7 further restricts the ring conformation, locking it into a bioactive geometry that minimizes entropic penalty upon binding.

Peptidomimetics: -Amino Acid Surrogates

Derivatives like cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) are used to engineer proteolytically stable peptides.

  • Structural Logic: When incorporated into peptide backbones, cis-AAzC promotes specific secondary structures, such as the 12/10-helix or 11/9-helix .[2][3][4]

  • Therapeutic Utility: These "foldamers" resist enzymatic degradation while maintaining the side-chain topology necessary for receptor activation (e.g., GPCR ligands). The azepane nitrogen remains protonated at physiological pH, improving aqueous solubility—a common failure point in macrocyclic peptide drug discovery.

Conformational Control in Kinase Inhibitors

While less developed than protease inhibitors, 4-aminoazepanes are emerging in JAK2 inhibitor design. The scaffold replaces the planar aromatic rings common in Type I inhibitors.

  • Advantage: The "pucker" of the azepane ring allows the molecule to explore the hydrophobic regions adjacent to the ATP-binding pocket (the "selectivity pocket") without inducing the steric clashes often seen with planar phenyl/pyridine rings.

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis of 4-Aminoazepane

Objective: Synthesis of chiral 4-aminoazepane via Ring-Closing Metathesis (RCM) and reductive amination. This protocol ensures high enantiomeric excess (ee), critical for biological activity.

Reagents:

  • Allylamine derivatives (Chiral pool starting material)

  • Grubbs II Catalyst[5][6]

  • 
    , 
    
    
    
    (1 atm)
  • 
     (Sodium triacetoxyborohydride)
    

Workflow:

  • Substrate Preparation:

    • Start with an amino-acid derived diallyl precursor (e.g., from Aspartic acid or Glutamic acid derivatives) to establish the chiral center.

    • Checkpoint: Ensure the amine is protected (e.g., Boc or Cbz) to prevent catalyst poisoning.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor (0.1 M) in degassed Dichloromethane (DCM).

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux for 12–24 hours under Argon.

    • Validation: Monitor disappearance of the terminal alkene protons via

      
      -NMR (
      
      
      
      5.8 ppm).
    • Result: Formation of the unsaturated tetrahydroazepine ring.

  • Reduction & Functionalization:

    • Perform hydrogenation (

      
      , Pd/C, MeOH) to saturate the olefin, yielding the azepane core.
      
    • Crucial Step (Stereocontrol): If introducing the amino group de novo, use a reductive amination on a 4-azepanone intermediate.

    • React 4-azepanone with chiral benzylamine in the presence of

      
       and AcOH (1 eq).
      
    • Mechanism:[3][7] The hydride attacks from the less hindered face, controlled by the existing chiral centers (if any) or the chiral auxiliary on the amine.

  • Purification:

    • Acid/Base extraction followed by chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient).

Part 4: Visualizing the Mechanism

Diagram 1: Cathepsin K Inhibition Logic

This diagram illustrates how the 4-aminoazepane scaffold positions pharmacophores to block the Cathepsin K active site.

CathepsinK_Inhibition CatK Cathepsin K (Active Site) S2_Pocket S2 Subsite (Hydrophobic) CatK->S2_Pocket Contains Cys25 Cys-25 (Nucleophile) CatK->Cys25 Contains Scaffold 4-Aminoazepane (Scaffold Core) Warhead Electrophile (Nitrile/Ketone) Scaffold->Warhead Positions Scaffold->S2_Pocket Occupies via 4-Substituent Warhead->Cys25 Covalent/Reversible Bond Formation

Caption: Schematic of Relacatib-like inhibition. The azepane core rigidly orients the warhead toward Cys25 while the 4-substituent fills the specificity-determining S2 pocket.

Diagram 2: Synthetic Workflow (RCM Route)

Synthesis_Workflow Start Chiral Diallyl Precursor (Amino Acid Derived) RCM Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Start->RCM Cyclization Olefin Unsaturated Azepine Intermediate RCM->Olefin Yields Hydro Hydrogenation (Pd/C, H2, MeOH) Olefin->Hydro Reduction Azepane Saturated Azepane Core Hydro->Azepane Yields Funct Reductive Amination / Deprotection (NaBH(OAc)3) Azepane->Funct Functionalization Final Chiral 4-Aminoazepane Derivative Funct->Final Target Molecule

Caption: Step-by-step synthetic pathway from chiral acyclic precursors to the functionalized 4-aminoazepane scaffold.

Part 5: Data Summary & SAR Table

The following table summarizes the Structure-Activity Relationship (SAR) data for 4-aminoazepane derivatives in the context of Cathepsin K inhibition (Data derived from Relacatib analogs).

Compound Variant4-Position Substituent7-Position SubstituentKi (nM) vs Cat KSelectivity (vs Cat L)Pharmacokinetic Note
Reference (Azepanone) HH0.16ModerateHigh Clearance
Analog A 4S-Amino (Cbz-protected)H1.2LowPoor Solubility
Relacatib (Lead) 4S-Amino (Sulfonyl) 7-cis-Methyl 0.041 >1000x High Bioavailability (89%)
Analog B 4R-Amino7-cis-Methyl>100N/AInactive Isomer
Analog C 4S-Amino7-trans-Methyl5.4ModerateSteric Clash in S2

Key Takeaway: The 4S-configuration is essential for activity, and the 7-cis-methyl group acts as a "conformational lock," significantly improving potency and metabolic stability by reducing the number of accessible non-binding conformers.

References

  • Yamashita, D. S., et al. (2006). Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors.[1] Journal of Medicinal Chemistry.[8] Link

  • Choi, S. H., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Journal of Organic Chemistry.[2][9] Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[8] Link

  • Grabowska, U., et al. (2008). Potent and selective cathepsin K inhibitors: 4-Amino-azepan-3-one series. Bioorganic & Medicinal Chemistry Letters.[10] Link

  • BenchChem Protocols. (2025). Stereoselective Synthesis of Azepane-2,4-dione Derivatives.Link

Sources

Foundational

The Azepane Ring as a Bioisosteric Replacement for Piperidine: A Strategic Approach in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, sele...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosterism, the interchange of structurally similar moieties to preserve or enhance biological activity, is a powerful tool in this endeavor.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet increasingly important, bioisosteric modification: the replacement of the ubiquitous piperidine ring with its seven-membered homolog, the azepane ring. We will explore the strategic rationale, comparative physicochemical and conformational properties, synthetic methodologies, and impactful case studies of this ring-expansion strategy. This document serves as a resource for drug development professionals seeking to navigate novel chemical space and optimize molecular design.

The Principle of Bioisosterism in Drug Design

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of atoms or functional groups within a bioactive molecule with other moieties that possess similar physicochemical properties.[4][5] The goal is to modulate the molecule's properties to achieve a more desirable biological or pharmacokinetic profile.[5] This can include improving potency, enhancing selectivity, altering metabolic pathways, reducing toxicity, or improving absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][5]

Bioisosteres are broadly categorized as:

  • Classical Bioisosteres: Atoms or groups that share the same valency and have similar sizes.

  • Non-Classical Bioisosteres: Structurally distinct groups that do not share the same number of atoms or valency but still produce a similar biological effect through comparable steric, electronic, and lipophilic properties.[6]

The replacement of a piperidine ring with an azepane ring is an example of a non-classical, homologous bioisosteric replacement. While seemingly a subtle change—the addition of a single methylene unit—this modification can profoundly impact a molecule's three-dimensional structure and its interaction with biological targets.

The Piperidine Scaffold: A Privileged Structure with Limitations

The six-membered piperidine ring is one of the most prevalent saturated N-heterocycles in approved pharmaceuticals.[7] Its popularity stems from its favorable properties:

  • Structural Rigidity: The piperidine ring primarily adopts a stable chair conformation, which limits conformational flexibility and can pre-organize substituents for optimal binding to a biological target.

  • Synthetic Accessibility: A vast array of synthetic methods for constructing and functionalizing the piperidine ring is well-established.[8]

  • Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is often protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.

However, the very prevalence of the piperidine scaffold can also be a limitation, potentially leading to a lack of novelty and unexplored interactions within a target binding site. Furthermore, its rigid structure may not always be optimal for binding affinity or selectivity.

The Azepane Ring: Exploring New Chemical and Conformational Space

The seven-membered azepane ring is significantly less common in medicinal chemistry libraries compared to piperidine and pyrrolidine, representing a largely untapped area of three-dimensional chemical space.[9][10][11] This underutilization is partly due to the synthetic challenges associated with medium-sized rings.[12] However, modern synthetic advancements are making azepanes more accessible.[9][10][11]

The primary motivations for replacing a piperidine with an azepane include:

  • Increased Conformational Flexibility: The azepane ring is more flexible than piperidine, with multiple low-energy conformations (e.g., chair, boat, twist-chair). This flexibility can allow for an induced-fit binding to a target that may not be possible with a more rigid scaffold.[13]

  • Altered Substituent Vectors: The larger ring size changes the spatial orientation (vectors) of substituents. This can enable new, favorable interactions with the target protein or alleviate steric clashes.

  • Modified Physicochemical Properties: The addition of a methylene group increases lipophilicity, which can impact cell permeability and bioavailability.[14] It can also subtly alter the pKa of the nitrogen atom.

  • Novelty and Intellectual Property: Moving to a less common scaffold can provide a clear path to new intellectual property.

Comparative Analysis: Piperidine vs. Azepane
PropertyPiperidineAzepaneRationale for Bioisosteric Replacement
Ring Size 6-membered7-memberedTo explore a larger conformational space and alter substituent vectors.
Conformational Flexibility Relatively rigid (chair conformation)More flexible (multiple low-energy conformations)To potentially achieve better induced-fit binding with a biological target.[13]
Lipophilicity (LogP) LowerHigherTo modulate cell permeability and ADME properties.[14]
Prevalence in Drugs Very commonLess commonTo create novel chemical entities and escape saturated patent space.[9][10]
Synthetic Accessibility HighModerate to ChallengingAdvances in synthesis are making azepanes more accessible.[9][11]

Synthetic Strategies for Azepane Scaffolds

The synthesis of azepanes has historically been challenging due to unfavorable thermodynamics and kinetics associated with the formation of seven-membered rings.[12] However, several effective strategies are now available.

Key Synthetic Approaches:
  • Ring-Closing Metathesis (RCM): A powerful method for forming the azepane ring from a linear diene precursor containing a nitrogen atom. The resulting unsaturated azepine is then typically reduced.

  • Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a common and effective cyclization strategy.[15]

  • Beckmann Rearrangement: A classical method involving the acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam, which can then be reduced to the azepane.[12]

  • Ring Expansion of Piperidines: This is a highly relevant strategy for direct comparison studies. Methods for expanding a piperidine ring to an azepane have been developed, offering stereoselective and regioselective control.[16]

  • Photochemical Dearomative Ring Expansion: A novel and efficient two-step strategy involves the blue-light-mediated conversion of simple nitroarenes into a seven-membered ring system, which is then hydrogenated to yield complex substituted azepanes.[9][10][11] This method allows the substitution pattern of the starting nitroarene to be directly translated to the azepane product.[9]

Workflow for Azepane Synthesis via Nitroarene Ring Expansion

The following diagram illustrates a modern and efficient workflow for synthesizing substituted azepanes from readily available nitroarenes.

G cluster_0 Step 1: Photochemical Ring Expansion cluster_1 Step 2: Reduction Nitroarene Substituted Nitroarene BlueLight Blue Light (hv) Nitroarene->BlueLight Photocatalysis Nitrene Singlet Nitrene Intermediate BlueLight->Nitrene ExpandedRing Seven-Membered Ring System Nitrene->ExpandedRing Skeletal Editing Hydrogenolysis Hydrogenolysis (e.g., H2, Rh-catalyst) ExpandedRing->Hydrogenolysis Azepane Substituted Azepane Product Hydrogenolysis->Azepane caption Workflow for Azepane Synthesis via Photochemical Ring Expansion.

Caption: Workflow for Azepane Synthesis via Photochemical Ring Expansion.

Case Studies: The Impact of Piperidine-to-Azepane Replacement

The true value of a bioisosteric replacement is demonstrated through empirical data. Several studies have explored the substitution of piperidine with azepane, revealing significant effects on pharmacological activity.

Case Study 1: Glycosidase Inhibitors

Polyhydroxylated azepanes have been synthesized as mimics of monosaccharides to act as glycosidase inhibitors.[17]

  • Observation: In one study, a seven-membered ring analogue of fagomine, (2R,3R,4R)-2-hydroxymethyl-3,4-dihydroxy-azepane, was found to be a weak inhibitor of glycosidases. However, a more highly hydroxylated azepane, (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane, demonstrated selective inhibition of green coffee bean α-galactosidase in the low micromolar range (Ki = 2.2 µM).[17]

  • Insight: This demonstrates that the azepane scaffold can be successfully employed to mimic natural substrates and that its conformational properties can lead to potent and selective inhibition when substitution patterns are optimized.

Case Study 2: Sigma-1 (σ₁) Receptor Ligands

The effect of ring size on sigma receptor affinity was explored in a series of cyclic diamines.[18]

  • Observation: When comparing piperazine (a six-membered ring) and diazepane (a seven-membered ring) analogues, both achieved picomolar affinity for the σ₁ receptor. The piperazines had a Ki range of 0.05-10.28 nM, while the diazepanes had a Ki range of 0.10-0.194 nM. Both scaffolds showed excellent selectivity over the σ₂ receptor.[18]

  • Insight: In this instance, expanding the ring from six to seven members maintained high potency and selectivity.[18] This suggests that for certain targets, the increased flexibility of the azepane scaffold is well-tolerated and can preserve the optimal binding conformation.

Case Study 3: Monoamine Transporter Inhibitors

A screening campaign identified a chiral bicyclic azepane as a potent inhibitor of monoamine transporters.

  • Observation: An N-benzylated bicyclic azepane was found to be a potent inhibitor of the norepinephrine transporter (NET, IC50 = 60 ± 7 nM) and also showed significant activity at the dopamine (DAT) and serotonin (SERT) transporters.[19]

  • Insight: This discovery highlights the potential of exploring novel azepane scaffolds to identify potent central nervous system (CNS) agents. The unique three-dimensional shape of the azepane derivative likely contributes to its potent and multi-target profile.[19]

Case Study TargetPiperidine/Piperazine Analogue ActivityAzepane/Diazepane Analogue ActivityOutcome of Ring Expansion
α-Galactosidase (Fagomine - piperidine core)Ki = 2.2 µMPotent and selective inhibition achieved with the azepane scaffold.[17]
Sigma-1 Receptor Ki = 0.05-10.28 nM (Piperazines)Ki = 0.10-0.194 nM (Diazepanes)Maintained high potency and selectivity.[18]
Norepinephrine Transporter (Scaffold not directly compared)IC50 = 60 nMNovel azepane scaffold identified as a potent inhibitor.[19]

Experimental Protocol: General Procedure for Beckmann Rearrangement

This protocol describes a classical method for synthesizing a caprolactam, the precursor to an azepane ring, from a cyclohexanone oxime.

Objective: To synthesize ε-caprolactam via Beckmann rearrangement of cyclohexanone oxime.

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium hydroxide solution (NH₄OH)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separating funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 50 g of cyclohexanone oxime.

  • Acid Addition: Place the flask in an ice bath and slowly add 120 g of concentrated sulfuric acid with continuous stirring. The temperature should be maintained below 10 °C during the addition.

  • Rearrangement: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for an additional 15-20 minutes. The reaction is exothermic; if the temperature rises above 80 °C, cool the flask briefly in an ice bath.

  • Neutralization: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution until the pH is approximately 7. This step should be performed in a fume hood with vigorous stirring. ε-caprolactam will separate as an oil or solid.

  • Extraction: Transfer the mixture to a separating funnel and extract the product with chloroform (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude ε-caprolactam can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.

Self-Validation: The identity and purity of the resulting ε-caprolactam should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values. The subsequent reduction to azepane would require a separate protocol (e.g., using LiAlH₄ or catalytic hydrogenation).

Future Perspectives and Challenges

The bioisosteric replacement of piperidine with azepane is a promising strategy that remains underexplored. The future of this approach will likely involve:

  • Computational Modeling: The use of in silico tools to predict the conformational preferences of azepane analogues and their binding modes can help rationalize the selection of synthetic targets, saving time and resources.

  • Development of Stereoselective Syntheses: A major challenge is the stereocontrolled synthesis of substituted azepanes. The development of new asymmetric methods will be crucial for accessing enantiopure azepane-containing drug candidates.[20]

  • Systematic Exploration: A more systematic application of this bioisosteric swap across different target classes is needed to build a more comprehensive understanding of its potential benefits and limitations.

Conclusion

The replacement of the well-trodden piperidine ring with the more flexible and novel azepane scaffold represents a valuable tactic in the medicinal chemist's toolkit. This ring expansion strategy offers a clear path to exploring new chemical space, modulating physicochemical properties, and discovering compounds with improved pharmacological profiles. While synthetic challenges have historically limited its application, modern synthetic methodologies are making diverse azepane structures increasingly accessible. By understanding the fundamental conformational and physicochemical differences between these two rings and leveraging strategic synthetic design, researchers can unlock new opportunities in the quest for safer and more effective medicines.

References

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Fiveable. (2025, September 15). Bioisosterism | Medicinal Chemistry Class Notes.
  • Drug Design Org. (2007, February 15). Bioisosterism.
  • RSC Publishing. (2004, April 20). The first synthesis of substituted azepanes mimicking monosaccharides : a new class of potent glycosidase inhibitors - Organic & Biomolecular Chemistry.
  • (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges.
  • The University of Manchester. (2024, May 1). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - Research Explorer.
  • (2012, September 1). Exploration of ring size in a series of cyclic vicinal diamines with σ₁ receptor affinity.
  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog.
  • Journal of the American Chemical Society. (2018, December 6). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement.
  • (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • RSC Publishing. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1.
  • Benchchem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification.
  • ResearchGate. (2025, October 22). An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles | Request PDF.
  • ACS Publications. (2025, August 6). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry.
  • (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate. (2015, October 17). What is the effect of ring size on MDR?.
  • Enamine. (n.d.). Novel Class of Piperidine Bioisosteres.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

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Exploratory

An In-depth Technical Guide to the Solubility of 1-Benzylazepan-4-amine

Introduction: The Strategic Importance of Solubility in Drug Development In the landscape of medicinal chemistry and pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Solubility in Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. It is a fundamental determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of rational drug design and formulation.

This guide provides an in-depth technical analysis of the solubility characteristics of 1-benzylazepan-4-amine , a molecule of interest in synthetic and medicinal chemistry. This compound features a substituted azepane ring, a structural motif found in various biologically active molecules.[1] Its solubility profile is governed by a delicate interplay between its constituent parts: a large, hydrophobic benzyl group and a basic secondary amine within a seven-membered aliphatic ring. We will dissect the theoretical underpinnings of its solubility in both aqueous and organic media, provide robust, field-proven experimental protocols for its empirical determination, and offer insights into the causality behind these experimental choices.

Section 1: Physicochemical Properties Governing Solubility

To understand the solubility of 1-benzylazepan-4-amine, one must first consider its molecular architecture and inherent chemical properties.

Molecular Structure Analysis

The structure of 1-benzylazepan-4-amine (Molecular Formula: C₁₃H₂₀N₂) consists of three key features that collectively dictate its solubility behavior:

  • The Azepane Ring: A seven-membered saturated heterocyclic amine. While the nitrogen atom can participate in hydrogen bonding, the six methylene groups contribute to its lipophilic character.

  • The Primary Amine Group (-NH₂): Located at the 4-position of the azepane ring, this group is a key site for hydrogen bonding with protic solvents and is the primary center of basicity.

  • The N-Benzyl Group: A large, nonpolar aromatic substituent. This group significantly increases the molecule's overall hydrophobicity and is a dominant factor in its limited aqueous solubility.

Caption: Molecular Structure of 1-Benzylazepan-4-amine.

Basicity and Predicted pKa

Section 2: Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility behavior of 1-benzylazepan-4-amine.

Aqueous Solubility: A Tale of Two Species

The aqueous solubility of 1-benzylazepan-4-amine is expected to be low in neutral and alkaline conditions (pH > 8). The molecule's large carbon framework (13 carbons) and the hydrophobic benzyl group outweigh the hydrophilic contributions of the two amine groups.

However, the basicity of the primary amine is the key to unlocking its aqueous solubility. In an acidic environment, the amine is protonated to form an ammonium salt, 1-benzylazepan-4-aminium chloride (when HCl is the acid). This salt is an ionic species and is predicted to be significantly more water-soluble.

The relationship between the neutral free base and the protonated form is an equilibrium process governed by the solution's pH.

G cluster_0 Low Aqueous Solubility cluster_1 High Aqueous Solubility FreeBase 1-Benzylazepan-4-amine (Free Base) Protonated 1-Benzylazepan-4-aminium (Protonated Salt) FreeBase->Protonated + H⁺ (Acidic pH) Protonated->FreeBase - H⁺ (Basic pH)

Caption: pH-Dependent Aqueous Solubility Equilibrium.

  • At pH 7.4 (Physiological pH): The pH is below the predicted pKa. Therefore, a significant portion of the compound will exist in its protonated, more soluble form. However, complete dissolution may not be guaranteed due to the inherent hydrophobicity of the parent molecule.

  • At pH < 4: The compound is expected to be almost completely protonated and exhibit its maximum aqueous solubility.

Organic Solvent Solubility

The predominantly lipophilic nature of 1-benzylazepan-4-amine suggests good to excellent solubility in a wide range of organic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The large benzyl group and hydrocarbon backbone should facilitate solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): High solubility is predicted due to the molecule's overall organic character and the ability of these solvents to solvate the molecule without strong hydrogen bonding competition.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine groups, while their alkyl portions can solvate the hydrophobic parts of the molecule.

Summary of Predicted Solubility

The following table summarizes the anticipated solubility profile. This serves as a hypothesis to be confirmed by the experimental protocols detailed in the next section.

Solvent SystemSolvent TypePredicted SolubilityRationale
Water (pH 10)Polar ProticVery LowMolecule exists as the neutral, hydrophobic free base.
Water (pH 7.4)Polar ProticLow to ModerateEquilibrium between free base and more soluble protonated salt.
0.1 M HCl (aq)Polar ProticHighPredominantly exists as the highly soluble protonated ammonium salt.[4]
EthanolPolar ProticHighFavorable interactions with both polar and nonpolar regions.
DichloromethanePolar AproticHigh"Like dissolves like"; effective solvation of the large organic structure.
TolueneNonpolarHighSolvation of the hydrophobic benzyl group and hydrocarbon framework.

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental method is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices
  • Why the Shake-Flask Method? This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute, providing a definitive solubility value, unlike kinetic methods which can overestimate solubility by generating supersaturated solutions.[5]

  • Why 24-48 Hours? Reaching equilibrium can be a slow process, especially for complex organic molecules. An extended incubation period ensures that the dissolution process is complete.

  • Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance.

  • Why Filtration/Centrifugation? It is imperative to separate all undissolved solid particles from the saturated solution before analysis to avoid artificially inflating the measured concentration.

Step-by-Step Methodology: Shake-Flask Protocol
  • Preparation: Add an excess amount of solid 1-benzylazepan-4-amine (e.g., 5-10 mg) to a series of clear glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water at a specific pH, ethanol, toluene) to each vial.

  • Equilibration: Seal the vials tightly. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. The agitation ensures continuous mixing to facilitate the equilibrium process.

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear liquid phase). It is critical not to disturb the solid material at the bottom.

  • Clarification: Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any remaining microscopic particles. This step is a self-validating control to ensure only dissolved material is analyzed.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method to determine the precise concentration of the dissolved compound.

Section 4: Protocol for Quantitative Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the concentration of dissolved amines in the collected samples.[6]

Step-by-Step Methodology: HPLC Quantification
  • Standard Curve Preparation: Prepare a series of standard solutions of 1-benzylazepan-4-amine of known concentrations in the mobile phase. These standards will be used to generate a calibration curve (Peak Area vs. Concentration).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid to ensure protonation and sharp peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the benzyl group absorbs strongly (e.g., 254 nm).

  • Analysis: Inject the prepared standard solutions and the diluted samples from the solubility experiment onto the HPLC system.

  • Calculation:

    • Construct the calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the original solubility in the saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G start Start: Excess Solid + Solvent equilibration Equilibrate (24-48h, Constant Temp) start->equilibration settle Settle Particulates (2h, Constant Temp) equilibration->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample filter->dilute analyze Quantify via HPLC dilute->analyze end End: Determine Solubility analyze->end

Caption: Experimental Workflow for Solubility Determination.

Conclusion

The solubility of 1-benzylazepan-4-amine is a classic case study in the influence of molecular structure on physicochemical properties. Its behavior is dominated by the large, hydrophobic N-benzyl group, which predicts poor intrinsic aqueous solubility. However, its basic primary amine functionality provides a critical "handle" for dramatically increasing aqueous solubility under acidic conditions through salt formation. Conversely, its organic character ensures broad solubility in a range of non-aqueous solvents. This guide has provided the theoretical framework to predict this behavior and, more importantly, a detailed, robust experimental blueprint for its quantitative determination. For the drug development professional, mastering this interplay between prediction and empirical validation is essential for successfully advancing molecular candidates through the development pipeline.

References

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • PubChem. (n.d.). 1-benzylazepan-4-amine. National Center for Biotechnology Information. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Pacific. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. ChemAxon. [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857.
  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Advanced Chemistry Development. [Link]

  • Foodb. (2010). Showing Compound Benzylamine (FDB012059). FooDB. [Link]

  • PubChem. (n.d.). Azepane. National Center for Biotechnology Information. [Link]

  • Lee, J.-H., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Hygiene and Safety, 31(4), 263-273.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). LinkedIn. [Link]

  • Cheméo. (n.d.). Benzylamine (CAS 100-46-9). Cheméo. [Link]

  • Wikipedia. (n.d.). Azepane. Wikipedia. [Link]

Sources

Foundational

Literature Review &amp; Technical Guide: Synthesis of 1-Benzylazepan-4-amine

This guide details the synthesis of 1-benzylazepan-4-amine (also referred to as N-benzyl-4-aminoazepane), a critical intermediate in the development of serotonergic and dopaminergic modulators.[1] The guide prioritizes a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-benzylazepan-4-amine (also referred to as N-benzyl-4-aminoazepane), a critical intermediate in the development of serotonergic and dopaminergic modulators.[1]

The guide prioritizes a scalable, high-yield route involving the ring expansion of 1-benzyl-4-piperidone followed by reductive amination .[1] This approach offers superior atom economy and safety compared to direct cyclization methods (e.g., Dieckmann condensation of acyclic diesters) or the hazardous use of neat diazomethane.[1]

Executive Summary

Target Molecule: 1-Benzylazepan-4-amine (CAS: 109105-51-3) Core Scaffold: Azepane (Hexamethyleneimine) Key Application: Pharmaceutical intermediate for Balanol analogues, histamine H3 antagonists, and sigma receptor ligands.[1]

The synthesis of functionalized azepanes is historically challenging due to the entropic disfavor of forming seven-membered rings.[1] While direct cyclization (RCM or Dieckmann) is possible, it often suffers from high dilution requirements and competitive polymerization. This guide recommends a Ring Expansion Strategy , utilizing the commercially available 1-benzyl-4-piperidone.[1] This route leverages the thermodynamic stability of the six-membered precursor to generate the seven-membered ketone, which is then stereoselectively aminated.[1]

Retrosynthetic Analysis

To design a robust protocol, we disconnect the target molecule back to stable precursors.

  • Disconnection 1 (C-N Bond): The primary amine at C4 is derived from the corresponding ketone (1-benzylazepan-4-one) via reductive amination.[1] This allows for the introduction of chirality if asymmetric catalysis is employed.[1]

  • Disconnection 2 (C-C Bond): The seven-membered azepane ring is accessed via a Tiffeneau-Demjanov-type ring expansion of 1-benzyl-4-piperidone.[1] This method inserts a methylene unit adjacent to the carbonyl, preserving the nitrogen protection.[1]

Retrosynthesis Target 1-Benzylazepan-4-amine (Target) Ketone 1-Benzylazepan-4-one (Key Intermediate) Target->Ketone Reductive Amination Piperidone 1-Benzyl-4-piperidone (Starting Material) Ketone->Piperidone Ring Expansion (C1 Insertion)

Figure 1: Retrosynthetic logic flow from target amine to commercial piperidone precursor.

Primary Synthetic Route: Ring Expansion & Amination[1]

Phase 1: Synthesis of 1-Benzylazepan-4-one

Method: Lewis-Acid Catalyzed Ring Expansion with Ethyl Diazoacetate.[1] Rationale: While diazomethane (


) can effect this transformation directly, it is hazardous on a large scale. The use of ethyl diazoacetate (EDA) with a Lewis acid (

) is a safer, scalable alternative that yields a

-keto ester intermediate, which is easily decarboxylated to the ketone.[1]

Mechanism:

  • Activation of the piperidone carbonyl by

    
    .[1]
    
  • Nucleophilic attack by EDA.

  • Rearrangement (migration of the alkyl group) to expand the ring.[1]

  • Hydrolysis and decarboxylation.[2]

Phase 2: Reductive Amination to 1-Benzylazepan-4-amine

Method: One-pot Reductive Amination using Ammonium Acetate and Sodium Triacetoxyborohydride (


).[1]
Rationale: 

is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better selectivity for imines over ketones, minimizing alcohol byproducts.

Detailed Experimental Protocols

Protocol A: Ring Expansion (Piperidone Azepanone)

Note: This procedure avoids the isolation of the potentially unstable diazonium intermediates.[1]

Reagents:

  • 1-Benzyl-4-piperidone (1.0 equiv)[1]

  • Ethyl diazoacetate (1.2 equiv)

  • 
     (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere. Dissolve 1-benzyl-4-piperidone (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.
    
  • Catalyst Addition: Add

    
     (11 mmol) dropwise. Stir for 15 minutes to ensure complexation.
    
  • Expansion: Add Ethyl diazoacetate (12 mmol) dropwise over 30 minutes. Evolution of

    
     gas will be observed.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of

    
    -keto ester).[1]
    
  • Quench: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Dry organic layer over
    
    
    and concentrate.
  • Decarboxylation: Dissolve the crude

    
    -keto ester in 6M HCl (30 mL) and reflux for 3 hours. This hydrolyzes the ester and effects decarboxylation.[1]
    
  • Isolation: Cool to 0°C, basify to pH 10 with NaOH pellets (carefully). Extract with Ethyl Acetate.[3]

  • Purification: Purify the crude oil by flash column chromatography (Hexane/EtOAc) to yield 1-benzylazepan-4-one .

Protocol B: Reductive Amination (Azepanone Target Amine)

Reagents:

  • 1-Benzylazepan-4-one (1.0 equiv)[1]

  • Ammonium Acetate (

    
    ) (10.0 equiv) - Source of ammonia[1]
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step:

  • Imine Formation: In a reaction vessel, dissolve 1-benzylazepan-4-one (5 mmol) in DCE (25 mL). Add Ammonium Acetate (50 mmol).

  • Equilibration: Stir at RT for 30 minutes. Note:

    
     is in large excess to favor the primary amine over secondary dimer formation.[1]
    
  • Reduction: Add

    
     (7.5 mmol) in portions.
    
  • Reaction: Stir at RT for 12-16 hours under

    
    .
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: The product is a primary amine. Acid-base extraction is efficient here:

    • Extract organics with 1M HCl (Product goes to aqueous phase).

    • Wash aqueous phase with ether (removes non-basic impurities).

    • Basify aqueous phase (pH > 12) with NaOH.

    • Extract back into DCM, dry, and concentrate.

  • Final Product: 1-Benzylazepan-4-amine (Oil or low-melting solid).[1]

Mechanistic Visualization (Reductive Amination)

The following diagram illustrates the reductive amination pathway, highlighting the critical iminium ion intermediate.

ReductiveAmination Ketone 1-Benzylazepan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 AmineSource NH4OAc AmineSource->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product 1-Benzylazepan-4-amine Iminium->Product Reduction (Hydride Transfer) Hydride NaBH(OAc)3 (H- Source) Hydride->Product

Figure 2: Mechanistic pathway of the reductive amination using Sodium Triacetoxyborohydride.[1]

Comparative Analysis of Methods

FeatureRing Expansion (Recommended)Dieckmann CondensationSchmidt Reaction (on Cyclohexanone)
Starting Material 1-Benzyl-4-piperidone (Cheap, Commercial)Diester precursors (Synthesis required)4-Substituted Cyclohexanone
Step Count 2-3 Steps3-4 Steps2 Steps
Scalability High (using EDA method)Moderate (Dilution required)High
Regioselectivity High (Symmetric precursor)High (if symmetric diester)Low (Mixture of isomers likely)
Safety Profile Moderate (

, EDA handling)
GoodPoor (

/Azide toxicity)

Quality Control & Characterization

To validate the synthesis, the following analytical markers should be confirmed:

  • 1H NMR (CDCl3): Look for the disappearance of the ketone

    
    -protons (2.4-2.6 ppm) and the appearance of the methine proton at C4 (
    
    
    
    2.8-3.0 ppm, multiplet).[1] The benzyl benzylic protons should appear as a singlet around 3.6 ppm.
  • Mass Spectrometry: ESI+

    
     (Calc. for 
    
    
    
    ).[4][5][6]

References

  • Reductive Amination Methodologies: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Ring Expansion of Piperidones: Pellicciari, R., et al. (1985). Ring expansion of 4-piperidones to hexahydro-4H-azepin-4-ones. Tetrahedron Letters, 26(2), 213-216.

  • Synthesis of Azepane Scaffolds: Sibi, M. P. (1990). Chemistry of 4-Piperidones. Organic Preparations and Procedures International, 22(5), 573-601.

  • Dieckmann Condensation Overview: Davis, B. R., & Garrett, P. J. (1991).[9] The Dieckmann Condensation. Comprehensive Organic Synthesis, 2, 806-829.[9]

Sources

Exploratory

4-Aminoazepane: The Fsp³ Architect for Next-Gen Kinase Inhibitors

Topic: 4-aminoazepane building blocks for kinase inhibitor design Content Type: In-depth technical guide. Executive Summary The "Magic Methyl" effect is a staple of medicinal chemistry lore, but the "Magic Ring Expansion...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-aminoazepane building blocks for kinase inhibitor design Content Type: In-depth technical guide.

Executive Summary

The "Magic Methyl" effect is a staple of medicinal chemistry lore, but the "Magic Ring Expansion"—moving from a six-membered piperidine to a seven-membered azepane—offers a more profound alteration of physicochemical space. For kinase inhibitor design, where the ATP-binding pocket is crowded and highly conserved, the 4-aminoazepane scaffold represents a critical tool for escaping "flatland."

This guide details the structural rationale, synthetic accessibility, and application of 4-aminoazepane building blocks. Unlike the more common 3-aminoazepane (found in the natural product balanol), the 4-amino isomer offers a unique exit vector, projecting substituents into the solvent-exposed front or the ribose pocket with distinct angular geometry, enhancing selectivity profiles and metabolic stability through increased fraction of sp³ carbons (Fsp³).

The Structural Argument: Escaping the Piperidine Trap

In Type I and Type II kinase inhibitors, the linker connecting the hinge-binding motif to the solubilizing tail is often a piperidine or piperazine. While effective, these rings exist predominantly in a rigid chair conformation.

The azepane ring differs fundamentally:

  • Conformational Flexibility: Azepanes exist in a dynamic equilibrium between twist-chair and twist-boat conformations. This allows the inhibitor to "mold" itself to induced-fit pockets (e.g., DFG-out conformations) with a lower entropic penalty than a rigid ring that must be forced into a high-energy state.

  • Vector Geometry:

    • Piperidine (4-position): Substituents exit at 180° (equatorial) relative to the nitrogen lone pair.

    • Azepane (4-position): The ring puckering creates an exit vector that is offset, allowing for π-stacking interactions with the P-loop (glycine-rich loop) or specific targeting of the gatekeeper residue without steric clash.

Decision Logic: When to Deploy 4-Aminoazepane

The following decision tree illustrates the medicinal chemistry logic for selecting this scaffold over standard 6-membered rings.

ScaffoldSelection Start Kinase Inhibitor Optimization Solubility Is Solubility/LogD a limiting factor? Start->Solubility Selectivity Is Selectivity (Off-target) a problem? Solubility->Selectivity No Flatness Is the molecule too flat (Low Fsp3)? Solubility->Flatness Yes Vector Does 4-piperidine vector clash with P-loop? Selectivity->Vector Yes UsePip Stick to Piperidine/Piperazine Selectivity->UsePip No Flatness->Selectivity No UseAzep DEPLOY 4-AMINOAZEPANE Flatness->UseAzep Yes (Increase 3D character) Vector->UsePip No Vector->UseAzep Yes (Altered Exit Vector)

Figure 1: Strategic decision tree for scaffold selection in lead optimization.

Synthetic Accessibility & Stereocontrol

The historical barrier to azepane adoption has been synthesis. Unlike piperidines, which are ubiquitous, chiral 4-aminoazepanes require deliberate construction.

The Ring-Closing Metathesis (RCM) Route

The most robust method for generating diversity-ready 4-aminoazepane building blocks is Ring-Closing Metathesis . This approach allows for the introduction of chirality before ring formation, utilizing the chiral pool (e.g., amino acid derivatives).

Mechanism & Causality: We utilize a Grubbs II catalyst. The choice of RCM over Schmidt ring expansion is due to regiocontrol . Ring expansion of ketones often yields mixtures of 3- and 4-isomers. RCM guarantees the 4-position based on the placement of the alkene "handles" on the linear precursor.

SynthesisWorkflow Precursor Allyl-Homoallyl Amine (Chiral Precursor) RCM Ring-Closing Metathesis (Grubbs II Catalyst) Precursor->RCM DCM, 40°C Intermed Dehydroazepine (Unsaturated Ring) RCM->Intermed Cyclization Reduct Hydrogenation (H2, Pd/C) Intermed->Reduct Stereoselective Reduction Product 4-Aminoazepane Scaffold Reduct->Product Final Block

Figure 2: Modular synthesis of 4-aminoazepane via Ring-Closing Metathesis.

Experimental Protocols
Protocol A: Synthesis of (R)-N-Boc-4-aminoazepane

Note: This protocol assumes the use of an allyl-homoallyl amine precursor derived from Aspartic Acid to ensure chirality.

Reagents:

  • Precursor: (R)-tert-butyl (1-(allyl(but-3-en-1-yl)amino)-1-oxopropan-2-yl)carbamate

  • Catalyst: Grubbs Catalyst, 2nd Generation

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

  • Dilution (Critical): Dissolve the diene precursor in anhydrous DCM to a concentration of 5 mM .

    • Why? High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization (oligomers).

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under an argon atmosphere.

  • Reflux: Heat the reaction to reflux (40°C) for 12–24 hours. Monitor by TLC or LCMS for the disappearance of the starting material.

  • Quenching: Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Filter through Celite.

  • Hydrogenation: Dissolve the crude dehydroazepine in MeOH. Add Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours.

    • Stereochemistry Note: The hydrogenation usually occurs from the less hindered face, preserving the chiral center established in the precursor.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Protocol B: LANCE Ultra Kinase Assay (Scaffold Validation)

To validate the efficacy of the 4-aminoazepane analog versus a piperidine control, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Objective: Determine


 and Residence Time.

System Components:

  • Donor: Europium-labeled anti-phospho-substrate antibody.

  • Acceptor: ULight™-labeled peptide substrate (specific to target kinase, e.g., ULight-Histone H3 for JAKs).

  • Kinase: Recombinant human kinase (e.g., JAK2, ROCK1).

Workflow:

  • Compound Plate: Dispense 10 nL of inhibitor (serial dilution in DMSO) into a 384-well low-volume white plate.

  • Enzyme Mix: Add 2.5 µL of Kinase Buffer containing the enzyme. Incubate for 15 min (allows for "slow-off" binding observation).

  • Substrate/ATP Mix: Add 2.5 µL of substrate/ATP mix.

    • ATP Concentration: Use

      
       apparent levels (typically 10 µM) to ensure competitive sensitivity.
      
  • Reaction: Incubate at RT for 60 min.

  • Detection: Add 5 µL of EDTA/Eu-Antibody mix to quench the reaction and enable detection.

  • Read: Measure signal at 665 nm (Acceptor) and 615 nm (Donor) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Plot Ratio (

    
    ) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.
    
Comparative Data: Azepane vs. Piperidine

The following table summarizes hypothetical SAR data derived from balanol-like analogs, illustrating the impact of ring expansion on potency and physicochemical properties.

PropertyPiperidine Analog (Control)4-Aminoazepane AnalogImpact Analysis
Ring Size 6-membered7-memberedIncreased conformational entropy.
Fsp³ Score 0.450.58Higher 3D character improves solubility.
LogD (pH 7.4) 3.22.8Lower lipophilicity reduces metabolic clearance risk.
Kinase IC50 12 nM4 nMImproved fit in the ribose pocket (Balanol-like binding).
Selectivity (Fold) 15x vs. Isoform B45x vs. Isoform BUnique vector avoids conserved residues in off-targets.
References
  • Pharmaceutical significance of azepane based motifs for drug discovery. Source: ResearchGate. URL:[Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. Source: PubMed (NIH). URL:[Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes. Source: ScienceDirect. URL:[Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link]

  • Cobimetinib (MEK Inhibitor) Pharmacology & Structure. Source: NIH / National Library of Medicine. URL:[Link]

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Foundational

Investigating the Therapeutic Potential of 1-Benzylazepan-4-amine in Neurodegenerative Disease Research: A Preclinical Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine du...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and the current lack of disease-modifying therapies. The scientific community is in urgent need of novel chemical entities that can effectively target the multifaceted nature of these disorders. This technical guide outlines a comprehensive preclinical framework for the investigation of 1-Benzylazepan-4-amine, a heterocyclic amine with potential applications in central nervous system (CNS) drug discovery, as a candidate for neuroprotective therapy. While direct evidence of its efficacy in neurodegeneration is nascent, its structural motifs suggest plausible interactions with key pathological pathways. This document provides a structured approach, from initial in vitro screening to in vivo validation in established animal models, to rigorously evaluate the therapeutic potential of this and similar novel compounds. We delve into hypothesized mechanisms of action, detailed experimental protocols, and data interpretation strategies, offering a roadmap for researchers in the field.

Introduction: The Quest for Neuroprotective Agents

The inexorable progression of neurodegenerative diseases, characterized by the gradual loss of neuronal structure and function, underscores a critical unmet medical need. The pathology is complex, involving oxidative stress, neuroinflammation, protein misfolding and aggregation, and excitotoxicity. Current treatments largely offer symptomatic relief without halting the underlying degenerative processes[1][2]. The development of novel, effective neuroprotective agents is therefore a paramount goal in neuroscience research.

1-Benzylazepan-4-amine is a heterocyclic compound recognized as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting CNS disorders[3]. Its structure, featuring a benzyl group and an azepane ring, provides a versatile scaffold for chemical modifications to modulate biological activity[3]. While its specific role in neurodegenerative disease has not been extensively explored, its chemical properties merit investigation as a potential neuroprotective agent. This guide provides a strategic framework for the systematic evaluation of 1-Benzylazepan-4-amine, from foundational in vitro assays to preclinical in vivo studies.

Physicochemical Properties and Synthesis of 1-Benzylazepan-4-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂[4]
Molecular Weight204.31 g/mol [3]
Boiling Point300.1 °C at 760 mmHg[3]
Storage2-8°C, dry, sealed[3]

Synthesis:

The synthesis of 1-Benzylazepan-4-amine can be achieved through various established organic synthesis methodologies. A common approach involves the reductive amination of a suitable ketone precursor.

Hypothetical Synthetic Pathway:

Synthesis_of_1_Benzylazepan_4_amine Azepan-4-one Azepan-4-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Azepan-4-one->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination 1-Benzylazepan-4-amine 1-Benzylazepan-4-amine Reductive_Amination->1-Benzylazepan-4-amine

Caption: A generalized synthetic scheme for 1-Benzylazepan-4-amine via reductive amination.

Hypothesized Mechanisms of Neuroprotection

The neuroprotective potential of 1-Benzylazepan-4-amine can be hypothesized to stem from several mechanisms, given its chemical structure. These potential pathways provide a basis for designing targeted in vitro and in vivo studies.

3.1. Antioxidant Activity and Modulation of Oxidative Stress:

Oxidative stress is a key pathological feature of neurodegenerative diseases[1]. The amine functional group in 1-Benzylazepan-4-amine could potentially act as a radical scavenger.

3.2. Anti-inflammatory Effects:

Chronic neuroinflammation contributes significantly to neuronal damage[5]. The compound could potentially modulate microglial activation and the production of pro-inflammatory cytokines.

3.3. Inhibition of Protein Aggregation:

The aggregation of proteins such as amyloid-beta (Aβ) and alpha-synuclein is a hallmark of Alzheimer's and Parkinson's diseases, respectively[2][6]. The benzyl group of the compound might interfere with the hydrophobic interactions that drive protein aggregation.

Proposed Signaling Pathways for Investigation:

Hypothesized_Neuroprotective_Pathways cluster_0 Oxidative Stress Pathway cluster_1 Neuroinflammation Pathway cluster_2 Protein Aggregation Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Promotes Microglia_Activation Microglia Activation NFkB NF-κB Signaling Microglia_Activation->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Induces Monomers Misfolded Protein Monomers (Aβ, α-synuclein) Oligomers_Fibrils Toxic Oligomers & Fibrils Monomers->Oligomers_Fibrils Aggregates to Aggregation_Inhibition Inhibition of Aggregation Oligomers_Fibrils->Aggregation_Inhibition Targeted by Compound 1-Benzylazepan-4-amine Compound->Nrf2 Potential Activator Compound->NFkB Potential Inhibitor Compound->Aggregation_Inhibition Potential Mediator

Caption: Hypothesized signaling pathways for the neuroprotective effects of 1-Benzylazepan-4-amine.

A Framework for In Vitro Evaluation

A tiered approach to in vitro screening is essential to efficiently assess the neuroprotective potential of 1-Benzylazepan-4-amine.

4.1. Tier 1: Cytotoxicity and Neuroprotection Assays

  • Objective: To determine the non-toxic concentration range of the compound and its ability to protect against a general neurotoxic insult.

  • Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant model for studying neurotoxicity and neuroprotection[7].

  • Protocol:

    • Cytotoxicity Assessment (MTT Assay):

      • Plate SH-SY5Y cells in a 96-well plate.

      • Treat cells with a range of concentrations of 1-Benzylazepan-4-amine (e.g., 1 µM to 100 µM) for 24 hours.

      • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity[7].

    • Neuroprotection Assay (Oxidative Stress Model):

      • Pre-treat SH-SY5Y cells with non-toxic concentrations of 1-Benzylazepan-4-amine for a specified duration (e.g., 6, 16, or 24 hours)[7].

      • Induce oxidative stress using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂)[8].

      • Measure cell viability using the MTT assay and lactate dehydrogenase (LDH) release to quantify cytotoxicity[9].

4.2. Tier 2: Mechanistic Assays

  • Objective: To investigate the underlying mechanisms of neuroprotection.

  • Protocols:

    • Reactive Oxygen Species (ROS) Measurement:

      • Use a fluorescent probe such as DCFDA to measure intracellular ROS levels in SH-SY5Y cells treated with the compound and a neurotoxin[9].

    • Anti-inflammatory Assay:

      • Utilize murine microglial cells (e.g., BV-2) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

      • Measure the levels of nitric oxide (NO) in the culture medium using the Griess assay[10].

    • Protein Aggregation Assay (Thioflavin T Assay):

      • Incubate synthetic amyloid-beta (Aβ₁₋₄₂) peptides with and without the compound.

      • Measure the extent of fibril formation using the Thioflavin T (ThT) fluorescence assay[10].

Data Presentation: Summarized Quantitative Data

AssayEndpointExpected Outcome with Neuroprotective Compound
MTT AssayCell Viability (%)Increased cell viability in the presence of a neurotoxin
LDH AssayLDH Release (% of Control)Decreased LDH release in the presence of a neurotoxin
DCFDA AssayIntracellular ROS (RFU)Reduced ROS levels
Griess AssayNitric Oxide (µM)Lower levels of nitric oxide
ThT AssayThT Fluorescence (a.u.)Reduced fluorescence, indicating inhibition of fibril formation

A Framework for In Vivo Preclinical Testing

Promising results from in vitro studies should be followed by validation in animal models of neurodegenerative diseases.

5.1. Selection of Animal Models

  • Alzheimer's Disease (AD):

    • Chemically-induced models: Intracerebroventricular injection of Aβ₁₋₄₂ in rats can induce amyloid plaque deposition and cognitive deficits[11].

    • Transgenic models: 5xFAD mice, which express five familial AD mutations, exhibit rapid amyloid pathology[12][13]. The Tg2576 mouse model, overexpressing human APP with the Swedish mutation, is also widely used[2][13].

  • Parkinson's Disease (PD):

    • Neurotoxin-based models: Unilateral injection of 6-OHDA into the medial forebrain bundle of rodents selectively destroys dopaminergic neurons[14]. The MPTP model is also commonly used to induce Parkinsonian symptoms[1][6].

    • Genetic models: Rats with knockouts of genes such as Parkin (Park2) or PINK1 can be utilized[14].

5.2. Experimental Workflow

In_Vivo_Experimental_Workflow Model_Selection Select Appropriate Animal Model (e.g., 5xFAD for AD, 6-OHDA for PD) Compound_Administration Administer 1-Benzylazepan-4-amine (e.g., oral gavage, intraperitoneal injection) Model_Selection->Compound_Administration Behavioral_Testing Behavioral Assessments (e.g., Morris Water Maze for AD, Rotarod for PD) Compound_Administration->Behavioral_Testing Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histological_Analysis Histological and Immunohistochemical Analysis (e.g., plaque load, neuronal counts) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Assays (e.g., ELISA for cytokines, Western blot for protein levels) Tissue_Collection->Biochemical_Analysis

Caption: A streamlined workflow for in vivo evaluation of a neuroprotective compound.

5.3. Key Endpoints for Evaluation

  • Behavioral Outcomes:

    • AD Models: Assess learning and memory using the Morris water maze or Y-maze.

    • PD Models: Evaluate motor coordination and balance using the rotarod test and assess motor asymmetry with the cylinder test.

  • Histological and Immunohistochemical Analysis:

    • Quantify amyloid plaque load and neurofibrillary tangles in AD models.

    • Measure the loss of dopaminergic neurons in the substantia nigra in PD models.

    • Assess microgliosis and astrogliosis as markers of neuroinflammation.

  • Biochemical Analysis:

    • Measure levels of Aβ and tau in brain homogenates from AD models.

    • Quantify dopamine and its metabolites in the striatum of PD models.

    • Assess levels of inflammatory cytokines and oxidative stress markers.

Data Interpretation and Future Directions

The collective data from in vitro and in vivo studies will provide a comprehensive profile of the neuroprotective potential of 1-Benzylazepan-4-amine. Positive results, such as improved behavioral outcomes, reduced neuropathology, and modulation of key biomarkers, would warrant further investigation.

Future steps would include lead optimization through medicinal chemistry to enhance potency and drug-like properties, detailed pharmacokinetic and pharmacodynamic studies, and toxicology assessments to ensure safety. A successful preclinical data package would be essential for advancing the compound to clinical trials.

Conclusion

This technical guide has outlined a rigorous, multi-tiered framework for the preclinical evaluation of 1-Benzylazepan-4-amine as a potential neuroprotective agent. By systematically progressing from in vitro mechanistic studies to in vivo efficacy testing in relevant disease models, researchers can thoroughly assess its therapeutic potential. This structured approach, grounded in established scientific methodologies, provides a clear path for the investigation of novel compounds that may one day offer hope to those affected by neurodegenerative diseases.

References

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Reductive Amination of 1-Benzylazepan-4-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, frequently appearing in ligands for G-protein coupled recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, frequently appearing in ligands for G-protein coupled receptors (GPCRs), kinase inhibitors, and sigma receptor modulators. 1-Benzylazepan-4-amine serves as a critical building block, offering a protected secondary amine (N1-benzyl) and a reactive primary amine (C4-amine) for diversification.

This application note details the protocol for the reductive alkylation of the C4-primary amine. Unlike simple aliphatic amines, the conformational flexibility of the 7-membered ring and the basicity of the tertiary N1 center require specific protocol adjustments to prevent solubility issues and ensure chemoselectivity.

Reagent Profile
  • Compound: 1-Benzylazepan-4-amine[1]

  • Reactive Site: C4-Primary Amine (

    
    ).
    
  • Bystander Site: N1-Tertiary Amine (

    
    ). This site is basic but non-nucleophilic under reductive amination conditions; however, it can act as a proton sink, potentially requiring adjustment of acid catalysts.
    
  • Stability: The N-benzyl group is stable to standard borohydride reducing agents (STAB, NaBH

    
    , NaBH
    
    
    
    CN) at ambient temperature.

Mechanistic Insight

The success of this reaction relies on the formation of an iminium intermediate followed by rapid hydride transfer. We utilize Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its steric bulk and electron-withdrawing acetoxy groups, which render it less reactive toward aldehydes/ketones than imines.

Reaction Pathway Visualization

ReductiveAmination cluster_0 Critical Control Point Start 1-Benzylazepan-4-amine (Primary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl + AcOH (pH 5-6) Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal SideReaction Direct Reduction (Alcohol Side Product) Carbonyl->SideReaction + H- (from NaBH4) Avoid this path Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Equilibrium) Product Secondary Amine Product Iminium->Product + H- (from STAB) Fast Step

Figure 1: Mechanistic pathway highlighting the critical iminium formation step. STAB selectively reduces the Iminium species over the Carbonyl.

Experimental Strategy & Selection

The choice of reducing agent is dictated by the electrophile (carbonyl source).

ParameterProtocol A: Standard (STAB) Protocol B: Lewis Acid Mediated (Ti)
Primary Use Aldehydes, Cyclic Ketones, Non-hindered KetonesSterically hindered Ketones, Electron-poor amines
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)

)
NaBH

(added after imine formation)
Solvent DCE (preferred), DCM, THFNeat or THF/MeOH
Additive Acetic Acid (AcOH)Titanium(IV) isopropoxide (Ti(OiPr)

)
Mechanism Concerted/Direct Reductive AminationStepwise: Pre-formation of imine, then reduction
Water Tolerance Low (STAB decomposes slowly in water)Very Low (Ti species hydrolyze)

Detailed Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for 90% of applications involving 1-Benzylazepan-4-amine.

Reagents:

  • 1-Benzylazepan-4-amine (1.0 equiv)

  • Carbonyl component (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (glacial) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve 1-Benzylazepan-4-amine (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Activation: Add Acetic Acid (1.0 equiv).

    • Note: The N1-benzyl nitrogen will protonate. This is acceptable. The goal is to maintain enough free acid to catalyze the dehydration of the hemiaminal at C4. If the reaction is sluggish, increase AcOH to 2.0 equiv.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 2–16 hours under Nitrogen/Argon.

    • Monitoring: Check LCMS for the disappearance of the starting amine (M+H = 205.17).

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: The N1-benzyl group makes the product basic. Flash chromatography on silica usually requires 1-5% MeOH in DCM with 1% NH

    
    OH or Et
    
    
    
    N to prevent streaking.
Protocol B: Titanium-Mediated (For Difficult Ketones)

Use this when Protocol A fails to drive conversion due to steric hindrance.

Reagents:

  • 1-Benzylazepan-4-amine (1.0 equiv)

  • Ketone (1.0 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 - 1.5 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous) and MeOH.[2]

Step-by-Step Procedure:

  • Complexation: Mix amine (1.0 equiv) and ketone (1.1 equiv) in anhydrous THF (or neat if liquid).

  • Lewis Acid Addition: Add Ti(OiPr)

    
     (1.25 equiv) dropwise.
    
    • Safety: Ti(OiPr)

      
       is moisture sensitive. Use a syringe.
      
  • Imine Formation: Stir at ambient temperature (or 50°C for very hindered substrates) for 6–12 hours.

    • Checkpoint: The solution often turns yellow/orange.

  • Reduction: Dilute with MeOH (equal volume to THF). Cool to 0°C. Carefully add NaBH

    
     (1.5 equiv) in portions.
    
    • Caution: Exothermic with gas evolution.

  • Quench: Add 1N NaOH or water. A white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash with EtOAc.[3]

  • Workup: Separate phases, dry organic layer, and concentrate.

Workflow & Decision Logic

Use this decision tree to validate your experimental path.

Workflow Start Start: 1-Benzylazepan-4-amine CheckCarbonyl Is Carbonyl Hindered? Start->CheckCarbonyl PathA Protocol A: STAB/DCE (Standard) CheckCarbonyl->PathA No (Aldehyde/Simple Ketone) PathB Protocol B: Ti(OiPr)4 (Forced Conditions) CheckCarbonyl->PathB Yes (Bulky Ketone) Monitor Monitor LCMS (2-4 hrs) PathA->Monitor PathB->Monitor Decision Conversion > 90%? Monitor->Decision Success Quench & Isolate Decision->Success Yes Fail Troubleshoot Decision->Fail No Action1 Add more AcOH Check for Imine mass Fail->Action1 Action1->Monitor

Figure 2: Experimental workflow and decision logic for protocol selection.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform these checks during the reaction:

  • The "Imine Peak" Check:

    • Before adding the reducing agent (especially in Protocol B), inject an aliquot into the LCMS.

    • Look for

      
      .
      
    • Interpretation: If this mass is absent, the imine is not forming. Heat the reaction or add molecular sieves before adding the reducing agent.

  • Basicity Management:

    • 1-Benzylazepan-4-amine has two nitrogen centers. If the reaction stalls, the acetic acid might be sequestered by the N1-benzyl nitrogen.

    • Fix: Increase AcOH load to 2.5 equiv to ensure the reaction medium remains acidic enough to activate the imine.

  • N-Dealkylation (Rare):

    • While STAB rarely debenzylates, catalytic hydrogenation (H

      
      /Pd) will remove the benzyl group. Avoid H
      
      
      
      /Pd-C if you intend to keep the N1-benzyl group intact.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[4][5][6][7][8]

  • Bhattacharyya, S. "Reductive Alkylation of Dimethylamine using Titanium(IV) Isopropoxide and Sodium Borohydride."[9] Journal of Organic Chemistry, 1995 , 60, 4928-4929.

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.

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Application

Synthesis of Sulfonamide Derivatives from Azepane Amines: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Introduction and Significance The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties.[1] When incorporated into a sulfonamide linkage, the resulting azepane sulfonamide derivatives have shown significant potential, notably as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and carbonic anhydrase IX (CAIX), targets of interest in metabolic and oncological research, respectively.[3][4]

This application note provides a comprehensive guide to the synthesis of sulfonamide derivatives from azepane amines. It outlines the fundamental reaction mechanism, provides a detailed, step-by-step protocol for a representative synthesis, and discusses methods for purification and characterization. The information presented herein is intended to equip researchers with the foundational knowledge and practical guidance necessary to explore this important class of molecules in their drug discovery and development endeavors.

Reaction Mechanism and Scientific Rationale

The synthesis of sulfonamides from amines is a classic and robust nucleophilic acyl substitution reaction. The core transformation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. The base also serves to quench the HCl byproduct generated during the reaction.[4]

The choice of reaction components and conditions is critical for a successful synthesis:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid unwanted side reactions with the sulfonyl chloride.

  • Base: The base should be non-nucleophilic to prevent it from competing with the azepane amine in reacting with the sulfonyl chloride. Stoichiometric or a slight excess of the base is typically employed.

  • Temperature: The reaction is often carried out at reduced temperatures (e.g., 0 °C) during the addition of the sulfonyl chloride to control the exothermic nature of the reaction and minimize side-product formation. The reaction is then typically allowed to warm to room temperature to ensure completion.

Visualizing the Synthetic Workflow

The general workflow for the synthesis of an N-arylsulfonylazepane derivative is depicted below.

SynthesisWorkflow Reagents Azepane & Arylsulfonyl Chloride in Aprotic Solvent ReactionMixture Reaction Mixture (with Base) Reagents->ReactionMixture 0 °C to RT Workup Aqueous Work-up ReactionMixture->Workup Quench CrudeProduct Crude Sulfonamide Workup->CrudeProduct Purification Purification (Chromatography or Recrystallization) CrudeProduct->Purification PureProduct Pure Azepane Sulfonamide Purification->PureProduct Characterization Characterization (NMR, IR, MS) PureProduct->Characterization

Caption: General workflow for azepane sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)azepane

This protocol describes the synthesis of a representative azepane sulfonamide, 1-(phenylsulfonyl)azepane, as a model system.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Azepane≥98%Commercially Available
Benzenesulfonyl chloride≥99%Commercially Available
Triethylamine (TEA)≥99.5%, anhydrousCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Saturated sodium bicarbonate (NaHCO₃) solutionAqueousPrepared in-house
Brine (saturated NaCl solution)AqueousPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 g, 10.1 mmol, 1.0 equiv.) and anhydrous dichloromethane (20 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (1.7 mL, 12.1 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve benzenesulfonyl chloride (1.9 g, 10.6 mmol, 1.05 equiv.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the azepane solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up:

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[6][7][8] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Recrystallization (Alternative): If the product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[9][] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the crystals by filtration.

  • Characterization: Characterize the purified 1-(phenylsulfonyl)azepane by NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Characterization Data

The following are expected characterization data for N-arylsulfonylazepane derivatives, based on literature precedents for structurally similar compounds.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the sulfonyl group (typically in the range of δ 7.5-8.0 ppm) and the methylene protons of the azepane ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field (around δ 3.2-3.6 ppm) compared to the other methylene protons of the ring (typically δ 1.5-1.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons (δ 120-140 ppm) and the aliphatic carbons of the azepane ring (δ 25-50 ppm). The carbons attached to the nitrogen will be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides valuable information about the functional groups present in the molecule.[8]

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1350-1320Asymmetric SO₂ stretch (characteristic of sulfonamides)
~1170-1150Symmetric SO₂ stretch (characteristic of sulfonamides)
~1600, 1480Aromatic C=C stretch

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time or gently warm the reaction mixture (e.g., to 40 °C).
Loss of product during work-upEnsure proper pH adjustments during washes and minimize the number of transfers.
Inefficient purificationOptimize the eluent system for column chromatography or the solvent system for recrystallization.
Presence of Starting MaterialInsufficient sulfonyl chlorideUse a slight excess (1.05-1.1 equiv.) of the sulfonyl chloride.
Short reaction timeMonitor the reaction by TLC until the starting amine is consumed.
Formation of Side ProductsReaction temperature too highMaintain a low temperature (0 °C) during the addition of the sulfonyl chloride.
Presence of waterUse anhydrous solvents and reagents.
Difficulty in PurificationProduct is an oil and difficult to crystallizeUse column chromatography for purification.
Co-elution of impuritiesUse a shallower gradient for column chromatography.

Conclusion

The synthesis of sulfonamide derivatives from azepane amines is a straightforward and versatile method for accessing a class of compounds with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare a wide range of N-sulfonylazepane derivatives for biological evaluation. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

  • Spectral Assignments and Reference Data of N-Aralkylsulfonamides, N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines, and N-Sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of N-sulfonated N-azepines. ResearchGate. [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium under sonic condition. Ultrasonics Sonochemistry. [Link]

  • Benzoyl piperidine. Organic Syntheses. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Purification: How To. University of Rochester Department of Chemistry. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Process for the purification of amines.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Polymers. [Link]

  • FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

Sources

Method

Application Note: Amide Coupling Strategies for 1-Benzylazepan-4-amine Dihydrochloride

Abstract This guide details the procedural framework for utilizing 1-Benzylazepan-4-amine dihydrochloride (CAS: 109105-51-3) as a nucleophile in amide bond formation. The azepane scaffold is a privileged structure in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the procedural framework for utilizing 1-Benzylazepan-4-amine dihydrochloride (CAS: 109105-51-3) as a nucleophile in amide bond formation. The azepane scaffold is a privileged structure in drug discovery, particularly for CNS targets (e.g., dopamine/norepinephrine transporter inhibitors) and sigma receptor modulators. However, the dihydrochloride salt form presents specific solubility and stoichiometric challenges that differ from free-base amines. This document provides validated protocols for HATU-mediated coupling and Schotten-Baumann acylation, emphasizing salt neutralization strategies to ensure high yield and purity.

Strategic Analysis & Chemical Logic

The Reagent Profile[1][2][3][4]
  • Compound: 1-Benzylazepan-4-amine dihydrochloride (

    
    )
    
  • Core Structure: A seven-membered saturated heterocycle (azepane).

  • Functionality:

    • N1 (Ring Nitrogen): Tertiary amine, benzylated. Chemically inert to acylation but basic (

      
      ).
      
    • C4-Amine: Primary amine (

      
      ). The active nucleophile for coupling.
      
    • Salt Form: Dihydrochloride.[1] Contains two equivalents of HCl.[1]

Critical Success Factors
  • Stoichiometry of the Base (The "3+ Rule"): Unlike standard amines, this reagent carries two protons that must be scavenged before the nucleophile is available.

    • 2.0 eq of base are consumed immediately to neutralize the

      
      .
      
    • 1.0+ eq of base is required to maintain the basicity for the coupling reaction.

    • Failure Mode: Using standard 1.5–2.0 eq of base will result in near-zero conversion because the amine remains protonated (ammonium form) and non-nucleophilic.

  • Solubility & Solvent Effects: The dihydrochloride salt is highly polar and often insoluble in pure Dichloromethane (DCM) or Ethyl Acetate.

    • Recommendation: Use DMF (Dimethylformamide) or a DCM/DMF (3:1) mixture to ensure the salt dissolves fully upon base addition.

  • Regioselectivity: The N1-benzyl group acts as an intrinsic protecting group. No competitive acylation occurs at the ring nitrogen.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Coupling with complex, chiral, or sterically hindered carboxylic acids.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (R-COOH) 1.0 eqElectrophile
1-Benzylazepan-4-amine[2][3] · 2HCl 1.1 eqNucleophile
HATU 1.2 eqCoupling Agent
DIPEA (Hünig's Base) 4.0 – 5.0 eq Base (Critical)
DMF [0.1 M]Solvent
Step-by-Step Workflow
  • Activation:

    • In a dry round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq only).

    • Stir at Room Temperature (RT) for 15–30 minutes. Visual Check: Solution may turn slightly yellow.

  • Salt Neutralization (In-situ):

    • In a separate vial, suspend 1-Benzylazepan-4-amine · 2HCl (1.1 eq) in minimal DMF.

    • Add the remaining DIPEA (2.0 – 3.0 eq).

    • Observation: The suspension should clear as the free base forms. If it remains cloudy, sonicate briefly.

  • Coupling:

    • Add the amine/DIPEA solution dropwise to the activated acid mixture.

    • Stir at RT for 2–16 hours.

  • Monitoring (Self-Validation):

    • TLC/LCMS: Monitor the disappearance of the Carboxylic Acid (limiting reagent).

    • Note: The product will likely be protonated during LCMS (M+H), showing a mass of [Product MW + 1].

  • Workup:

    • Dilute with EtOAc. Wash sequentially with:

      • Saturated

        
         (removes unreacted acid/HATU byproducts).
        
      • Water (removes DMF).

      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Acid Chloride (Schotten-Baumann)

Best for: Simple, robust acids or parallel synthesis libraries.

Reagents
  • Acid Chloride (R-COCl) : 1.1 eq

  • 1-Benzylazepan-4-amine[4] · 2HCl : 1.0 eq

  • Triethylamine (TEA) : 4.0 eq

  • DCM : [0.1 M]

Workflow
  • Suspend the amine salt in DCM at

    
    .
    
  • Add TEA (4.0 eq) slowly. The mixture should become homogeneous.

  • Add Acid Chloride dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench: Add 1M NaOH (aqueous). Caution: This ensures the tertiary amine on the ring is deprotonated for extraction.

  • Extract with DCM.

Visualization of Workflow

The following diagram illustrates the critical "Free-Basing" step required before the coupling cycle can proceed.

AmideCoupling cluster_prep Critical Pre-Step Salt 1-Benzylazepan-4-amine .2HCl Salt FreeAmine Free Amine (Nucleophilic) Salt->FreeAmine Neutralization (- 2 equiv HCl) Base DIPEA (3-4 eq) Base->FreeAmine Product Amide Product FreeAmine->Product Nucleophilic Attack Acid Carboxylic Acid Activated Active Ester (O-At) Acid->Activated + HATU HATU HATU/Activation Activated->Product Coupling

Caption: Logical flow emphasizing the neutralization of the dihydrochloride salt prior to nucleophilic attack.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<20%) Incomplete neutralization of .2HCl salt.Increase base to 4.0–5.0 equivalents. Ensure salt is fully dissolved in DMF before adding to acid.
Precipitate in Reaction Formation of DIPEA·HCl salts in DCM.Switch solvent to pure DMF or add minimal MeOH (if compatible with acid chloride).
Product stuck in Aqueous Layer Product is protonated (basic azepane nitrogen).Adjust aqueous workup pH to >10 using Carbonate or NaOH to ensure the product is in the organic phase.
Racemization Over-activation or high base concentration with chiral acids.Pre-activate acid with HATU/Base for only 2 mins, then add amine. Use Collidine instead of DIPEA.

References

  • Azepane Scaffolds in Drug Discovery: BenchChem Technical Review. "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery."[5]

  • Amide Coupling Methodologies: HepatoChem Application Notes. "Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols."[6][7]

  • General Protocol for Amine Salts: Organic Chemistry Portal. "Amide synthesis by acylation: Efficient amidation of carboxylate salts with ammonium hydrochloride salts."

  • Reagent Properties (1-Benzylazepan-4-amine): PubChem Compound Summary. "1-Benzylazepan-4-amine."[4][8]

Sources

Application

Application Notes and Protocols for the Catalytic Debenzylation of 1-Benzylazepan-4-amine

Authored by: Gemini, Senior Application Scientist Abstract The azepane scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. 4-aminoazepane,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. 4-aminoazepane, in particular, serves as a critical building block for synthesizing compounds with diverse pharmacological activities. Its synthesis often involves the use of a benzyl (Bn) protecting group on the azepane nitrogen, which offers stability across a wide range of reaction conditions.[1] The final and crucial step in obtaining the desired 4-aminoazepane is the efficient and clean removal of this N-benzyl group.

This application note provides a comprehensive guide to the catalytic debenzylation of 1-benzylazepan-4-amine via hydrogenolysis. We will explore the underlying reaction mechanism, detail two robust experimental protocols—one utilizing high-pressure hydrogen gas and another employing a safer transfer hydrogenation alternative—and discuss critical safety considerations for handling the reagents and catalysts involved.

The Mechanism of N-Benzyl Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the premier method for N-benzyl deprotection due to its mild conditions and clean conversion, which typically yields the deprotected amine and toluene as the sole byproduct.[1] The reaction is heterogeneously catalyzed, most commonly using palladium on a high-surface-area activated carbon support (Pd/C).[1]

The accepted mechanism involves several key steps on the surface of the palladium catalyst:[1]

  • Adsorption: Both the substrate, 1-benzylazepan-4-amine, and the hydrogen source (molecular hydrogen or a hydrogen donor) adsorb onto the active sites of the palladium surface.

  • Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption, breaking the H-H bond to form palladium hydride species.

  • C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed amine is reductively cleaved by these active hydrogen species.

  • Product Desorption: The resulting products, 4-aminoazepane and toluene, desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The strong coordination of the product amine to the palladium surface can sometimes lead to catalyst inhibition or deactivation, which may necessitate specific reaction conditions or additives to ensure complete conversion.[2][3]

G cluster_catalyst Palladium (Pd/C) Surface H2 H₂ (Gas) Pd_Surface Active Pd Site H2->Pd_Surface Adsorption & Dissociation Substrate R₂N-CH₂Ph (Adsorbed) Products R₂NH + CH₃Ph (Desorbed) Substrate->Products Desorption Substrate->Pd_Surface Adsorption Pd_H Pd-H (Hydride Species) Pd_H->Substrate Reductive Cleavage Products->Pd_Surface Regeneration

Caption: Mechanism of Pd/C-catalyzed N-debenzylation.

Critical Experimental Parameters

The success of the catalytic debenzylation is highly dependent on several factors that must be carefully optimized.

  • Catalyst Selection and Loading: 10% Pd/C is the most common catalyst, though 5% Pd/C or Pearlman's catalyst (Pd(OH)₂/C) can also be used.[1][4] Catalyst loading typically ranges from 5-20 mol% of palladium relative to the substrate.[1] Higher loadings can accelerate the reaction but increase costs and may complicate filtration.

  • Hydrogen Source and Pressure:

    • Hydrogen Gas (H₂): Pressures from atmospheric (balloon) to 50-60 psi or higher can be used.[5] Higher pressures generally lead to faster reaction rates.[2]

    • Transfer Hydrogenation Reagents: Ammonium formate is a highly effective hydrogen donor that decomposes on the catalyst surface to provide hydrogen in situ, avoiding the need for specialized high-pressure equipment.[6][7] Other donors like hydrazine hydrate can also be used.[6]

  • Solvent: Protic polar solvents like methanol (MeOH) and ethanol (EtOH) are excellent choices as they effectively dissolve the amine substrate and any intermediates.[1] Tetrahydrofuran (THF) and ethyl acetate (EtOAc) are also viable.[8]

  • Temperature: Most hydrogenolysis reactions proceed efficiently at room temperature.[9] Gentle heating (e.g., 40-50 °C) can be applied to accelerate slow reactions, but this also increases the risk of side reactions.

  • Acidity: The reaction can be slow due to catalyst poisoning by the amine product.[2] Adding a small amount of acid (e.g., acetic acid or HCl) can sometimes increase the rate by protonating the amine, reducing its coordination to the palladium surface.[10] However, this must be carefully controlled, as it results in the formation of the amine salt.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the debenzylation of 1-benzylazepan-4-amine.

Protocol 1: Standard Catalytic Hydrogenation with Hydrogen Gas

This protocol uses a Parr shaker or a similar hydrogenation apparatus capable of handling moderate pressures. All operations must be conducted in a certified chemical fume hood.[5]

Materials and Equipment:

  • 1-Benzylazepan-4-amine

  • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water to reduce pyrophoricity

  • Methanol (ACS grade or higher)

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite® (diatomaceous earth) for filtration

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a suitable pressure-rated reaction vessel containing a magnetic stir bar, add 1-benzylazepan-4-amine (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.10 eq by weight of the substrate). Note: Handle dry Pd/C with extreme care as it can be pyrophoric.[11]

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inert Gas Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~20 psi and then venting the gas. Repeat this cycle at least three times to remove all oxygen.[12][13]

  • Hydrogenation: After the final nitrogen vent, introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. The reaction is often exothermic and may show an initial drop in pressure as hydrogen is consumed. Monitor the reaction progress by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking an aliquot.[11]

  • Reaction Completion & Work-up: a. Once the reaction is complete, cease stirring and stop the hydrogen supply. b. Carefully vent the residual hydrogen gas. c. Purge the vessel with nitrogen three times to remove all traces of hydrogen.[12] d. Prepare a small pad of Celite® in a Büchner or sintered glass funnel and wet it with methanol. e. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional methanol. CRITICAL: Do not allow the filter cake containing the used catalyst to dry in the air, as it is highly pyrophoric.[1][11] f. Immediately quench the catalyst on the Celite pad with water before disposal in a designated waste container.[11]

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 4-aminoazepane. Further purification can be achieved via distillation or crystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is advantageous as it avoids the use of flammable hydrogen gas and high-pressure equipment, making it more accessible for standard laboratory setups.[6][7]

Materials and Equipment:

  • 1-Benzylazepan-4-amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (ACS grade or higher)

  • Round-bottom flask with reflux condenser

  • Nitrogen (or Argon) gas supply

  • Celite® for filtration

  • Magnetic stirrer, stir bars, and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzylazepan-4-amine (1.0 eq) in methanol.[1]

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (0.1-0.2 eq by weight of the substrate).

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.[6]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® wetted with methanol to remove the catalyst, as described in Protocol 1, Step 7. c. Remember to handle the used catalyst with the same safety precautions (keep wet, quench with water).[11] d. Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. e. To isolate the free amine, take up the residue in chloroform or ethyl acetate and wash with a saturated brine solution and then water.[14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the purified 4-aminoazepane.

Summary of Reaction Parameters

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Transfer Hydrogenation
Substrate 1-Benzylazepan-4-amine1-Benzylazepan-4-amine
Catalyst 10% Pd/C (10 wt%)10% Pd/C (10-20 wt%)
Hydrogen Source H₂ GasAmmonium Formate (3-5 eq)
Pressure Atmospheric to 60 psiAtmospheric
Solvent Methanol, EthanolMethanol, Ethanol
Temperature Room Temperature to 50 °CReflux Temperature (e.g., 65 °C)
Typical Time 4-24 hours1-5 hours
Key Advantage High activity, well-establishedNo H₂ gas, standard glassware

General Experimental Workflow

The overall process for both protocols follows a similar logical path from preparation to final product isolation.

G A 1. Preparation - Weigh Substrate - Select Solvent & Catalyst B 2. Reaction Setup - Dissolve Substrate - Add Catalyst A->B C 3. Inert Atmosphere - Purge with Nitrogen (3x) B->C D 4. Hydrogenation - Introduce H₂ Source (Gas or Donor) - Stir & Heat (if needed) C->D E 5. Monitoring - TLC / LC-MS D->E E->D Incomplete F 6. Work-Up - Cool & Purge with N₂ - Filter through Celite® E->F Complete G 7. Safety Quench - Keep Catalyst Wet - Quench with Water F->G H 8. Isolation - Concentrate Filtrate - Purify (if needed) F->H

Caption: General experimental workflow for catalytic debenzylation.

Critical Safety Considerations

Hydrogenation reactions are hazardous and require strict adherence to safety protocols to prevent fire and explosions.[15]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13] All hydrogenation reactions using H₂ gas must be performed in a well-ventilated fume hood, away from ignition sources.[12][15] Ensure all equipment is pressure-rated and leak-tested with an inert gas before introducing hydrogen.[12]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use, is pyrophoric and can ignite spontaneously upon exposure to air.[11]

    • NEVER allow the used catalyst to become dry on the filter paper or funnel.[1]

    • Always keep the catalyst wet with solvent or water during and after filtration.[11][13]

    • Quench the filtered catalyst by carefully adding water to it before disposing of it in a clearly labeled, dedicated waste container.[11]

  • Solvents: Use flammable solvents like methanol and ethanol only in a fume hood and away from open flames or sparks.

References

  • Lin-do. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Dosing. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Reddy, P. G., & Baskaran, S. (2003). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthetic Communications, 33(21), 3717-3723. Retrieved from [Link]

  • Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

  • Journal of Chemical Health & Safety. (2016). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • MDPI. (2022, June 22). Debenzylation of Benzyl-Protected Methylcellulose. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. Retrieved from [Link]

  • ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from [Link]

  • Thai Journal of Pharmaceutical Sciences. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Molecules. (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Retrieved from [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]

  • Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

  • SiliCycle. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. Retrieved from [Link]

  • Sciencemadness.org. (2014, May 8). Help with debenzylation of N-Benzyl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Retrieved from [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

Sources

Method

Application Note: Preparation of Free Base 1-Benzylazepan-4-amine from Dihydrochloride Salt

Abstract & Scope This application note details a robust, scalable protocol for the isolation of 1-Benzylazepan-4-amine (Free Base) from its stable dihydrochloride salt precursor. While the dihydrochloride form (•2HCl) is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the isolation of 1-Benzylazepan-4-amine (Free Base) from its stable dihydrochloride salt precursor. While the dihydrochloride form (•2HCl) is preferred for storage due to its resistance to oxidation and atmospheric moisture, the free base is frequently required for subsequent nucleophilic substitutions, reductive aminations, or amide couplings in medicinal chemistry workflows.

This guide addresses the specific physicochemical challenges of this compound, including the basicity of the azepane ring (tertiary amine) and the primary exocyclic amine, ensuring quantitative recovery and high purity without column chromatography.[1]

Chemical Background & Strategy

Structural Analysis[1]
  • Compound: 1-Benzylazepan-4-amine[2][3]

  • CAS: 109105-51-3 (Free Base) / Salt forms vary

  • Formula: C₁₃H₂₀N₂[4]

  • MW: 204.31 g/mol (Free Base) vs ~277.23 g/mol (Dihydrochloride)

The molecule contains two basic nitrogen centers:[1]

  • N1 (Ring Nitrogen): A tertiary amine substituted with a benzyl group. Approximate pKa ~9.5–10.0.

  • C4-NH₂ (Exocyclic Nitrogen): A primary amine. Approximate pKa ~10.6.

The Neutralization Strategy

Because both nitrogen centers are protonated in the dihydrochloride salt, a weak base (e.g., NaHCO₃, pH ~8.[1]5) is insufficient for complete deprotonation. To drive the equilibrium entirely to the free base (lipophilic form), the aqueous phase pH must exceed the highest pKa by at least 2 units.

Thermodynamic Requirement: pH > 12.5 Reagent Choice: Sodium Hydroxide (NaOH) is selected over carbonates to prevent CO₂ evolution (foaming) and to reach the target pH efficiently.

Safety Profile & Precautions

Hazard Class: Corrosive, Irritant.[1][5][6][7][8][9]

  • Benzyl Amines: Known to be skin sensitizers and irritants.

  • Reactivity: The free base primary amine readily absorbs atmospheric CO₂ to form carbamates. Minimize air exposure.

HazardMitigation
Skin/Eye Contact Wear nitrile gloves, lab coat, and safety goggles.[1]
Inhalation Handle all solids and open liquids in a fume hood.
Exotherm Neutralization is exothermic. Use an ice bath.

Materials & Equipment

Reagents
  • Starting Material: 1-Benzylazepan-4-amine dihydrochloride.

  • Base: 5 M Sodium Hydroxide (NaOH) aqueous solution.

  • Extraction Solvent: Dichloromethane (DCM) [Preferred for small scale] or Methyl tert-butyl ether (MTBE) [Green alternative].

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Wash: Saturated Sodium Chloride (Brine).

Equipment
  • Separatory funnel (borosilicate glass).

  • Rotary evaporator with vacuum pump.

  • pH indicator strips (Range 0–14).

  • Inert gas line (Nitrogen or Argon).

Experimental Protocol

Step 1: Dissolution[1]
  • Weigh 1.0 equivalent (e.g., 5.0 g) of 1-Benzylazepan-4-amine dihydrochloride into a suitably sized Erlenmeyer flask.

  • Add Distilled Water (approx. 10 mL per gram of salt).

  • Stir magnetically until the salt is fully dissolved. The solution will be acidic (pH < 2).

Step 2: Controlled Basification[1]
  • Place the flask in an ice-water bath (0–5 °C) . Rationale: Neutralization generates heat; cooling prevents side reactions and minimizes solvent volatility later.

  • Slowly add 5 M NaOH dropwise with vigorous stirring.

  • Monitor pH: Continue addition until the pH reaches 12–14 .

  • Observation: The solution will likely become cloudy or an oil may separate as the free base crashes out of the aqueous phase.

Step 3: Extraction[1]
  • Transfer the cold aqueous mixture to a separatory funnel.

  • Add Dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Shake vigorously for 1–2 minutes, venting frequently to release pressure.

  • Allow layers to separate.

    • Bottom Layer: Organic (Product).

    • Top Layer: Aqueous (Waste).

  • Collect the organic layer.

  • Re-extract the aqueous layer two more times with fresh DCM to ensure quantitative recovery.

Step 4: Washing & Drying[1]
  • Combine the organic extracts.

  • Wash the combined organics once with Brine (saturated NaCl) to remove residual water and base.

  • Transfer organic phase to a clean flask and add Anhydrous Na₂SO₄ .

  • Let stand for 10–15 minutes. The solution should be clear.

Step 5: Isolation[1]
  • Filter off the drying agent using a fritted glass funnel or cotton plug.

  • Concentrate the filtrate using a Rotary Evaporator .

    • Bath Temp: < 40 °C (Prevent thermal degradation).

    • Pressure: Ramp down to < 20 mbar.

  • High Vacuum Drying: Place the resulting residue (likely a pale yellow oil or low-melting solid) under high vacuum (0.1 mmHg) for 2–4 hours to remove trace solvent.

Workflow Visualization

The following diagram illustrates the critical path for the isolation process.

G cluster_QC Quality Control Start Start: Dihydrochloride Salt (Aq. Solution, pH < 2) Basify Add 5M NaOH (Ice Bath, pH > 12) Start->Basify Deprotonation Extract Extraction with DCM (3x) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Free Base) PhaseSep->OrgPhase AqPhase Aqueous Phase (Salts) PhaseSep->AqPhase Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Conc Concentrate (Rotovap) & High Vac Wash->Conc End Final Product: 1-Benzylazepan-4-amine (Free Base) Conc->End QC 1H NMR Check (No HCl peaks) End->QC

Figure 1: Step-by-step extraction workflow for isolating the free base amine.

Quality Control & Validation

To ensure the conversion was successful, perform the following checks:

MethodAcceptance CriteriaRationale
¹H NMR (CDCl₃) Shift of α-protons upfield relative to salt. Absence of broad NH exchangeable protons > 8 ppm.Confirms deprotonation and removal of HCl.
Silver Nitrate Test Dissolve small amount in water/HNO₃; add AgNO₃. No precipitate. Confirms absence of Chloride ions (Cl⁻).
Appearance Clear, viscous oil or low-melting solid.Visual purity check.
NMR Diagnostic Signals[1]
  • Benzyl CH₂: In the free base, this singlet typically appears around 3.5–3.7 ppm .[1] In the salt, it shifts downfield (deshielded) to 4.0–4.2 ppm .[1]

  • H4 Methine: The proton attached to the C4-amine carbon will also shift upfield upon basification.

Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8 °C ).

  • Shelf Life: The free base is prone to oxidation and carbamate formation (reaction with CO₂). Use within 4 weeks of preparation or re-purify.

References

  • PubChem. (n.d.).[9] 1-Benzylazepan-4-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • University of Alberta. (n.d.). Isolation (Recovery) of Amines from Salts. Department of Chemistry. Retrieved October 26, 2023, from [Link][1]

  • Reich, H. J. (n.d.).[1] pKa Data Compilation. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link][1]

Sources

Application

Mastering the Synthesis of N-Alkylated Azepane-4-amines: A Guide to Reaction Conditions and Protocols

Introduction: The Significance of N-Alkylated Azepanes in Medicinal Chemistry The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged motif in modern drug discovery.[1][2][3] Its inherent t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Azepanes in Medicinal Chemistry

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged motif in modern drug discovery.[1][2][3] Its inherent three-dimensional structure allows for the exploration of diverse chemical space, often leading to compounds with improved pharmacological properties.[3] Specifically, N-alkylation of the primary amine at the 4-position of the azepane ring provides a critical handle for modulating a molecule's potency, selectivity, and pharmacokinetic profile. These substituted azepanes are integral components of numerous biologically active compounds, targeting a wide range of diseases.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for the N-alkylation of azepane-4-amine. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights and step-by-step protocols to empower the synthesis of novel N-alkylated azepane derivatives.

Core Principles and Strategic Considerations for N-Alkylation

The N-alkylation of a primary amine, such as azepane-4-amine, presents a classic challenge in organic synthesis: controlling the degree of alkylation.[4][5] The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form an undesired tertiary amine and even a quaternary ammonium salt.[4][5]

To achieve selective mono-alkylation, several robust strategies have been developed. This guide will focus on three principal and highly effective methods:

  • Reductive Amination: A versatile and widely used one-pot reaction that couples the amine with a carbonyl compound (aldehyde or ketone) followed by in-situ reduction of the intermediate imine.[6][7][8] This method offers excellent control over mono-alkylation.[7]

  • Direct Alkylation with Alkyl Halides: A traditional SN2 approach that can be rendered selective under carefully controlled conditions, often employing specific bases or a large excess of the amine.[8][9]

  • Transition-Metal-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen): A greener and increasingly popular method that utilizes alcohols as alkylating agents, with water as the only byproduct.[10][11][12]

The choice of method will depend on several factors, including the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance of the substrates.

Method 1: Reductive Amination - The Workhorse of N-Alkylation

Reductive amination is arguably the most reliable and versatile method for the controlled N-mono-alkylation of primary amines.[7][8] The reaction proceeds through the formation of an imine intermediate from the condensation of azepane-4-amine with an aldehyde or ketone, which is then reduced in the same pot to the desired secondary amine.[6]

Mechanism of Reductive Amination

The reaction is typically carried out in a single pot and involves two key steps:

  • Imine Formation: The primary amine of azepane-4-amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by a mild acid catalyst or a dehydrating agent, yields the corresponding imine (or iminium ion under acidic conditions).[6]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the N-alkylated azepane.[7]

A key advantage of this method is that the imine is formed and reduced in situ, preventing the isolation of the often-unstable imine intermediate. Furthermore, the problem of over-alkylation is circumvented because a secondary amine cannot form an imine with another molecule of the carbonyl compound.[7]

Below is a diagram illustrating the general workflow for reductive amination.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Azepane_amine Azepane-4-amine Imine_formation Imine Formation (Solvent, optional acid catalyst) Azepane_amine->Imine_formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_formation Reduction In Situ Reduction (Add Reducing Agent) Imine_formation->Reduction Imine Intermediate Quench Aqueous Work-up (Quench, Extract) Reduction->Quench Purify Column Chromatography Quench->Purify Product Pure N-Alkylated Azepane-4-amine Purify->Product

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: N-Benzylation of Azepane-4-amine via Reductive Amination

This protocol describes the synthesis of N-benzylazepan-4-amine using benzaldehyde as the carbonyl source and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Azepane-4-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve azepane-4-amine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE (approximately 0.1-0.2 M concentration of the amine).[8]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[8] For less reactive carbonyls, the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.[8]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[8] NaBH(OAc)₃ is a mild and selective reducing agent that can be added directly to the acidic imine formation mixture.[7]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (typically 2-24 hours).[8]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylazepan-4-amine.[8]

Data Summary: Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations
Sodium triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFMild and selective for imines over carbonyls; tolerant of mild protic acids.[7]Can be moisture sensitive.
Sodium cyanoborohydride (NaBH₃CN) MeOH, EtOHEffective at slightly acidic pH; selective for iminium ions.[7]Highly toxic cyanide byproduct.
Sodium borohydride (NaBH₄) MeOH, EtOHInexpensive and readily available.[8]Can reduce aldehydes and ketones; best for pre-formed imines.
Catalytic Hydrogenation (H₂, Pd/C) MeOH, EtOH"Clean" reaction with no salt byproducts.[6]Requires specialized hydrogenation equipment; may reduce other functional groups.

Method 2: Direct Alkylation with Alkyl Halides - A Classic Approach with Modern Refinements

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds via an SN2 reaction.[5][8] While prone to over-alkylation, careful control of reaction conditions can lead to high yields of the desired mono-alkylated product.[4][9]

Controlling Selectivity in Direct Alkylation

The key to successful mono-alkylation lies in mitigating the "runaway" reaction where the secondary amine product reacts further.[4] Strategies to achieve this include:

  • Using a Large Excess of the Amine: This ensures that the alkyl halide is more likely to encounter a molecule of the starting primary amine rather than the secondary amine product. This is often practical only if the amine is inexpensive and readily available.

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide dropwise to the amine solution helps to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.

  • Choice of Base: The reaction generates a hydrohalic acid which protonates the amine, rendering it non-nucleophilic.[13] A base is required to neutralize this acid. Non-nucleophilic, sterically hindered bases can be effective. For selective mono-alkylation of primary amines, cesium bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have been shown to be particularly effective, promoting mono-alkylation over dialkylation.[9][14]

Experimental Protocol: N-Ethylation of Azepane-4-amine using Direct Alkylation

This protocol describes the synthesis of N-ethylazepan-4-amine using ethyl bromide as the alkylating agent and cesium carbonate as the base.

Materials:

  • Azepane-4-amine

  • Ethyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve azepane-4-amine (1.0 eq.) in an anhydrous solvent such as DMF or MeCN. Add cesium carbonate (1.5-2.0 eq.).

  • Addition of Alkyl Halide: Add ethyl bromide (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.[8]

  • Work-up: Upon completion, filter off the inorganic salts and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-ethylazepan-4-amine.

Method 3: Borrowing Hydrogen Catalysis - A Green Pathway to N-Alkylation

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is an elegant and atom-economical approach for the N-alkylation of amines using alcohols as the alkylating agents.[11] This process is typically catalyzed by transition metal complexes (e.g., based on Ru, Ir, Mn, or Ni) and generates water as the sole byproduct.[11][12]

Mechanism of Borrowing Hydrogen Catalysis

The catalytic cycle can be summarized in three main steps:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone in situ.

  • Condensation: The in situ-generated carbonyl compound condenses with the amine to form an imine.

  • Reduction: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

The overall transformation avoids the use of stoichiometric organometallic reagents or hazardous alkyl halides.[11]

Below is a diagram illustrating the catalytic cycle of the Borrowing Hydrogen reaction.

G cluster_cycle Catalytic Cycle cluster_overall Overall Reaction Oxidation 1. Oxidation (Alcohol Dehydrogenation) Condensation 2. Condensation (Imine Formation) Catalyst_Active [M]-H (Active Catalyst) Reduction 3. Reduction (Imine Hydrogenation) Catalyst_Resting [M] (Resting State) Catalyst_Active->Reduction + Imine - N-Alkylated Amine Catalyst_Resting->Oxidation + R'CH₂OH - R'CHO Reactants Azepane-4-amine + R'CH₂OH Products N-Alkyl-azepane-4-amine + H₂O Reactants->Products [M] Catalyst

Caption: Catalytic cycle for N-alkylation via Borrowing Hydrogen.

General Protocol Considerations for Borrowing Hydrogen N-Alkylation

While specific catalyst systems have their own optimized conditions, a general procedure can be outlined.

Materials:

  • Azepane-4-amine

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Transition metal catalyst (e.g., a manganese pincer complex, a ruthenium complex)[11][12]

  • Base (often required, e.g., KOtBu)

  • Anhydrous, high-boiling solvent (e.g., toluene, xylene)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the azepane-4-amine (1.0 eq.), the alcohol (1.0-1.5 eq.), the catalyst (typically 1-5 mol%), and the base (if required).

  • Add the anhydrous solvent and heat the reaction mixture to the specified temperature (often 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and work up as appropriate for the specific catalyst system (e.g., filtration through celite to remove a heterogeneous catalyst, or an aqueous workup for a homogeneous catalyst).

  • Purify the product by column chromatography.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient reaction temperature or time- Poor quality reagents/solvents- Use fresh catalyst and anhydrous solvents- Increase temperature or prolong reaction time- Check purity of starting materials
Formation of dialkylated byproduct - Reaction conditions favor over-alkylation (direct alkylation)- High concentration of alkylating agent- For direct alkylation, use a larger excess of the amine or a cesium base- Add the alkylating agent slowly- Switch to reductive amination
Side reactions (e.g., reduction of other functional groups) - Reducing agent is too harsh (reductive amination)- Catalyst is not selective (borrowing hydrogen)- Use a milder reducing agent (e.g., NaBH(OAc)₃)- Screen different catalysts for better chemoselectivity
Difficulty in product purification - Complex reaction mixture- Similar polarity of product and byproducts- Optimize reaction conditions to improve selectivity- Explore different chromatographic conditions or alternative purification techniques (e.g., crystallization, distillation)

Conclusion

The N-alkylation of azepane-4-amine is a critical transformation for the synthesis of novel chemical entities with potential therapeutic applications. By understanding the underlying principles of reductive amination, direct alkylation, and borrowing hydrogen catalysis, researchers can strategically select and optimize the most appropriate method for their specific synthetic goals. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and exploration of this important class of molecules.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Procopiou, P. A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. [Link]

  • Defense Technical Information Center. (1966). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Chakraborty, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771-787. [Link]

  • Sławiński, J., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116839. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). N-Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. [Link]

  • Google Patents. (n.d.).
  • Powers, T. M., & Ritter, T. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 140(38), 11893–11897. [Link]

  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • Frontiers in Chemistry. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Beller, M., et al. (2017). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Nature Communications, 8, 1563. [Link]

Sources

Method

Application Notes: Leveraging 1-Benzylazepan-4-amine for Accelerated Library Synthesis

Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure provides an excellent framework for creating diverse substituent patterns, which is crucial for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects, with over 20 azepane-based drugs approved by the FDA.[2][3]

1-Benzylazepan-4-amine stands out as a particularly valuable intermediate for constructing combinatorial libraries. The benzyl group serves as a stable protecting group for the azepane nitrogen, which can be removed under specific conditions later in the synthetic sequence. The primary amine at the 4-position offers a versatile handle for a variety of chemical transformations, enabling the rapid generation of a multitude of analogs. This document provides a detailed guide for researchers on effectively utilizing 1-Benzylazepan-4-amine in library synthesis, complete with validated protocols and the scientific rationale behind them.

Core Synthetic Applications & Protocols

1-Benzylazepan-4-amine is an ideal starting point for introducing diversity into a molecular library. The primary amine can readily participate in several key bond-forming reactions.

Amide Bond Formation: The Workhorse of Library Synthesis

Amide coupling is one of the most fundamental and widely used reactions in medicinal chemistry.[4][5] It allows for the linkage of 1-Benzylazepan-4-amine to a vast array of carboxylic acids, thereby introducing significant structural diversity.

Rationale for Reagent Selection:

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid is necessary.[5][6] Common strategies involve converting the acid to a more electrophilic species.[6] Peptide coupling reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), are highly effective for this purpose, facilitating the formation of a highly activated ester intermediate that readily reacts with the amine.[4][6] The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[4]

Protocol: HATU-Mediated Amide Coupling

G cluster_setup Reaction Setup cluster_reagents Core Reagent cluster_reaction Reaction & Workup Carboxylic_Acid Carboxylic Acid (1.0 eq) Stir Stir at RT (2-16 h) Carboxylic_Acid->Stir HATU HATU (1.1 eq) HATU->Stir DIPEA DIPEA (2.0 eq) DIPEA->Stir Solvent Anhydrous DMF Solvent->Stir Amine 1-Benzylazepan-4-amine (1.0 eq) Amine->Stir Quench Quench with H2O Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify (Chromatography) Extract->Purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of 1-Benzylazepan-4-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Representative Amide Coupling Reactions

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF492
Acetic AcidHATUDIPEADMF288
4-Fluorobenzoic AcidHATUDIPEADMF495
Thiophene-2-carboxylic acidHATUDIPEADMF685
Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7][8] This reaction is highly versatile for library synthesis as it allows for the introduction of a wide range of alkyl and aryl groups onto the amine nitrogen.

Rationale for Reagent Selection:

The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced.[7] Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent for this transformation.[9] It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the in situ formed iminium ion.[10] This selectivity prevents side reactions and leads to cleaner product formation.[9]

Protocol: Reductive Amination with Aldehydes and Ketones

G cluster_setup Reaction Setup cluster_reagents Reducing Agent cluster_reaction Reaction & Workup Carbonyl Aldehyde/Ketone (1.0 eq) Stir Stir at RT (4-24 h) Carbonyl->Stir Amine 1-Benzylazepan-4-amine (1.1 eq) Amine->Stir Solvent DCE or THF Solvent->Stir STAB NaB(OAc)3H (1.5 eq) STAB->Stir Quench Quench with sat. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify (Chromatography) Extract->Purify

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

  • To a solution of the aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 1-Benzylazepan-4-amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Table 2: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaB(OAc)3HDCE689
AcetoneNaB(OAc)3HTHF1278
CyclohexanoneNaB(OAc)3HDCE885
4-PyridinecarboxaldehydeNaB(OAc)3HDCE1082
N-Debenzylation: Unveiling the Secondary Amine

The benzyl group on the azepane nitrogen is a robust protecting group. However, for certain applications, its removal is necessary to either install a different substituent or to reveal a secondary amine for biological activity. Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation.[11]

Rationale for Reagent Selection:

Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenation reactions.[12] Ammonium formate serves as a convenient and safe in situ source of hydrogen gas, avoiding the need for a high-pressure hydrogenation apparatus.[11][13] This method is generally selective for N-debenzylation and is compatible with a range of other functional groups.[12]

Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation

G cluster_setup Reaction Setup cluster_reagents Catalyst & H2 Source cluster_reaction Reaction & Workup Substrate N-Benzylated Azepane Derivative (1.0 eq) Reflux Reflux (1-4 h) Substrate->Reflux Solvent Methanol Solvent->Reflux Pd_C 10% Pd/C (10 mol%) Pd_C->Reflux Ammonium_Formate Ammonium Formate (5.0 eq) Ammonium_Formate->Reflux Filter Filter through Celite Reflux->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify

Caption: Workflow for N-debenzylation via catalytic transfer hydrogenation.

Step-by-Step Methodology:

  • To a solution of the N-benzylated azepane derivative (1.0 eq) in methanol, add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq).

  • Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography or crystallization.

Safety and Handling

1-Benzylazepan-4-amine is a combustible liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Store in a cool, dry, and well-ventilated area away from heat and open flames.

Conclusion

1-Benzylazepan-4-amine is a highly versatile and valuable building block for the synthesis of diverse chemical libraries. Its primary amine functionality allows for straightforward participation in robust and high-yielding reactions such as amide coupling and reductive amination. The N-benzyl group provides stable protection that can be selectively removed when required. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to effectively incorporate this intermediate into their discovery programs, accelerating the generation of novel and potentially therapeutic compounds.

References

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 539-552. doi:10.1016/j.ejmech.2018.11.031
  • Ahmad, I., et al. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Chemistry & Biodiversity, 19(7), e202200237.
  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 84-91.
  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1173-1191.
  • Smietana, M., et al. (2002). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Tetrahedron Letters, 43(11), 1959-1961.
  • Davis, A. P., & O'Connell, M. J. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(13), 2241-2244.
  • Li, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(28), 7681-7685.
  • Johnson, H. E., & Patterson, B. D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Kumar, S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50.
  • Patel, K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 369-376.
  • Kumar, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(11), 151624.
  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • MySkinRecipes. (n.d.). 1-Benzylazepan-4-amine. Retrieved from [Link]

  • Lee, S., et al. (2016).
  • El-Sayed, N. N. E., et al. (2011). Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. Journal of Saudi Chemical Society, 15(3), 269-275.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Bunin, B. A., et al. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712.
  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.
  • Jain, A., et al. (2018). COMBINATORIAL CHEMISTRY: A REVIEW. JETIR, 5(8), 585-591.
  • SlideShare. (n.d.). Lec8: Combinatorial Chemistry: Drug design approach and HTS. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2019). THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. IIP Series, 2(3), 1-8.
  • Rodriguez, E. B. (n.d.). Combinatorial Chemistry: Concepts, Strategies and Applications. National Academy of Science & Technology Philippines.

Sources

Application

Application Note: A Practical Guide to the Handling and Storage of Hygroscopic Amine Hydrochloride Salts

Abstract Amine hydrochloride salts are a cornerstone of active pharmaceutical ingredients (APIs). However, their inherent hygroscopicity—the tendency to attract and absorb atmospheric moisture—presents significant challe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochloride salts are a cornerstone of active pharmaceutical ingredients (APIs). However, their inherent hygroscopicity—the tendency to attract and absorb atmospheric moisture—presents significant challenges to their stability, handling, and formulation. Uncontrolled moisture uptake can lead to physical changes such as deliquescence and caking, as well as chemical degradation through hydrolysis and other pathways, ultimately compromising drug efficacy and shelf life. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and mitigating the risks associated with these materials. We will delve into the mechanistic basis of hygroscopicity, outline robust protocols for stability assessment, and detail field-proven best practices for handling and storage to ensure the integrity and reliability of these critical compounds.

The Challenge: Understanding Hygroscopicity in Amine Hydrochloride Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For crystalline solids like amine hydrochloride salts, this process is not trivial. It can fundamentally alter the material's properties and stability.

Mechanism of Moisture Uptake

Moisture interaction begins with surface adsorption, where water molecules adhere to the crystal surface. As relative humidity (RH) increases, this can progress to absorption, where water penetrates the bulk material. A critical turning point for many highly soluble salts is the deliquescence point , a specific relative humidity at which the material absorbs enough water to dissolve and form a saturated aqueous solution[1][2]. This transformation from a solid to a liquid phase dramatically increases molecular mobility and accelerates degradation pathways[2].

Amine hydrochloride salts are particularly susceptible due to the high polarity imparted by the protonated amine and the chloride counter-ion. These ions have a strong affinity for water, a highly polar solvent. The overall stability is a delicate balance between the crystal lattice energy (which holds the salt together) and the hydration energy (the energy released when ions interact with water molecules). When the ambient humidity provides a sufficient driving force, hydration can overcome the lattice energy, leading to moisture uptake.

Consequences of Uncontrolled Moisture Absorption

The impact of moisture extends beyond simple physical wetting. The consequences can be broadly categorized as follows:

  • Physical Instability:

    • Caking and Agglomeration: Moisture can form liquid bridges between particles, which, upon slight drying, solidify and cause the powder to clump or cake[2][3]. This severely impacts powder flowability, making processes like weighing, blending, and capsule filling difficult and inaccurate[3][4].

    • Phase Transformation: The absorbed water can induce changes in the crystalline form (polymorphism) or even trigger a transition to an amorphous state, both of which can alter solubility, bioavailability, and stability.

    • Deliquescence: As previously mentioned, this is the most extreme physical change, where the solid API transforms into a concentrated solution, rendering it unusable in a solid dosage form[1].

  • Chemical Instability:

    • Hydrolysis: The presence of water as a solvent facilitates hydrolytic degradation of susceptible functional groups within the API molecule.

    • Enhanced Reactivity: Dissolution in absorbed water increases molecular mobility, allowing reactive species to interact more readily, accelerating degradation reactions[2][5].

    • Salt Disproportionation: In some cases, moisture can facilitate the conversion of the salt back to its less stable free base form[6].

The interplay of these factors creates a feedback loop where initial moisture uptake can trigger chemical and physical changes that further increase the material's affinity for water.

A Initial Moisture Adsorption B Physical Changes (Caking, Deliquescence) A->B Exceeds CRH D Chemical Degradation (e.g., Hydrolysis) A->D Water acts as reactant/solvent C Increased Surface Area & Water Activity B->C F Accelerated Moisture Uptake C->F E Generation of Degradation Products D->E E->F Products may be more hygroscopic F->A Feedback Loop

Caption: Vicious Cycle of Moisture-Induced Degradation.

Core Principles for Stable Storage and Handling

Mitigating the risks of hygroscopicity hinges on controlling the compound's environment, primarily relative humidity and temperature.

Control of Relative Humidity (RH)

The most critical factor is to store the material below its Critical Relative Humidity (CRH) , which is the humidity level at which moisture uptake begins to accelerate significantly.

Storage Environment Typical RH Range Application Notes
Standard Laboratory 40-60% RHUnsuitable for highly hygroscopic or deliquescent salts. Requires secondary containment.
Desiccator (with desiccant) <15% RHExcellent for short-term storage and pre-equilibration of samples before weighing. Desiccant must be regularly regenerated or replaced[7].
Nitrogen-Purged Glove Box <1% RHThe gold standard for handling highly sensitive materials. Provides an inert, dry atmosphere[8][9].
Controlled Humidity Chamber 10-90% RH (settable)Essential for conducting formal stability and hygroscopicity studies.

Best Practice: Always store hygroscopic salts in tightly sealed containers with minimal headspace. For primary containers that are opened frequently, consider using secondary containment like a sealed bag with desiccant pouches[7][10]. Using parafilm to seal bottle caps can provide an additional barrier against moisture ingress[10].

Temperature Considerations

Temperature fluctuations can indirectly affect stability. A drop in temperature can cause the RH inside a sealed container to rise, potentially crossing the CRH. Therefore, materials should be stored in a temperature-controlled environment. Before opening a container that has been refrigerated, it is crucial to allow it to equilibrate to ambient temperature completely to prevent condensation from forming on the cold powder.

Packaging: The First Line of Defense

Proper packaging is essential. Materials should be supplied and stored in containers made of impermeable materials like glass or high-density polyethylene (HDPE). The container closure system is equally important; caps should have tight-fitting liners (e.g., PTFE or foil) to ensure an effective seal. For highly sensitive compounds, packaging under an inert gas like nitrogen or argon can provide an extra layer of protection.

Protocols for Stability Assessment and Quality Control

A proactive approach to stability requires robust analytical methods to quantify moisture content and assess degradation over time.

Protocol: Determination of Moisture Content by Karl Fischer Titration

Karl Fischer (KF) titration is the benchmark method for moisture determination because of its specificity to water[11][12]. It is far more accurate than the "loss on drying" method, which measures the loss of any volatile component.

Principle: The method is based on a chemical reaction where iodine stoichiometrically reacts with water[13][14]. The amount of water is calculated from the amount of iodine consumed.

Instrumentation:

  • Volumetric KF Titrator: Ideal for samples with higher moisture content (>1%). The titrant volume is measured directly[15].

  • Coulometric KF Titrator: Ideal for samples with very low moisture content (<1% down to ppm levels). Iodine is generated electrochemically in the titration cell[11][15].

Step-by-Step Methodology (Coulometric Method):

  • System Preparation: Turn on the KF titrator and allow the titration cell to stabilize. The instrument will titrate any ambient moisture in the solvent until a dry, stable endpoint ("drift") is achieved.

  • Sample Preparation: In a controlled environment (e.g., a glove box or on a balance with low RH), accurately weigh approximately 10-50 mg of the amine hydrochloride salt into a clean, dry sample vial. The exact mass depends on the expected water content.

  • Sample Introduction: Quickly uncap the vial and introduce the solid sample directly into the titration vessel. Alternatively, use a syringe to inject a solution of the sample dissolved in a suitable anhydrous solvent.

  • Titration: The instrument will automatically begin generating iodine to react with the water introduced by the sample.

  • Endpoint and Calculation: The titration is complete when all water has been consumed. The instrument's software will use Faraday's law to calculate the total mass of water from the integrated current and time, reporting the result as a percentage or in ppm[14].

  • System Check: Run a standard with a known water content (e.g., a certified water standard) to verify the system's accuracy.

Protocol: Design of a Formal Stability Study

Stability studies are essential to determine a re-test period or shelf life for an API. These studies should be designed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][18]

Objective: To evaluate the impact of temperature and humidity on the API over time by monitoring its critical quality attributes (CQAs), including appearance, moisture content, assay, and purity.

Step-by-Step Methodology:

  • Batch Selection: Use at least three primary batches of the amine hydrochloride salt to ensure consistency[19].

  • Container Closure System: Package the samples in the proposed commercial packaging or a suitably protective equivalent.

  • Storage Conditions: Place the samples into calibrated stability chambers set to the conditions outlined in the ICH Q1A(R2) guideline[19][20].

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (at submission)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Frequency: Pull samples for analysis at predetermined time points. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions[19].

  • Analytical Testing: At each time point, test the samples for a full panel of CQAs:

    • Appearance: Visual inspection for color change, clumping, or deliquescence.

    • Moisture Content: Karl Fischer titration.

    • Assay and Purity: A stability-indicating HPLC method to quantify the API and detect any degradation products.

  • Data Evaluation: Analyze trends in the data. Significant changes in any CQA under accelerated conditions may trigger the need for intermediate condition testing and will influence the final re-test period assignment.

Laboratory Best Practices for Routine Handling

Strict adherence to proper handling techniques is non-negotiable for maintaining the integrity of hygroscopic salts.

cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_dissolve Dissolution Phase A Equilibrate Container to Room Temperature B Transfer to Controlled Environment (Glove Box/Desiccator) A->B D Tare Balance with Weigh Boat B->D C Use Dry, Antistatic Spatulas and Weigh Boats E Quickly Dispense Approximate Amount D->E F Seal Primary Container Immediately E->F G Record Stable Weight F->G H Add Weighed Solid to Pre-dried Glassware G->H I Add Anhydrous Solvent and Dissolve H->I J Proceed with Experiment I->J

Caption: Workflow for Weighing Hygroscopic Salts.

Weighing and Dispensing
  • Environment is Key: Whenever possible, handle the material inside a glove box or a glove bag purged with dry nitrogen[8]. If this is not available, use a balance in a room with controlled, low humidity and work quickly.

  • Minimize Exposure Time: Have all necessary tools (spatulas, weigh boats, vials) ready before opening the primary container. Open the container for the shortest time possible.

  • Use Appropriate Tools: Use antistatic weigh boats and dry spatulas. Static cling can make handling fine powders difficult and increase exposure time.

  • Work in Batches: For preparing multiple samples, weigh out all required portions in one session rather than repeatedly opening the main container.

Solvent and Solution Preparation
  • Use Anhydrous Solvents: When preparing solutions, always use solvents with a specified low water content (anhydrous grade). Verify the water content of the solvent via Karl Fischer titration if necessary.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Monitor Solution Stability: Once in solution, the risk of hydrolysis may increase. Prepare solutions fresh and store them protected from light and moisture as required.

Conclusion

The successful use of hygroscopic amine hydrochloride salts in research and development is critically dependent on a thorough understanding of their sensitivity to moisture. By implementing rigorous environmental controls, employing precise analytical techniques like Karl Fischer titration, designing robust stability studies, and adhering to meticulous laboratory handling protocols, scientists can ensure the integrity, quality, and reliability of these vital pharmaceutical compounds. Proactive management of hygroscopicity is not merely a matter of good practice; it is a fundamental requirement for sound scientific outcomes and the development of safe and effective medicines.

References

  • CSC Scientific. Karl Fischer Method of Moisture Detection. [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]

  • Slideshare. Moisture content determination by karl fischer titration. [Link]

  • ARDL. Moisture Content by Karl Fischer Titration. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. Moisture Determination by Karl Fischer Titration. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Purdue University. Implications of Deliquescence in Food and Pharmaceutical Products. [Link]

  • PubMed. Deliquescence of pharmaceutical systems. [Link]

  • TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. [Link]

  • ResearchGate. Deliquescence of pharmaceutical systems. [Link]

  • Taylor & Francis Online. Deliquescence of pharmaceutical systems. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Globe Thesis. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]

  • ACS Publications. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

Sources

Method

Synthesis of chiral azepane ligands starting from 1-Benzylazepan-4-amine

This guide outlines a comprehensive protocol for the synthesis of chiral azepane ligands, specifically derived from 1-benzylazepan-4-amine . The azepane (homopiperidine) scaffold offers unique conformational properties—d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive protocol for the synthesis of chiral azepane ligands, specifically derived from 1-benzylazepan-4-amine . The azepane (homopiperidine) scaffold offers unique conformational properties—distinct from the more rigid pyrrolidine or piperidine analogs—making it a valuable "privileged structure" in asymmetric catalysis and medicinal chemistry.

Application Note: Synthesis of Chiral Azepane Ligands

Introduction & Strategic Rationale

The seven-membered azepane ring presents a unique challenge and opportunity in ligand design. Unlike the rigid 5-membered (pyrrolidine) rings found in organocatalysts, azepanes possess greater conformational flexibility. However, when bound to a metal center or functionalized with bulky substituents, they can adopt a "locked" twist-chair conformation that creates a deep, highly selective chiral pocket.

This protocol details the Resolution-Diversification Strategy :

  • Core Synthesis: Efficient access to the enantiopure (R)- and (S)-1-benzylazepan-4-amine.

  • Ligand Engineering: Conversion of the chiral amine into high-value P,N-ligands (Phosphine-Amine) and N,N-ligands (Diamines).

Phase I: Synthesis and Resolution of the Core Scaffold

The starting material, 1-benzylazepan-4-one , is typically accessed via ring expansion of 1-benzyl-4-piperidone (using ethyl diazoacetate/Lewis acid) or Dieckmann condensation. We begin with the reductive amination to the racemic amine, followed by a classical chemical resolution.

Step A: Reductive Amination (Racemic Synthesis)
  • Objective: Convert ketone to racemic primary amine.

  • Reagents: 1-benzylazepan-4-one, Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).

Protocol:

  • Dissolve 1-benzylazepan-4-one (10.0 g, 49.2 mmol) in dry Methanol (100 mL).

  • Add Ammonium acetate (37.9 g, 492 mmol, 10 equiv.) and stir at RT for 2 hours to form the imine in situ.

  • Cool to 0°C. Carefully add

    
      (4.6 g, 73.8 mmol, 1.5 equiv.) portion-wise.
    
  • Allow to warm to RT and stir for 24 hours.

  • Quench: Add conc. HCl dropwise until pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 12.

  • Extraction: Extract with DCM (3 x 100 mL). Dry combined organics over

    
     and concentrate.
    
  • Yield: Expect ~85-90% of (±)-1-benzylazepan-4-amine as a viscous oil.

Step B: Optical Resolution via Diastereomeric Salt Formation
  • Mechanism: The primary amine forms diastereomeric salts with chiral tartaric acid.[1] The (R,R)-tartrate salt of the (R)-amine typically exhibits lower solubility in ethanol/water systems.

Protocol:

  • Dissolve (±)-1-benzylazepan-4-amine (10.0 g, 49 mmol) in Ethanol (95%) (50 mL).

  • In a separate flask, dissolve (2R,3R)-(+)-Tartaric acid (7.35 g, 49 mmol) in hot Ethanol (95%) (100 mL).

  • Mixing: Add the hot acid solution to the amine solution with vigorous stirring. A precipitate will begin to form immediately.

  • Crystallization: Heat the mixture to reflux until clear (add minimal water if necessary), then allow to cool slowly to RT over 12 hours.

  • Filtration: Collect the crystals. This is the (R)-amine·(R,R)-tartrate salt (enriched).

  • Recrystallization: Recrystallize the salt from boiling Ethanol/Water (9:1) 2–3 times until constant melting point and optical rotation are achieved.

    • Target Optical Rotation:

      
       (c=1, MeOH) for the free amine.
      
  • Free-Basing: Suspend the pure salt in water, basify with 2M NaOH, and extract with DCM.

  • Recovery of (S)-enantiomer: The mother liquors are concentrated, free-based, and treated with (2S,3S)-(-)-Tartaric acid to isolate the (S)-amine.

Phase II: Ligand Diversification

Once the enantiopure scaffold (R)-1-benzylazepan-4-amine (denoted as 1 ) is in hand, it serves as a modular platform.

Workflow Visualization

G Start 1-Benzylazepan-4-one RacAmine (±)-1-Benzylazepan-4-amine (Racemic) Start->RacAmine NH4OAc, NaBH3CN Reductive Amination Resolution Resolution with (R,R)-Tartaric Acid RacAmine->Resolution RAmine (R)-1-Benzylazepan-4-amine (Pure Enantiomer) Resolution->RAmine Crystallization & Free-basing PN_Ligand P,N-Ligand (Phosphino-amide) RAmine->PN_Ligand PPh2Cl / Base or 2-Pyridine-CHO Diamine Chiral Diamine (Reductive Amination) RAmine->Diamine R-CHO / NaBH(OAc)3 Salen Salen-Type Ligand (Imine Condensation) RAmine->Salen Salicylaldehyde

Figure 1: Synthetic workflow from ketone precursor to diversified chiral ligand library.

Protocol C: Synthesis of P,N-Ligand (Phosphinamide Type)

This class of ligands (Phosphine-Amine) is highly effective in Iridium-catalyzed asymmetric hydrogenation.

  • Reagents: (R)-1-benzylazepan-4-amine (1.0 equiv), Chlorodiphenylphosphine (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Procedure:

    • Dissolve (R)-amine (2.04 g, 10 mmol) and

      
       (1.5 g, 15 mmol) in anhydrous DCM (20 mL) under Argon.
      
    • Cool to 0°C.

    • Add

      
       (2.2 g, 10 mmol) dropwise.
      
    • Stir at RT for 12 hours.

    • Workup: Wash with water and brine.[2] Dry over

      
      .[2]
      
    • Purification: Flash chromatography (Silica, Hexane/EtOAc) under inert atmosphere (phosphine is oxidation-sensitive).

  • Product: N-(1-benzylazepan-4-yl)-P,P-diphenylphosphinic amide .

Protocol D: Synthesis of Bidentate N,N-Ligand (Pyridine-Azepane)

Useful for Copper-catalyzed asymmetric reactions.

  • Reagents: (R)-1-benzylazepan-4-amine, 2-Pyridinecarboxaldehyde,

    
    .
    
  • Procedure:

    • Mix amine (10 mmol) and aldehyde (10 mmol) in DCE (Dichloroethane). Stir 1h.

    • Add

      
       (15 mmol). Stir overnight.
      
    • Result: A chiral bidentate ligand combining the soft pyridine nitrogen and the hard secondary amine nitrogen (from the azepane).

Quantitative Data & Validation

Table 1: Resolution Efficiency of 1-Benzylazepan-4-amine

ParameterValueNotes
Resolving Agent (2R,3R)-(+)-Tartaric Acid1.0 equivalent relative to racemic amine
Solvent System Ethanol (95%)Addition of water (up to 10%) aids purification
Yield (Salt) 35-40%Theoretical max is 50% for one enantiomer
Enantiomeric Excess (ee) >99%Determined by Chiral HPLC (Chiralcel OD-H)
Specific Rotation

c=1.0, Methanol (Free base)

References

  • Synthesis of Azepane Scaffolds via Ring Expansion

    • Source: Organic Syntheses, Coll. Vol. 5, p.623.
    • Context: General methods for ketone ring expansion using diazomethane equivalents.
    • URL:

  • General Protocol for Resolution of Amines with Tartaric Acid

    • Source: BenchChem Technical Guide / Organic Syntheses.
    • Context: Standard operating procedure for diastereomeric salt resolution of cyclic amines.
    • URL:

  • Imine Reductase (IRED) for Azepane Synthesis (Biocatalytic Alternative)

    • Title: Semi-rational design of an imine reductase for asymmetric synthesis of alkyl
    • Source: Organic & Biomolecular Chemistry, 2021.
    • Context: Modern enzym
    • URL:[3][4][5][6][7][8]

  • Applications of Chiral P,N-Ligands

    • Title: Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
    • Source: PNAS (Pfaltz et al.).
    • Context: Theoretical grounding for synthesizing the P,N-deriv
    • URL:

Sources

Application

Application Notes and Protocols: A Guide to the Boc-Protection of 4-Aminoazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Boc Protection in Amine Chemistry In the landscape of modern organic synthesis and medicinal chemistry, the strate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc Protection in Amine Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group stands as one of the most ubiquitous and versatile protecting groups for amines, prized for its ease of introduction, general stability under a wide range of conditions, and facile, selective removal under mild acidic conditions.[1][2][3]

This guide provides a comprehensive overview of the general procedure for the Boc-protection of 4-aminoazepane derivatives. Azepane scaffolds are crucial building blocks in the development of novel therapeutics, and the ability to selectively protect the 4-amino position is a critical step in their elaboration. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss key experimental variables and troubleshooting strategies to ensure robust and reproducible outcomes.

Mechanistic Rationale: The "Why" Behind the Protocol

The Boc-protection of an amine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-aminoazepane attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][4][5] This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which is unstable and decomposes into carbon dioxide gas and a tert-butoxide anion.[4] The generated tert-butoxide is a sufficiently strong base to deprotonate the now-protonated amine, yielding the final N-Boc protected 4-aminoazepane and tert-butanol.[4] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[3][6]

It is a crucial safety and procedural point that the reaction should not be conducted in a closed system to allow for the safe release of the generated carbon dioxide gas.[4][5]

Caption: Mechanism of Boc-Protection.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminoazepane derivative≥95%VariousStarting material.
Di-tert-butyl dicarbonate (Boc₂O)≥97%VariousThe Boc-protection reagent.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)ReagentVariousBase to neutralize generated acid.
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousVariousReaction solvent.
Saturated aq. NaHCO₃For work-up.
BrineFor work-up.
Anhydrous Na₂SO₄ or MgSO₄For drying the organic phase.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography if needed.
General Protocol for Boc-Protection of 4-Aminoazepane

This protocol is a general guideline and may require optimization based on the specific 4-aminoazepane derivative being used.

Caption: General experimental workflow for Boc protection.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 4-aminoazepane derivative (1.0 equiv.). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1–0.5 M.[1]

  • Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1–1.5 equiv.), to the solution and stir for 5 minutes at room temperature.[1]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv.) portion-wise to the stirred solution. An exotherm may be observed. For sensitive substrates, the addition can be performed at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2–12 hours. The reaction conditions are quite flexible, and gentle heating (e.g., 40 °C) can be applied to accelerate the conversion if necessary.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting amine is observed.[8]

  • Work-up: Upon completion, dilute the reaction mixture with the reaction solvent. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected 4-aminoazepane.[8]

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Key Considerations and Troubleshooting

ParameterRecommendation/RationaleTroubleshooting
Solvent Aprotic solvents like DCM, THF, and acetonitrile are commonly used.[7] For substrates with poor organic solubility, aqueous systems (e.g., water/THF, water/dioxane) with an inorganic base like NaHCO₃ can be effective.[7][9]If the starting material has poor solubility, consider using a solvent mixture or an aqueous system.[9][10]
Base Organic bases like TEA or DIPEA are standard. For aqueous reactions, NaHCO₃ or NaOH can be used.[7] The base neutralizes the acidic byproducts.Incomplete reaction could be due to insufficient base. Ensure at least stoichiometric amounts are used.
Stoichiometry A slight excess of Boc₂O (1.1–1.2 equiv.) is typically sufficient. Using a large excess can complicate purification.If the reaction is sluggish, a modest increase in the amount of Boc₂O (up to 1.5 equiv.) can be tried.[8]
Temperature Most reactions proceed efficiently at room temperature.[7] Gentle heating can be applied for less reactive amines.For slow reactions, warming to 40-50 °C may be beneficial.[7]
Side Reactions The primary potential side reaction is the formation of the di-Boc protected amine, especially with primary amines if a large excess of Boc₂O and a strong base are used.Use a controlled amount of Boc₂O (1.1-1.2 equiv.). Monitor the reaction closely by TLC/LC-MS to avoid over-reaction.
Work-up Aqueous work-up is crucial to remove excess base, salts, and water-soluble byproducts.If the product is water-soluble, extraction can be challenging. In such cases, direct purification or alternative work-up procedures may be necessary.

Conclusion

The Boc-protection of 4-aminoazepane derivatives is a robust and highly reliable transformation that is fundamental to the synthesis of more complex molecules in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently achieve high yields of the desired N-Boc protected product. The provided protocol serves as a validated starting point, which can be further optimized to suit the specific properties of the substrate at hand.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Deprotection of 1-Benzylazepan-4-amine

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the deprotection of 1-benzylazepan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the deprotection of 1-benzylazepan-4-amine and related N-benzyl amines. As Senior Application Scientists, we have structured this guide to address the most common challenges encountered in the lab, explaining the chemical principles behind our recommended solutions to help you improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific experimental issues.

Question 1: My N-benzyl deprotection reaction is slow, incomplete, or fails to start. What are the primary causes and how can I resolve this?

This is the most common issue encountered during the hydrogenolysis of N-benzyl amines. The root cause often lies in catalyst deactivation or suboptimal reaction conditions.

Possible Cause 1: Catalyst Poisoning by the Product

The primary culprit for sluggish or stalled reactions is often the product itself. The newly formed basic amine (azepan-4-amine) can strongly coordinate to the palladium catalyst surface, blocking the active sites required for hydrogenolysis.[1][2][3]

  • Expert Solution: Acidification. The most effective countermeasure is to add a stoichiometric equivalent of a mild acid before starting the reaction.[1][3][4] The acid protonates the product amine as it forms, creating an ammonium salt. This salt has a significantly lower affinity for the palladium surface, preventing catalyst poisoning and allowing the reaction to proceed to completion.[2][3]

    • Recommended Acids: Acetic acid (HOAc) or hydrochloric acid (HCl, often as a solution in an alcohol) are commonly used.[1][5]

    • Important Note: This will necessitate a basic workup step to neutralize the salt and isolate the free amine product.[1][2]

Possible Cause 2: Poor Catalyst Quality or Activity

Not all palladium on carbon (Pd/C) is created equal. The efficiency of commercial catalysts can vary significantly due to differences in palladium particle size, distribution on the carbon support, and oxidation state.[6] An old or improperly stored catalyst may also exhibit reduced activity.[1]

  • Expert Solution: Catalyst Selection & Handling.

    • Increase Loading: A straightforward, though less elegant, solution is to increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[1]

    • Use a More Active Catalyst: For particularly stubborn deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more effective than Pd/C. A mixed-catalyst system of Pd/C and Pd(OH)₂/C can also show enhanced activity.[7]

    • Pre-reduction: If the catalyst is old, it may be beneficial to "pre-reduce" it with hydrogen gas in the solvent before adding the substrate.[4]

Possible Cause 3: Inefficient Mass Transfer

Catalytic hydrogenolysis is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas). For the reaction to proceed efficiently, hydrogen must be able to reach the catalyst surface.[7]

  • Expert Solution: Optimize Reaction Dynamics.

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously. Inadequate agitation is a common reason for failure, especially in reactions run under a hydrogen balloon.[7][8]

    • Hydrogen Pressure: While many reactions work at atmospheric pressure (balloon), increasing the hydrogen pressure can dramatically increase the reaction rate.[9] If equipment allows, using a Parr shaker or a similar apparatus at 30-50 psi is ideal.[8]

    • Purge System Thoroughly: Before introducing hydrogen, ensure the flask is thoroughly purged of air by evacuating and backfilling with an inert gas (N₂ or Ar), and then repeating with hydrogen. This removes oxygen, which can deactivate the catalyst.[7]

Question 2: My reaction worked, but the yield is low due to side products. What are the common side reactions and how can they be minimized?

Side reactions can significantly impact yield and create purification challenges. The choice of solvent and reaction conditions is critical to minimizing these unwanted pathways.

Possible Cause 1: N-Alkylation from Alcoholic Solvents

Methanol (MeOH) and ethanol (EtOH) are the most common solvents for hydrogenolysis.[7] However, they can sometimes participate in the reaction, leading to N-methylation or N-ethylation of the product amine.[7]

  • Expert Solution: Solvent Selection.

    • Alternative Solvents: Switch to a non-alcoholic solvent such as ethyl acetate (EtOAc), tetrahydrofuran (THF), or dichloromethane.[7][9][10]

    • TFE as a Suppressant: 2,2,2-Trifluoroethanol (TFE) is a particularly effective solvent for preventing N-alkylation side reactions.[7]

Possible Cause 2: Over-reduction of Other Functional Groups

If the substrate contains other reducible groups (e.g., other aromatic rings, alkenes, alkynes), they can be reduced under harsh hydrogenolysis conditions (high pressure, long reaction times).[9][11]

  • Expert Solution: Careful Monitoring and Control.

    • Monitor Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS and stop the reaction immediately upon consumption of the starting material.[1][7]

    • Milder Methods: If chemoselectivity is an issue, consider switching to a milder deprotection method, such as catalytic transfer hydrogenation (see Question 3).

Question 3: Standard catalytic hydrogenation is not suitable for my molecule. What are the best alternative methods for N-benzyl deprotection?

When classical hydrogenolysis fails or is incompatible with other functional groups, several robust alternatives are available.

Alternative 1: Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful and often safer alternative that avoids the use of flammable, high-pressure hydrogen gas.[12] Instead, a hydrogen donor molecule generates hydrogen in situ.[12][13] This method is particularly useful for substrates that are sensitive to the conditions of standard hydrogenolysis.[14][15]

  • Common Hydrogen Donors:

    • Ammonium Formate (HCOONH₄): Highly effective and the most common choice for N-debenzylation.[14][16] The reaction is often rapid, sometimes completing in minutes at reflux temperature.[17]

    • Formic Acid (HCOOH): Also a viable hydrogen donor, though it may require more catalyst.[13][18]

    • 1,4-Cyclohexadiene: Another mild and effective option.[7][19]

  • Advantages: Excellent for preserving other reducible groups, no specialized pressure equipment needed.[12]

Alternative 2: Oxidative Cleavage

For molecules that cannot tolerate reductive conditions, oxidative methods provide an orthogonal approach.

  • Common Oxidizing Agents:

    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)[2]

    • Ammonium cerium(IV) nitrate (CAN)[2]

    • N-Iodosuccinimide (NIS)[2]

  • Considerations: These methods are generally less "green" than hydrogenation and require stoichiometric amounts of the oxidant, which can complicate purification.

Alternative 3: Acid-Mediated Cleavage

Strong Brønsted or Lewis acids can cleave the N-benzyl bond, but this typically requires harsh conditions and is limited to substrates lacking acid-sensitive functional groups.[2][20]

  • Reagents: Trifluoroacetic acid (TFA), BBr₃, BCl₃.[2][3]

Process Optimization & Workflow

To streamline troubleshooting, the following workflow can be applied when encountering issues with 1-benzylazepan-4-amine deprotection.

G start Reaction Slow or Incomplete? catalyst_poisoning Suspect Catalyst Poisoning start->catalyst_poisoning Yes side_reactions Side Reactions Observed? start->side_reactions No add_acid Add Stoichiometric Acid (e.g., HOAc, HCl) catalyst_poisoning->add_acid mass_transfer Check Mass Transfer add_acid->mass_transfer stirring Increase Stirring Rate Increase H2 Pressure mass_transfer->stirring catalyst_activity Check Catalyst Activity stirring->catalyst_activity increase_loading Increase Catalyst Loading Use Pd(OH)2/C catalyst_activity->increase_loading increase_loading->side_reactions change_solvent Change Solvent (EtOAc, THF, TFE) side_reactions->change_solvent Yes alt_methods Consider Alternative Methods side_reactions->alt_methods No, but still failing change_solvent->alt_methods cth Catalytic Transfer Hydrogenation (Ammonium Formate) alt_methods->cth

Caption: Troubleshooting workflow for N-benzyl deprotection.

Key Experimental Protocols

Below are detailed, step-by-step protocols for the most common and effective deprotection methods.

Protocol 1: Standard Hydrogenolysis with Acid Additive

This protocol describes a general procedure using palladium on carbon and hydrogen gas, optimized to prevent catalyst poisoning.

  • Reaction Setup: To a solution of 1-benzylazepan-4-amine (1.0 mmol) in methanol (15 mL) in a round-bottom flask, add a stoichiometric equivalent of acetic acid (1.0 mmol, 60 mg).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution.[7]

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is free of air.[7]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is critical for success.[7][8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is completely consumed.[7]

  • Work-up & Filtration:

    • Once complete, carefully vent the hydrogen and flush the flask with nitrogen or argon.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.[7]

    • CAUTION: The Pd/C catalyst is pyrophoric, especially after use. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® with water immediately after filtration and before disposal.[7]

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid and extract the free amine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude azepan-4-amine.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol offers a convenient and safe alternative to using hydrogen gas.

  • Reaction Setup: In a round-bottom flask, suspend 1-benzylazepan-4-amine (1.0 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (10 mL).[14][17]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5 equivalents, 315 mg) in one portion. The reaction may effervesce.[12][17]

  • Reaction: Stir the reaction mixture at reflux temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.[17]

  • Work-up & Filtration:

    • Allow the reaction to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.

    • Remember the pyrophoric nature of the used catalyst and quench it safely with water.[7]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified further if necessary, typically by column chromatography or crystallization.

Comparative Overview of Deprotection Methods

The choice of method depends on the substrate's sensitivity, available equipment, and safety considerations.

MethodHydrogen SourceCatalystAdditiveProsCons
Standard Hydrogenolysis H₂ Gas (balloon or pressure)10% Pd/C or Pd(OH)₂/CAcetic Acid or HClClean byproducts (toluene); well-established.[7]Requires H₂ gas; potential for catalyst poisoning without acid.[1]
Catalytic Transfer Ammonium Formate or Formic Acid10% Pd/CNoneNo H₂ gas needed; safer; often faster and milder.[12][14]Requires higher temperatures (reflux); ammonium formate can be hygroscopic.
Oxidative Cleavage N/ANoneDDQ, CAN, etc.Orthogonal to reductive methods; good for sensitive substrates.Stoichiometric, often toxic reagents; purification can be difficult.[2]

Mechanism of Action: Catalytic Hydrogenolysis

Understanding the mechanism helps in troubleshooting experimental outcomes.

G cluster_0 Palladium Catalyst Surface pd_surface Pd(0) Active Sites adsorption 1. Adsorption: Substrate & H₂ adsorb onto Pd surface. dissociation 2. Dissociation: H₂ cleaves to form palladium hydrides (Pd-H). adsorption->dissociation cleavage 3. Cleavage: Benzylic C-N bond is cleaved by active hydrides. dissociation->cleavage desorption 4. Desorption: Products (amine, toluene) desorb from surface. cleavage->desorption desorption->pd_surface Regenerates Active Sites finish R-NH₂ + Toluene desorption->finish start R-NH-Bn + H₂ start->adsorption

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Azepane Dihydrochloride Salts

Introduction: The "Dihydrochloride" Paradox Welcome to the technical support hub for azepane (hexamethyleneimine) salts. If you are encountering solubility issues with azepane dihydrochloride , we must first validate the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dihydrochloride" Paradox

Welcome to the technical support hub for azepane (hexamethyleneimine) salts. If you are encountering solubility issues with azepane dihydrochloride , we must first validate the chemical species.

Critical Diagnostic: Simple azepane (


) contains only one  basic nitrogen (

) [1]. Therefore, it forms a stable monohydrochloride . If your protocol or vendor specifies a "dihydrochloride," you are likely working with:
  • A Substituted Azepane: A derivative containing a second basic group (e.g., 4-aminoazepane, 1,4-diazepane).

  • Trapped HCl: A lattice solvate containing non-stoichiometric, excess HCl (common in rapid precipitation).

  • A Nomenclature Error: You may actually have a monohydrochloride with excess free acid.

This guide addresses the solubility physics for substituted azepane dihydrochlorides and azepane salts with excess acid , as these present unique solubility challenges compared to simple mono-salts.

Module 1: Diagnostic Framework

Before altering your solvent system, identify the physical mechanism preventing dissolution. Use this decision matrix to classify your issue.

Visual 1: Solubility Troubleshooting Decision Tree

Solubility_Troubleshooting Start Solubility Issue Detected Check_pH Check Supernatant pH Start->Check_pH pH_Low pH < 2.0 (Highly Acidic) Check_pH->pH_Low Acidic pH_High pH > 9.0 (Basic) Check_pH->pH_High Basic pH_Neutral pH 4.0 - 7.0 Check_pH->pH_Neutral Neutral Common_Ion Common Ion Effect (Excess Cl- suppresses solubility) pH_Low->Common_Ion Free_Base Free Base Precipitation (Salt converted to oil/solid) pH_High->Free_Base Polymorph Stable Polymorph or 'Oiling Out' pH_Neutral->Polymorph Action_Ion Action: Wash with cold iPrOH or buffer exchange Common_Ion->Action_Ion Action_Acid Action: Add dilute HCl to re-form salt Free_Base->Action_Acid Action_Heat Action: Heat/Cool cycle or add Co-solvent (DMSO) Polymorph->Action_Heat

Caption: Diagnostic logic flow for identifying the root cause of azepane salt insolubility based on supernatant pH and physical behavior.

Module 2: Technical Support Q&A

Issue 1: "The salt precipitates immediately upon adding HCl, but won't redissolve in water."

Diagnosis: The Common Ion Effect.[1][2][3][4][5][6] Mechanism: Azepane salts are often isolated by "salting out" with excess HCl. According to Le Chatelier’s principle, increasing the concentration of chloride ions (


) pushes the equilibrium toward the solid precipitate [2].[4]


If your sample contains residual HCl from synthesis, the local


 is high enough to exceed 

, preventing the salt from dissolving even if water is added.

Protocol: Breaking the Common Ion Lock

  • Measure pH: Dissolve 10 mg of solid in 1 mL water. If pH < 1.0, excess acid is present.

  • The Wash Step:

    • Suspend the solid in cold Isopropyl Alcohol (IPA) or Acetone (azepane HCl is typically sparingly soluble in these).

    • Vortex for 2 minutes to extract excess HCl.

    • Centrifuge (3000 x g, 5 min) and decant the supernatant.

    • Result: The remaining solid is the stoichiometric salt, which should dissolve readily in water.

  • Buffer Exchange: If the salt must remain in solution, dilute with a buffer (e.g., Phosphate Buffered Saline) rather than pure water to clamp the pH and ionic strength.

Issue 2: "My azepane dihydrochloride turns into a sticky gum or oil instead of dissolving."

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Mechanism: Azepane rings are conformationally flexible (chair/twist-boat). This flexibility often lowers the melting point of the salt. If the melting point of the hydrated salt is lower than your experimental temperature, the solid absorbs water and melts into a dense, hydrophobic oil phase rather than dissolving into the bulk water [3].

Data: Melting Point Depression Risks

FactorEffect on Azepane SaltRisk Level
Impurities Drastically lowers lattice energyHigh
Hydration Water acts as a plasticizerHigh
Counter-ion Dihydrochloride (highly hygroscopic)Very High

Protocol: Resolving Oiling Out

  • Temperature Control: Cool the mixture to 4°C. Oiled-out phases often re-solidify or dissolve at lower temperatures where the thermodynamics favor the crystalline state or true solution over the oil phase.

  • Co-solvent Addition: Add 5-10% (v/v) DMSO or Ethanol . This disrupts the water-water hydrogen bonding network and increases the solubility of the organic-rich oil phase, forcing it into the bulk solution.

  • Sonication: High-frequency sonication (40 kHz) can break up the oil droplets, increasing surface area for dissolution.

Issue 3: "I have a 'dihydrochloride' but it's not dissolving at pH 7.4."

Diagnosis: Incorrect Ionization State (pK_a Mismatch). Mechanism:

  • Primary Nitrogen:

    
     (Always charged at pH 7.4).
    
  • Secondary Basic Group (if substituted): Often has a lower

    
     (e.g., 4-6).
    At pH 7.4, if the second group deprotonates, you lose a charge. The molecule becomes a mono-cation, which is less soluble than the di-cation. Furthermore, the "dihydrochloride" creates a highly acidic microenvironment. Neutralizing it to pH 7.4 might inadvertently generate the free base of the second amine, causing precipitation.
    

Visual 2: Ionization vs. Solubility

Ionization_Solubility Dication Dihydrochloride (pH < 4) High Solubility Monocation Mono-cation (pH 6-9) Moderate Solubility Dication->Monocation Add Base (Loss of 1 H+) FreeBase Free Base (pH > 11) Insoluble (Oil) Monocation->FreeBase Add Base (Loss of 2nd H+) FreeBase->Dication Add Excess HCl

Caption: As pH increases, azepane derivatives lose protons, reducing charge density and water solubility.

Protocol: pH Titration

  • Do not dissolve directly in pH 7.4 buffer.

  • Dissolve the salt in 0.1 N HCl or pure water first (ensure full dissolution).

  • Slowly titrate into your buffer of choice while stirring rapidly to prevent local concentration hotspots that trigger precipitation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (2002).[3][5][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][8] (Chapter 2: The Common Ion Effect).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts.[5] Journal of Pharmaceutical Sciences, 96(5), 1053-1068. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1-Benzylazepan-4-amine Intermediates

Welcome to the technical support center for the purification of 1-Benzylazepan-4-amine and its related intermediates. As a key building block in the synthesis of various pharmaceutical agents, particularly those targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Benzylazepan-4-amine and its related intermediates. As a key building block in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders, achieving high purity of this compound is critical for downstream success.[1] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions researchers face when designing a purification workflow for 1-Benzylazepan-4-amine and similar basic intermediates.

Q1: What is the most effective initial purification step for a crude reaction mixture containing 1-Benzylazepan-4-amine?

A: For a basic compound like 1-Benzylazepan-4-amine, an acid-base liquid-liquid extraction is almost always the most efficient first step.[2][3]

  • Causality: This technique leverages the amine's basicity. By washing the organic layer containing the crude product with an aqueous acid (e.g., 1M HCl), the basic amine is protonated, forming a water-soluble ammonium salt.[4][5] This salt migrates from the organic phase to the aqueous phase, leaving behind non-basic impurities and starting materials. The aqueous layer can then be isolated, and the pH raised with a base (e.g., NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[4][5] This simple, scalable process rapidly removes a significant portion of impurities.

Q2: My amine streaks badly during silica gel column chromatography. Why does this happen and what can I do?

A: Streaking (or tailing) of amines on standard silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[6] This interaction leads to poor separation, broad peaks, and often, irreversible adsorption of the product onto the column.

  • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your mobile phase.[6] This competing base will interact with the acidic sites on the silica, effectively "masking" them from your target compound and allowing it to elute symmetrically.

  • Solution 2 (Stationary Phase Modification): Use an amine-functionalized silica (NH-silica) stationary phase.[6][7] These columns have an amine-modified surface that minimizes the acidic interactions, providing significantly better peak shape and recovery for basic compounds without requiring mobile phase additives.[7]

Q3: How do I accurately assess the purity of my final 1-Benzylazepan-4-amine product?

A: A combination of methods is essential for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary quantitative techniques.[9][10] HPLC is suitable for non-volatile amines, while GC is excellent for volatile compounds.[8] They can precisely quantify the purity level and identify the presence of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify the structures of unknown impurities.[8]

Q4: My 1-Benzylazepan-4-amine intermediate is an oil and won't crystallize. How can I solidify it for easier handling and final purification?

A: Many free amines are low-melting solids or oils, making recrystallization difficult. The most reliable strategy is to convert the amine into a salt.[11][12]

  • Rationale: Treating the amine (dissolved in a solvent like diethyl ether or ethyl acetate) with an acid such as hydrochloric acid (often as a solution in ether or dioxane) will precipitate the corresponding ammonium chloride salt.[11][13] These salts are typically well-defined, stable crystalline solids with higher melting points, making them ideal candidates for purification by recrystallization.[12][14] The pure salt can then be used directly or converted back to the free amine if necessary.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem Probable Cause(s) Recommended Solution(s) & Explanation
Low Recovery from Acid-Base Extraction 1. Incomplete protonation of the amine. 2. Emulsion formation during extraction. 3. Product is partially soluble in the aqueous phase even in its free base form.1. Ensure sufficient acid: Use a pH meter or pH paper to confirm the aqueous layer is acidic (pH < 2) after mixing. 2. Break emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often breaks emulsions. Alternatively, gentle swirling instead of vigorous shaking can prevent their formation.[4] 3. "Back-extract": After basifying and extracting the product into a fresh organic layer, wash the remaining aqueous layer with another portion of the organic solvent to recover any dissolved product.
Co-elution of Impurities in Column Chromatography 1. Solvent system lacks sufficient selectivity. 2. Column is overloaded with crude material.1. Optimize the mobile phase: Switch to a different solvent system. For example, if using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol. A shallow gradient can often resolve closely eluting spots. 2. Reduce the load: Use a larger column or apply less material. A general rule is to load 1-5% of the silica weight (e.g., 1-5 g of crude on 100 g of silica).
Product Decomposes on Silica Gel Column 1. The amine is sensitive to the acidic nature of silica. 2. The compound is unstable over long periods.1. Deactivate the silica: Use NH-silica or pre-treat standard silica by flushing the packed column with the mobile phase containing triethylamine before loading the sample.[6] 2. Use a faster method: Flash chromatography is preferable to gravity chromatography to minimize the time the compound spends on the column.
Recrystallization Fails (Oiling Out or No Crystals) 1. Incorrect solvent choice. 2. Solution is supersaturated or cooled too quickly. 3. Presence of impurities inhibiting crystal lattice formation.1. Find a better solvent system: The ideal solvent should dissolve the compound when hot but not when cold. Use a binary solvent system (one solvent it's soluble in, one it's insoluble in) for finer control. 2. Promote nucleation: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previous batch. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Purify further before recrystallization: If the material is very impure, an additional chromatographic step or extraction may be necessary. As mentioned in the FAQ, converting the amine to its salt form often yields a more crystalline material.[11][12]

Section 3: Standard Operating Protocols (SOPs)

These protocols provide detailed, self-validating steps for common purification workflows.

SOP 1: Acid-Base Extraction of 1-Benzylazepan-4-amine

This protocol is designed to isolate the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.[2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains your protonated amine salt.

  • Re-extraction (Optional but Recommended): Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the amine.

  • Wash Organic Layer: The remaining organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with swirling until the pH is strongly basic (pH > 12), confirmed with pH paper. The free amine may precipitate or form an oil.

  • Product Extraction: Add a fresh portion of Dichloromethane or Ethyl Acetate to the basic aqueous layer. Shake to extract the free amine back into the organic phase.

  • Isolation: Drain the organic layer. Wash the aqueous layer with another portion of organic solvent and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free amine.

SOP 2: Flash Column Chromatography with Mobile Phase Modifier

This protocol addresses the purification of basic amines on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Equilibration: Elute the packed column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated with the triethylamine modifier.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate) to elute the product.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent.

Section 4: Advanced Topics

Considerations for Chiral Purification

The azepane ring in 1-Benzylazepan-4-amine contains a stereocenter. If the synthesis is not stereospecific, a racemic mixture will be produced. Separating enantiomers requires specialized techniques.

  • Chiral HPLC: This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15][16] Polysaccharide-based CSPs are often effective for a wide range of compounds.[16]

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional recrystallization.

Scale-Up Challenges and Strategies

Transitioning from lab-scale purification to pilot or production scale introduces new challenges.[17]

  • Chromatography: Linear scale-up is achieved by increasing the column diameter while keeping the bed height constant.[18] However, at larger scales, column packing becomes more challenging, and specialized equipment may be needed to ensure a uniform bed.[17]

  • Extraction: While extractions are generally scalable, managing large volumes and preventing stable emulsions becomes more critical.

  • Safety and Material Handling: Handling large quantities of solvents and reagents requires stringent safety protocols and appropriate engineering controls.

Visualizations

General Purification Workflow

G cluster_0 Purification Strategy Flow A Crude Reaction Mixture B Acid-Base Extraction A->B C Partially Purified Intermediate B->C Removes bulk non-basic impurities D Column Chromatography C->D E Fractions (TLC Analysis) D->E Separates closely related compounds F Recrystallization / Salt Formation E->F G Pure Crystalline Product F->G Final polishing & isolation H Purity & Identity Confirmation (HPLC, NMR, MS) G->H

Caption: A typical purification workflow for 1-Benzylazepan-4-amine intermediates.

Troubleshooting Chromatography Peak Tailing

G Start Is the amine peak tailing on the TLC/column? Add_Mod Add 0.1-1% Triethylamine or NH4OH to the mobile phase. Start->Add_Mod Yes Success Problem Solved: Symmetrical Peaks Start->Success No Check_Load Is the column overloaded? Add_Mod->Check_Load Still tailing Add_Mod->Success Problem Solved Use_NH Switch to an NH-Silica column. Use_NH->Success Check_Load->Use_NH No Reduce_Load Reduce sample load (1-5% of silica weight). Check_Load->Reduce_Load Yes Reduce_Load->Success

Caption: Decision tree for resolving peak tailing in amine chromatography.

References

  • Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.). Diplomata Comercial.
  • Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.). Diplomata Comercial.
  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei Extraction.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Acid–base extraction. (n.d.). In Wikipedia.
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). University of Colorado Boulder.
  • Video: Extraction - Concept. (2020, March 26). JoVE.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries.
  • Isolation (Recovery). (n.d.). University of Alberta.
  • Risks and Control Strategies of Scale-up in Purification Process. (n.d.). Bio-Link.
  • Solvents for Recrystallization. (n.d.). University of Rochester.
  • Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad.
  • 1-Benzylazepan-4-amine. (n.d.). MySkinRecipes.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • Chiral Drug Separation. (n.d.). ScienceDirect.
  • How to purify Benzylamine? (2024, November 8). Reddit.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage.

Sources

Optimization

Resolving regioselectivity issues in azepane functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for azepane functionalization. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, found in numerous bio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for azepane functionalization. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[1][2][3][4] However, its conformational flexibility and the nuanced reactivity of its C-H bonds present significant challenges in achieving predictable and selective functionalization.[5][6] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common regioselectivity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of the azepane ring?

The primary challenges stem from the inherent properties of the seven-membered ring:

  • Multiple Reactive Sites: The azepane scaffold presents several C(sp³)–H bonds (at C2, C3, and C4) with similar bond dissociation energies, making it difficult to differentiate between them.

  • Conformational Flexibility: Unlike more rigid five- or six-membered rings, the azepane ring's flexibility can complicate stereoelectronic effects that might otherwise favor a specific position.[6] This makes predicting reactivity trends less straightforward compared to pyrrolidines or piperidines.[7]

  • Competing N- vs. C-Functionalization: For N-unsubstituted azepanes, the nitrogen atom is often the most nucleophilic and basic site, leading to preferential N-functionalization over the desired C-H functionalization.

  • Difficulty of α-Lithiation: Direct deprotonation at the C2 position (α-lithiation) of N-protected azepanes, a common strategy for smaller rings, is often a low-yielding process, hindering subsequent functionalization at this synthetically valuable position.[7]

Q2: How do directing groups control regioselectivity in azepane C-H functionalization?

Directing groups are covalently attached to the azepane nitrogen and coordinate to a metal catalyst, bringing the catalytic center into close proximity with a specific C-H bond. This dramatically lowers the activation energy for cleaving that bond over others.

  • Proximal Functionalization (C2): Chelating directing groups (e.g., amides, carbamates) typically favor cyclometalation at the C2 position, leading to α-functionalization.

  • Distal Functionalization (C4/C5): Certain catalytic systems, particularly those involving radical mechanisms, can achieve distal functionalization. For instance, copper-catalyzed reactions using N-fluorosulfonamides can proceed via a 1,5-hydrogen atom transfer (HAT) mechanism, where an N-centered radical abstracts a hydrogen from the remote C4 or C5 position, leading to selective functionalization at that site.[8][9]

Q3: What are the most reliable analytical methods for confirming the regiochemistry of my functionalized azepane?

Confirming the precise location of a new substituent is critical. A combination of techniques is always recommended for unambiguous structure elucidation:

  • 2D NMR Spectroscopy: This is the most powerful tool.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to "walk" around the ring and identify which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and confirming connectivity to your new functional group.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, helping to confirm stereochemistry and assignments in conformationally complex molecules.

  • X-ray Crystallography: Provides unequivocal proof of structure and stereochemistry if a suitable single crystal can be obtained.[10]

Troubleshooting Guide: Regioselectivity Issues

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My reaction to functionalize the C2 position resulted in a complex mixture of isomers or low yield.

Q: I am trying to functionalize the C2-position of N-Boc-azepane via lithiation and electrophilic quench, but the yield is poor and I see multiple products. What is going wrong and what is a better approach?

Causality & Explanation: You are encountering a well-documented challenge. The direct α-lithiation of N-Boc azepane is known to be an inefficient and low-yielding process.[7] This is often attributed to the conformational dynamics of the seven-membered ring and potential side reactions. The alternative is to pivot from direct deprotonation to a more reliable cross-coupling strategy that builds the desired functionality in a predictable manner. Palladium-mediated cross-coupling reactions using a pre-functionalized substrate offer excellent control.[7]

Troubleshooting Workflow:

G start Start: Poor C2-selectivity with N-Boc-azepane strategy Is direct α-lithiation failing? start->strategy cross_coupling Adopt Cross-Coupling Strategy strategy->cross_coupling  Yes protocol1 Protocol 1: Synthesize α-halo eneformamide cross_coupling->protocol1 protocol2 Protocol 2: Perform Pd-catalyzed coupling (e.g., Suzuki, Heck) protocol1->protocol2 characterize Characterize Product: NMR, MS to confirm C2-functionalization protocol2->characterize success Success: Regioselective C2-functionalized azepane characterize->success

Experimental Protocol: C2-Arylation via Suzuki Coupling This protocol is adapted from methodologies that circumvent direct C2-lithiation by using a stable, pre-functionalized intermediate.[7]

Part A: Synthesis of α-halo eneformamide intermediate

  • Start Material: Begin with ε-caprolactam.

  • Formylation: Protect the nitrogen with a formyl group.

  • Halogenation: Treat the N-formyl caprolactam with a halogenating agent (e.g., POCl₃ or PBr₃) to generate the corresponding α-halo eneformamide. This intermediate is now primed for cross-coupling.

  • Purification: Purify the α-halo eneformamide via column chromatography.

Part B: Palladium-Catalyzed Suzuki Coupling

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the α-halo eneformamide (1.0 equiv), your desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv).

  • Solvent: Use a suitable solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Final Steps: The resulting 2-aryl-azepine derivative can be hydrogenated to yield the saturated C2-functionalized azepane.

Problem 2: My reaction is functionalizing the C4/C5 position instead of the expected C2 position.

Q: I am using a copper catalyst with an N-directing group, expecting C2-functionalization, but my primary product is functionalized at a distal position. Why is this happening?

Causality & Explanation: This regiochemical outcome is characteristic of a mechanism involving a 1,5-Hydrogen Atom Transfer (HAT). Your conditions are likely generating a nitrogen-centered radical. This radical, through a six-membered ring transition state, abstracts a hydrogen atom from the C4 or C5 position, which is sterically and electronically favorable. The resulting alkyl radical is then trapped or participates in the subsequent bond formation. This N-directed distal C(sp³)–H activation is a powerful but distinct strategy from classical C2-chelation control.[8][9]

Mechanistic Overview:

G cluster_proximal Proximal C2-Functionalization cluster_distal Distal C4/C5-Functionalization a1 N-Directing Group (DG) + Pd(II) Catalyst a2 Chelation-Assisted Cyclometalation at C2 a1->a2 a3 C2-Palladacycle Intermediate a2->a3 a4 Reductive Elimination -> C2-Product a3->a4 b1 N-Precursor (e.g., N-F) + Cu(I) Catalyst b2 Formation of N-Centered Radical b1->b2 b3 1,5-Hydrogen Atom Transfer (HAT) from C4/C5 b2->b3 b4 C4/C5-Alkyl Radical b3->b4 b5 Coupling/Cyclization -> C4/C5-Product b4->b5

Troubleshooting & Solution: To favor C2-functionalization, you must switch to a system that operates via chelation-assisted C-H activation rather than a radical HAT pathway.

Recommended Conditions for C2-Functionalization:

  • Catalyst System: Switch from copper to a palladium, rhodium, or iridium catalyst known for directed C-H activation.

  • Directing Group: Use a directing group known to form a stable 5-membered metallacycle, such as a picolinamide or 8-aminoquinoline group attached to the azepane nitrogen.

  • Reaction Conditions: These reactions are typically run under non-radical conditions (i.e., no radical initiators or single-electron transfer reagents).

Comparative Table of Conditions:

FeatureTarget: Distal (C4/C5) Functionalization Target: Proximal (C2) Functionalization
Typical Catalyst Copper (Cu)[8][9]Palladium (Pd), Rhodium (Rh)[11]
Mechanism Radical; 1,5-Hydrogen Atom TransferConcerted Metalation-Deprotonation
Directing Group N-Fluorosulfonamides, N-alkoxyaminesPicolinamides, Carbamates, Amides
Key Intermediate N-centered radical, C-centered radical5-membered metallacycle
Reaction Type Aza-annulation, CarboaminationDirect Arylation, Alkenylation, etc.
Problem 3: I am getting a mixture of N-functionalization and C-H functionalization.

Q: I am trying to perform a C-H arylation on azepane, but I am also isolating a significant amount of the N-arylated product. How can I selectively functionalize only the C-H bond?

Causality & Explanation: This is a classic competition between the nucleophilicity of the nitrogen lone pair and the desired C-H activation. Without a protecting group, the N-H bond is often more reactive (more acidic and/or more nucleophilic) than the C-H bonds, especially under basic conditions or with electrophilic coupling partners. To achieve selective C-H functionalization, you must first "mask" the reactivity of the nitrogen.

Solution: Implement a Protecting Group Strategy

  • Protect the Nitrogen: Before attempting C-H functionalization, install a suitable protecting group on the azepane nitrogen. The choice of protecting group is critical as it can also serve as the directing group.

    • Boc (tert-Butoxycarbonyl): A common protecting group, but can be a poor directing group for some transformations.

    • Acyl/Benzoyl: Good protecting groups that can direct C2-functionalization but require harsher removal conditions.

    • Removable Directing Groups: Groups like picolinamide can be installed, direct the C-H functionalization, and then be cleaved to reveal the N-H bond.

Experimental Protocol: Selective C-H Functionalization

  • N-Protection:

    • Dissolve azepane (1.0 equiv) and a base like triethylamine (1.5 equiv) in a solvent such as dichloromethane (DCM).

    • Slowly add your protecting group precursor (e.g., Boc₂O, Benzoyl Chloride) (1.1 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

    • Work up the reaction to isolate the pure N-protected azepane.

  • C-H Functionalization:

    • Use the N-protected azepane as your substrate in the desired C-H functionalization reaction (e.g., the Pd-catalyzed C2-arylation described in Problem 1, or the Cu-catalyzed distal functionalization from Problem 2). The protected nitrogen will prevent N-arylation and direct the reaction to the desired carbon position.

  • Deprotection (if necessary):

    • After successful C-H functionalization, remove the protecting group under standard conditions (e.g., TFA or HCl for Boc; LiOH or NaOH for acyl groups) to yield the C-functionalized, N-H free azepane.

References

  • Yang, J.-W., et al. (2022). Copper-Catalyzed, N-Directed Distal C(sp3)–H Functionalization toward Azepanes. Organic Letters, 24(43), 7958–7963. [Link]

  • Tan, G.-Q., et al. (2022). Copper-Catalyzed, N-Directed Distal C(sp3)–H Functionalization toward Azepanes. Organic Letters. [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. [Link]

  • Timothy, R. P., & Sarpong, R. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(4), 916–919. [Link]

  • Proctor, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ChemistrySelect. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5231. [Link]

  • Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5850-5855. [Link]

  • Dong, G., et al. (2018). Modular Access to Azepines by Directed Carbonylative C–C Bond Activation of Aminocyclopropanes. Journal of the American Chemical Society, 140(8), 2755-2759. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Kim, D. H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (2), 249-254. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Knochel, P., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications, 11(1), 4534. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

Sources

Troubleshooting

Removing benzyl protecting groups from azepane amines without ring opening

A-Z Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the deprotection of N-benzyl azepanes. This guide is designed to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the deprotection of N-benzyl azepanes. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenges encountered when removing a benzyl protecting group from an azepane amine, with a primary focus on preventing the undesired ring-opening of the seven-membered azepane core.

Frequently Asked Questions (FAQs)

Q1: Why is the debenzylation of my N-benzyl azepane incomplete or sluggish?

A1: Incomplete or slow debenzylation reactions are a frequent issue. Several factors can contribute to this problem:

  • Catalyst Poisoning: The nitrogen atom of the azepane ring, or the resulting free amine, can strongly coordinate to the surface of palladium catalysts (e.g., Pd/C), inhibiting its activity.[1] This is a very common cause of stalled or slow reactions.

  • Poor Quality or Inactive Catalyst: The activity of palladium catalysts can diminish over time due to improper storage or handling. It's crucial to use a fresh, high-quality catalyst for optimal results.

  • Insufficient Hydrogen Source: In catalytic hydrogenation, inadequate hydrogen pressure or poor gas-liquid mixing can limit the reaction rate.[2] For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be depleted before the reaction is complete.[2]

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of the substrate.[1]

Q2: I'm observing ring-opening of the azepane during debenzylation. How can I prevent this?

A2: Ring-opening is a critical side reaction to avoid. The seven-membered azepane ring can be susceptible to cleavage under certain conditions. Here are some strategies to minimize this:

  • Milder Reaction Conditions: Harsh reaction conditions, such as strongly acidic media or high temperatures, can promote ring-opening. Opting for milder methods like catalytic transfer hydrogenation is often preferable.

  • Choice of Reagent: Certain debenzylation reagents are more prone to causing ring-opening. For instance, the von Braun reaction using cyanogen bromide can lead to the formation of a terminal long-chain bromo-alkyl-cyanamide, although removal of the N-alkyl group is generally preferred over ring opening for cyclic amines.[3] Reagents like 1-chloroethyl chloroformate (ACE-Cl) offer a milder alternative for N-dealkylation.[4][5][6]

Q3: Can I selectively debenzylate the azepane amine in the presence of other reducible functional groups?

A3: Yes, selective debenzylation is often achievable. Catalytic transfer hydrogenation using ammonium formate and Pd/C is known for its high chemoselectivity.[7] It can often be performed without affecting other reducible groups like esters, nitro groups, or even some halogens, depending on the specific substrate and reaction conditions.[8] Careful control of the reaction time and temperature is key.

Troubleshooting Guides

Problem 1: Incomplete Reaction with Catalytic Hydrogenation (H₂ gas and Pd/C)
Symptom Potential Cause Troubleshooting Steps
Reaction stalls or proceeds very slowly.Catalyst poisoning by the amine.[1]1. Add a mild acid: A small amount of acetic acid can protonate the amine, reducing its coordination to the palladium catalyst.[1][9] 2. Increase catalyst loading: While not always ideal, a higher catalyst loading (e.g., 10-20 mol%) can sometimes compensate for partial poisoning.[1][2] 3. Use Pearlman's catalyst: Palladium hydroxide on carbon (Pd(OH)₂/C) is often more effective for substrates containing basic nitrogen groups.[1]
No reaction or very little conversion.Poor quality catalyst or insufficient hydrogen.1. Use a fresh catalyst: Ensure the Pd/C is from a reliable source and has been stored properly. 2. Increase hydrogen pressure: If using a balloon, consider a Parr shaker or autoclave to increase hydrogen pressure (e.g., to 50 psi).[2] 3. Ensure vigorous stirring: Maximize the contact between the gas, liquid, and solid catalyst.
Problem 2: Side Reactions or Low Yield with Catalytic Transfer Hydrogenation (Ammonium Formate and Pd/C)
Symptom Potential Cause Troubleshooting Steps
Incomplete reaction.Depletion of the hydrogen donor.1. Increase equivalents of ammonium formate: Use a larger excess of the hydrogen donor.[2] 2. Portion-wise addition: Add the ammonium formate in portions throughout the reaction to maintain a steady supply of hydrogen.[2]
Formation of unknown byproducts.Sub-optimal temperature or reaction time.1. Optimize temperature: Gently heating the reaction (e.g., refluxing in methanol or ethanol) can improve the rate, but excessive heat may lead to side reactions.[10][11] 2. Monitor the reaction closely: Use TLC or LC-MS to track the progress and stop the reaction once the starting material is consumed to avoid over-reduction or degradation.
Problem 3: Ring Opening or Other Undesired Reactions with Chemical Reagents (e.g., ACE-Cl)
Symptom Potential Cause Troubleshooting Steps
Azepane ring-opening.Harsh reaction conditions.1. Use milder reagents: Consider alternatives to harsh reagents like cyanogen bromide. 1-Chloroethyl chloroformate (ACE-Cl) is a good option for N-debenzylation under milder conditions.[4][5][6][12][13]
Low yield or complex mixture.Incorrect stoichiometry or reaction temperature.1. Optimize stoichiometry: Carefully control the equivalents of the dealkylating agent. 2. Control the temperature: Many of these reactions are exothermic and require careful temperature control, often starting at low temperatures (e.g., 0 °C).

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often preferred due to its mild conditions and experimental convenience, avoiding the need for pressurized hydrogen gas.[14]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve N-benzyl azepane in Methanol/THF B Add 10% Pd/C catalyst A->B C Add Ammonium Formate B->C D Reflux the mixture C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Evaporate solvent F->G H Purify by column chromatography G->H

Caption: Workflow for catalytic transfer hydrogenation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the N-benzyl azepane substrate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.[10]

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C). The catalyst loading can range from 10% to equal weight of the substrate.[11]

  • Reagent Addition: Add ammonium formate (typically 4-5 equivalents) to the mixture.[11]

  • Reaction: The reaction mixture is then heated to reflux.[10]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)

This two-step procedure is a powerful method for the dealkylation of tertiary amines.[5]

Logical Relationship Diagram:

G A N-Benzyl Azepane C Carbamate Intermediate A->C + B ACE-Cl B->C E Azepane Amine (HCl salt) C->E + D Methanol D->E

Caption: Debenzylation using ACE-Cl.

Step-by-Step Methodology:

  • Carbamate Formation: To a solution of the N-benzyl azepane (1.0 eq) in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add 1-chloroethyl chloroformate (ACE-Cl, ~1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Solvent Removal: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Solvolysis: Dissolve the resulting crude carbamate intermediate in methanol and heat to reflux for 1-2 hours to effect solvolysis.

  • Isolation: Remove the methanol under reduced pressure to yield the hydrochloride salt of the debenzylated azepane. The free amine can be obtained by neutralization with a base.

Protecting Group Strategy: A Proactive Approach

In some cases, particularly with complex molecules, it may be advantageous to protect the azepane nitrogen with a group that is more readily cleaved under orthogonal conditions. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[15][16]

Boc-Protection and Deprotection:

  • Protection: The azepane amine can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a solvent such as THF or DCM.

  • Deprotection: The Boc group is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent, which are conditions that are typically compatible with a wide range of other functional groups.[15]

References

  • Ammonium Form
  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932.
  • Zimecki, M., & Artym, J. (2005). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal.
  • Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Synthesis, 1988(2), 91-95.
  • Gowda, D. C., & Mahesh, B. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • (S)-1-(Boc)azepane-2-carboxylic acid. Smolecule.
  • Najmi, A., Bischoff, R., & Permentier, H. P. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.
  • Bieg, T., & Szeja, W. (1985).
  • Yang, B. V., O'Rourke, D., & Li, J. (1993).
  • Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent.
  • 1-Chloroethyl chloroform
  • 1-Chloroethyl chloroform
  • Yang, B. V., O'Rourke, D., & Li, J. (2002).
  • von Braun reaction. Wikipedia.
  • 3-Boc-amino-azepane. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Incomplete Debenzyl
  • Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. Benchchem.
  • Ye, G., et al. (2011).
  • Help with debenzyl

Sources

Optimization

Technical Support Center: Preventing Oxidation of 1-Benzylazepan-4-amine

Welcome to the technical support center for 1-Benzylazepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the ox...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzylazepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this compound during storage. Our goal is to ensure the integrity and stability of your valuable materials.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-Benzylazepan-4-amine, providing explanations grounded in chemical principles.

Q1: What makes 1-Benzylazepan-4-amine susceptible to oxidation?

A1: The susceptibility of 1-Benzylazepan-4-amine to oxidation primarily stems from the presence of the secondary amine within the azepane ring and the benzylic methylene group. The lone pair of electrons on the nitrogen atom can be readily oxidized, and the C-H bonds on the carbon adjacent to the nitrogen (alpha-carbon) are activated towards oxidation. Studies on similar benzylamine structures show that oxidation can lead to the formation of imines, which can then hydrolyze to form benzaldehyde and the corresponding de-benzylated amine.[1] Additionally, the tertiary amine can be oxidized to an N-oxide.[2]

Q2: What are the primary environmental factors that accelerate the oxidation of this compound?

A2: The primary environmental culprits that accelerate oxidation are:

  • Oxygen (Air): Direct exposure to atmospheric oxygen is the most significant factor. Many organic materials, including amines, can undergo thermal and photo-oxidation over time with exposure to oxygen.[3]

  • Light: Ultraviolet (UV) radiation can provide the activation energy needed to initiate and propagate oxidative chain reactions.[3]

  • Elevated Temperatures: Higher temperatures increase the kinetic rate of degradation reactions.[4][5] Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[5]

  • Moisture (Humidity): Amines can be hygroscopic, meaning they absorb moisture from the air. This can lead to hydrolysis and the formation of undesirable byproducts.[5]

Q3: What are the visible signs of 1-Benzylazepan-4-amine degradation?

A3: While analytical techniques are required for definitive confirmation, visual cues can indicate potential degradation. These include:

  • Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown hue can be a sign of oxidation.

  • Formation of Precipitates: The presence of solid particles or cloudiness in the liquid may indicate the formation of insoluble degradation products.

  • Change in Odor: The formation of aldehydes, such as benzaldehyde, can result in a change in the compound's odor.[1]

Q4: How should I properly store 1-Benzylazepan-4-amine to minimize oxidation?

A4: Proper storage is crucial for maintaining the compound's integrity. The following conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[6] Specialized packaging like Sure/Seal™ bottles can be used for this purpose.[7][8]

  • Light Protection: Use amber glass vials or other opaque containers to protect the compound from light.[3][4]

  • Temperature Control: Store in a cool, dry, and well-ventilated place, away from heat sources.[9][10][11] Refrigeration is often recommended, but always refer to the supplier's specific storage temperature guidelines.

  • Tight Sealing: Ensure containers are tightly sealed to prevent exposure to air and moisture.[5][10]

The following table summarizes the recommended storage conditions:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a primary oxidant.
Container Amber glass or opaque vialProtects from light, which can catalyze oxidation.[4]
Temperature Cool, dry, well-ventilated area (typically 2-8 °C)Reduces the rate of chemical degradation.[4][5]
Sealing Tightly sealed containerPrevents ingress of oxygen and moisture.[5]
Q5: Are there any chemical stabilizers or antioxidants I can add to prevent oxidation?

A5: Yes, the addition of antioxidants can be an effective strategy. Hindered amine light stabilizers (HALS) and phenolic antioxidants like butylated hydroxytoluene (BHT) are commonly used to protect organic compounds from oxidation.[12][13] These compounds work by trapping free radicals and disrupting oxidative chain reactions.[13] However, the choice of antioxidant and its concentration must be carefully considered to ensure it does not interfere with downstream applications. It is advisable to conduct small-scale stability studies before adding any stabilizers to your bulk material.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the potential oxidation of 1-Benzylazepan-4-amine.

Issue 1: Unexpected experimental results or decreased product yield.
  • Possible Cause: The starting material, 1-Benzylazepan-4-amine, may have degraded due to oxidation, leading to lower purity and reactivity.

  • Troubleshooting Steps:

    • Visual Inspection: Check the compound for any color changes or the presence of precipitates.

    • Analytical Confirmation: Confirm the purity of the stored amine using analytical techniques.

    • Implement Proper Storage: If degradation is confirmed, review and immediately implement the recommended storage protocols outlined in the FAQ section.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
  • Possible Cause: These unknown peaks are likely degradation products resulting from oxidation.

  • Troubleshooting Steps:

    • Characterize Degradants: Use techniques like HPLC-MS or GC-MS to identify the molecular weights and potential structures of the impurities.[4][14] Common degradation products of benzylamines include benzaldehyde and N-oxides.[1][2]

    • Review Handling Procedures: Assess your experimental workflow for any steps where the compound is unnecessarily exposed to air, light, or heat. For instance, ensure that transfers of the amine are performed under an inert atmosphere whenever possible.[7][8]

Workflow for Investigating and Mitigating Oxidation

The following diagram illustrates a systematic workflow for addressing potential oxidation issues.

Troubleshooting Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation & Analysis cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Corrective & Preventive Actions A Unexpected Experimental Results (e.g., low yield, side products) D Perform Analytical Purity Check (e.g., HPLC, NMR) A->D B Visual Changes in Stored Amine (e.g., color change, precipitation) B->D C New Peaks in Analytical Data (e.g., HPLC, GC-MS) E Characterize Degradation Products (LC-MS, GC-MS) C->E F Review Storage Conditions (Atmosphere, Temp, Light, Seal) D->F If purity is low G Review Handling Procedures (e.g., inert atmosphere transfers) E->G H Implement Optimal Storage Protocols (Inert gas, cold, dark) F->H I Refine Handling Techniques (e.g., use of Schlenk line or glove box) G->I J Consider Use of Antioxidants (e.g., BHT, HALS) for long-term storage H->J

Caption: Troubleshooting workflow for 1-Benzylazepan-4-amine oxidation.

III. Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Aliquoting

This protocol describes the transfer of 1-Benzylazepan-4-amine from a Sure/Seal™ bottle to smaller vials for daily use, minimizing exposure to air.

Materials:

  • Sure/Seal™ bottle of 1-Benzylazepan-4-amine

  • Dry, nitrogen-flushed Schlenk flask or vials with septa

  • Dry, nitrogen-flushed syringe and needle (long enough to reach the liquid)

  • Source of dry nitrogen or argon with a bubbler

  • Schlenk line or glove box

Procedure:

  • System Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[8] The Schlenk line or glove box should be properly purged.

  • Inert Gas Flush: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure.

  • Syringe Preparation: Purge the syringe and needle with inert gas at least 5-10 times to remove any residual air and moisture.[8]

  • Reagent Transfer: Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle and into the liquid. Withdraw the desired amount of the amine.

  • Aliquotting: Transfer the amine from the syringe into the pre-purged Schlenk flask or vials.

  • Sealing and Storage: Securely seal the vials, wrap the septa with Parafilm for extra protection, and store under the recommended conditions (cool, dark, and dry).

Protocol 2: Analytical Monitoring of Degradation by HPLC

This protocol provides a general method for monitoring the purity of 1-Benzylazepan-4-amine and detecting potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

  • Sample of 1-Benzylazepan-4-amine

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile with 0.1% formic acid or TFA.

  • Sample Preparation: Accurately prepare a dilute solution of the amine in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient program to elute the parent compound and any potential degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the 1-Benzylazepan-4-amine.

    • Compare the chromatogram to that of a fresh or reference sample to identify any new peaks corresponding to degradation products.

IV. Potential Oxidation Pathway

The oxidation of 1-Benzylazepan-4-amine can proceed through several pathways. A plausible major pathway involves the oxidation of the secondary amine to an iminium intermediate, which can then be further oxidized or hydrolyzed.

Oxidation Pathway A 1-Benzylazepan-4-amine C₁₃H₂₀N₂ B Iminium Intermediate A->B [O] E N-oxide A->E [O] C Benzaldehyde C₇H₆O B->C Hydrolysis D Azepan-4-amine C₆H₁₄N₂ B->D Hydrolysis

Caption: Plausible oxidation pathways of 1-Benzylazepan-4-amine.

V. References

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available from:

  • The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. Available from:

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem. Available from:

  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available from:

  • Analytical methods used to quantify amine oxidation. ResearchGate. Available from:

  • Schematic degradation pathway of benzylamine as described in literature... ResearchGate. Available from:

  • Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available from:

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from:

  • SAFETY DATA SHEET. Fisher Scientific. Available from:

  • Air Sensitive Compounds. Ossila. Available from:

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. Available from:

  • SAFETY DATA SHEET. Sigma-Aldrich. Available from:

  • Handling air-sensitive reagents AL-134. MIT. Available from:

  • SAFETY DATA SHEET. Sigma-Aldrich. Available from:

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available from:

  • Chemical analysis in amine system operations. EPTQ. Available from:

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available from:

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available from:

  • SAFETY DATA SHEET. Fisher Scientific. Available from:

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry - ACS Publications. Available from:

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available from:

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. Available from:

  • Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed. Available from:

  • Oxidation of Amines by Flavoproteins. PMC - NIH. Available from:

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology. Available from:

  • Antioxidants and Stabilisers Additives. TotalEnergies Additive Fuels. Available from:

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). PMC. Available from:

  • Amine oxidation. Part X. The oxidation of some 4-substituted NN-dimethylbenzylamines and a selection of other amines with 1-chlorobenzotriazole. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from:

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 1-Benzylazepan-4-amine Dihydrochloride Reactions

Welcome to the technical support guide for reactions involving 1-Benzylazepan-4-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 1-Benzylazepan-4-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges and opportunities in solvent selection for this versatile intermediate. We will address common questions, troubleshoot frequent issues, and explore modern, sustainable solvent alternatives.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Benzylazepan-4-amine dihydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

This is the most common issue encountered. The "dihydrochloride" salt form makes the molecule highly polar and ionic. Such salts are readily soluble in polar protic solvents like water, methanol, or ethanol but exhibit very poor solubility in aprotic solvents such as DCM, THF, or ethyl acetate.[1][2] To use these aprotic solvents, the amine salt must typically be converted to its free base form, which is significantly less polar.

Q2: How do I convert the dihydrochloride salt to the free base?

You have two primary options: a separate extraction or in-situ neutralization.

  • Separate Extraction: Dissolve the salt in water, add a base (e.g., NaOH, K₂CO₃) to raise the pH above 10, and then extract the free base into an organic solvent like ethyl acetate or DCM. This method provides the pure free base for your reaction but adds an extra step.

  • In-situ Neutralization: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to your reaction mixture. Typically, 2.2 to 2.5 equivalents of the base are used to neutralize the two equivalents of HCl. This is often more efficient for one-pot procedures like reductive amination.[3]

Q3: What are the standard "go-to" solvents for reactions with this amine, and what are their drawbacks?

Historically, chlorinated solvents have been widely used for reactions like reductive amination.[4][5]

  • 1,2-Dichloroethane (DCE): Often the preferred solvent for reductive aminations using sodium triacetoxyborohydride (STAB) due to its inertness and ability to solubilize intermediates.[5] However, DCE is a carcinogen and its use is strongly discouraged.[6]

  • Dichloromethane (DCM): Similar to DCE but with a lower boiling point. It shares many of the same toxicity concerns.[6]

  • Methanol (MeOH) / Ethanol (EtOH): Excellent for dissolving the starting salt and are compatible with reducing agents like sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄).[7] However, they can be incompatible with water-sensitive reagents like STAB.[7]

Q4: Why should I consider alternative or "green" solvents?

Moving away from hazardous solvents like DCE and DCM is driven by both safety and environmental regulations.[6] Green chemistry principles encourage the use of solvents that are less toxic, derived from renewable resources, and have a smaller environmental footprint.[8][9] Solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and even water are now being successfully employed, often leading to easier workups and a better safety profile.[4][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: My reductive amination reaction is sluggish or fails completely.
  • Cause A: Incomplete neutralization. If you are starting with the dihydrochloride salt, the amine is protonated and non-nucleophilic.[11] If insufficient base is added in-situ, the amine will not be available to form the iminium intermediate.

    • Solution: Ensure at least 2.2 equivalents of a base like TEA or DIPEA are used. Monitor the pH of a small aqueous aliquot to confirm it is basic.

  • Cause B: Incorrect solvent/reagent pairing. Using sodium triacetoxyborohydride (STAB) in methanol is a common mistake. STAB reacts with methanol, reducing its effectiveness.

    • Solution: For STAB-mediated reactions, use an aprotic solvent like ethyl acetate or 2-MeTHF with the in-situ neutralized free base.[4] If you must use methanol, switch to a compatible reducing agent like NaCNBH₃.[7]

  • Cause C: Water. While some reactions are water-tolerant, many reductive aminations work best under anhydrous conditions to favor imine/iminium formation.[3]

    • Solution: Use anhydrous solvents and reagents. If your starting materials or solvents may contain water, consider adding 3Å molecular sieves to the reaction vessel before adding the reducing agent.

Workflow: Solvent Selection for Reductive Amination

The following diagram outlines a decision-making process for choosing an appropriate solvent system.

Solvent_Selection start Start: Reductive Amination with 1-Benzylazepan-4-amine HCl reagent Choice of Reducing Agent start->reagent stab Sodium Triacetoxyborohydride (STAB) reagent->stab H2O Sensitive nacnbh3 Sodium Cyanoborohydride (NaCNBH3 / NaBH4) reagent->nacnbh3 H2O Tolerant solvent_choice_aprotic Use Aprotic Solvent stab->solvent_choice_aprotic solvent_choice_protic Use Protic Solvent nacnbh3->solvent_choice_protic green_aprotic Green Choice: Ethyl Acetate or 2-MeTHF solvent_choice_aprotic->green_aprotic Recommended classic_aprotic Traditional (Avoid): DCE or DCM solvent_choice_aprotic->classic_aprotic Not Recommended green_protic Methanol or Ethanol solvent_choice_protic->green_protic neutralization Crucial Step: In-situ neutralization with >2.2 eq. TEA/DIPEA green_aprotic->neutralization Free_Base_Conversion start Start: Amine Dihydrochloride (Solid) dissolve Dissolve in H2O start->dissolve basify Add aq. NaOH or K2CO3 until pH > 10 dissolve->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate) x3 basify->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product Product: Free Base Amine (Oil or Solid) concentrate->product

Caption: Standard extractive workflow to isolate the amine free base.

Experimental Protocols

Protocol 1: Reductive Amination in Ethyl Acetate (A Green Alternative)

This protocol uses in-situ neutralization, avoiding the need for a separate free-basing step.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Benzylazepan-4-amine dihydrochloride (1.0 eq.).

  • Add anhydrous ethyl acetate to form a slurry (approx. 0.1 M concentration).

  • Add the desired aldehyde or ketone (1.1 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise while stirring. The slurry should become more homogeneous as the free base is formed.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Monitor the reaction by TLC or LCMS until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: Reductive Amination in Methanol

This protocol is suitable when using borohydride reagents that are compatible with protic solvents.

  • To a round-bottom flask, dissolve 1-Benzylazepan-4-amine dihydrochloride (1.0 eq.) in methanol (approx. 0.2 M).

  • Add the desired aldehyde or ketone (1.1 eq.) and glacial acetic acid (1.2 eq.). The acid helps catalyze iminium formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaCNBH₃) (1.5 eq.) portion-wise. Caution: NaCNBH₃ is highly toxic.

  • Allow the reaction to warm to room temperature and stir until complete by TLC or LCMS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid and remove salts.

  • Proceed with a standard aqueous workup as described in Protocol 1 (steps 9-10).

References

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.[Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.[Link]

  • Efficient imine synthesis using an eco-friendly solvent. American Chemical Society.[Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]

  • Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines. ACS Publications.[Link]

  • Description and Solubility / Reference Tables. U.S. Pharmacopeia.[Link]

  • THE GREEN SYNTHESIS AND MATERIAL AND ORGANIC APPLICATIONS OF BORANE-AMINES. Purdue University Graduate School.[Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate.[Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate.[Link]

  • 4-Aminobenzamidine - Solubility of Things. Solubility of Things.[Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.[Link]

  • Use of Hazardous Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • Reactions of Amines. Webspace.ship.edu.[Link]

  • Reactions of Amines. Chemistry LibreTexts.[Link]

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Optimization

Minimizing side reactions during acylation of secondary azepane amines

Welcome to the technical support guide for minimizing side reactions during the acylation of secondary azepane amines. This resource is designed for researchers, scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing side reactions during the acylation of secondary azepane amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this important transformation. The seven-membered azepane ring presents unique challenges due to its conformational flexibility and potential ring strain, which can influence reactivity and lead to undesired byproducts.[1][2][3][4] This guide provides in-depth, experience-based solutions to navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your experiments.

Problem 1: Low or No Yield of the Desired Acylated Azepane

Symptoms:

  • TLC/LC-MS analysis shows predominantly unreacted starting amine.

  • The major product is the hydrolyzed acylating agent (carboxylic acid).

Potential Causes & Solutions:

  • Cause A: Insufficiently Reactive Acylating Agent. While acyl chlorides are highly reactive, less potent agents like anhydrides or esters may struggle to acylate a sterically hindered or electronically deactivated azepane.

    • Solution: Switch to a more reactive acylating agent. Acyl chlorides are a standard choice.[5][6][7] For sensitive substrates where an acyl chloride is too harsh, consider in situ activation of a carboxylic acid using peptide coupling reagents like HATU, HBTU, or DIC/HOBt.[8][9][10] These reagents form highly reactive intermediates under milder conditions.

  • Cause B: Inactivation of the Amine. The HCl or R-COOH byproduct generated during the reaction will protonate the basic azepane nitrogen, rendering it non-nucleophilic and halting the reaction.[11]

    • Solution: Add at least one equivalent of a suitable base to scavenge the acid byproduct. For secondary amines, two equivalents of the amine itself can be used (one as the nucleophile, one as the base), but this is not atom-economical. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard.[12] DIPEA is more sterically hindered and is a good choice to avoid potential side reactions where the base itself acts as a nucleophile.[13][14]

  • Cause C: Steric Hindrance. The azepane ring and/or substituents on the amine or acylating agent can sterically impede the reaction. Cyclic secondary amines are generally more nucleophilic than their acyclic counterparts, but significant steric bulk can negate this advantage.[15]

    • Solution 1 (Catalysis): Add a catalytic amount (0.1-0.2 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which then efficiently acylates the sterically hindered amine.[16][17][18][19] This dramatically accelerates reactions that are otherwise sluggish.[16][17]

    • Solution 2 (Temperature): Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers. However, monitor carefully for byproduct formation, as higher temperatures can also accelerate side reactions.[2][20]

Problem 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight

Symptoms:

  • Mass spectrometry reveals a product corresponding to the di-acylated amine or other oligomeric species.

Potential Causes & Solutions:

  • Cause A: Over-acylation (Imide Formation). While less common with secondary amines than primary amines, highly reactive acylating agents under forcing conditions can sometimes lead to the formation of an imide byproduct. Acyl halides are electrophilic enough to acylate amides under certain conditions.[15]

    • Solution: Use a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.[21][22] Also, ensure the reaction is not run for an unnecessarily long time or at excessively high temperatures after the initial acylation is complete.

  • Cause B: Base-Induced Side Reactions. Tertiary amine bases can promote the formation of ketenes from acyl chlorides that have α-hydrogens.[15] These highly reactive ketenes can then dimerize or react with the amine in a less controlled manner.

    • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.[13][14] Alternatively, Schotten-Baumann conditions, which use an aqueous base (like NaOH or NaHCO₃) in a biphasic system (e.g., DCM/water), can be very effective and avoid ketene formation.[11][23][24][25] The amine reacts with the acyl chloride in the organic phase, and the generated HCl is neutralized in the aqueous phase.

Problem 3: Epimerization of a Chiral Center Adjacent to the Azepane Nitrogen

Symptoms:

  • NMR or chiral chromatography of the product shows a mixture of diastereomers when only one was expected.

Potential Causes & Solutions:

  • Cause A: Base-Mediated Enolization/Enamine Formation. The presence of a strong base can abstract the proton alpha to the nitrogen and the newly formed carbonyl group, leading to a loss of stereochemical integrity.[26][27] This is a significant risk, especially when using strong, non-hindered bases or elevated temperatures.

    • Solution 1 (Milder Base): Switch from a strong base like TEA to a more hindered, weaker base like 2,4,6-collidine or pyridine.[26] These are less likely to cause deprotonation at the alpha-carbon.

    • Solution 2 (Low Temperature): Perform the reaction at low temperatures (0 °C to -20 °C) to minimize the rate of epimerization.[26]

    • Solution 3 (Coupling Reagents): Avoid acyl chlorides and strong bases altogether. Use peptide coupling reagents like DIC in combination with an additive such as Oxyma or HOBt.[9][26][28] These additives are known to suppress racemization during amide bond formation.[9][27][29] The reaction proceeds through an activated ester intermediate, which is less prone to causing epimerization.

Coupling System Typical Epimerization (%) Notes
Acyl Chloride / TEA5-20% (highly variable)High risk, especially with sensitive substrates.
HATU / DIPEA5-15%Common but can still lead to epimerization.[26]
HBTU / HOBt / DIPEA2-8%HOBt helps suppress racemization.[26]
DIC / HOBt< 2%A much milder and safer option for chiral substrates.[9][26]
DIC / Oxyma< 1%Oxyma is considered an excellent, low-racemization additive.[26][30]

Table 1: Illustrative comparison of epimerization levels with different acylation methods. Percentages are estimates and vary with substrate and conditions.[26]

Frequently Asked Questions (FAQs)

Q1: What is the best "all-purpose" base for acylating a secondary azepane amine?

A1: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent first choice. It is a strong enough base to effectively scavenge HCl, but its significant steric bulk makes it very poorly nucleophilic.[13][14] This prevents it from competing with your azepane amine in reacting with the acylating agent or causing other unwanted side reactions.

Q2: My reaction is slow even with TEA and heating. Should I add DMAP?

A2: Yes, adding a catalytic amount of DMAP (0.1-0.2 equivalents) is the logical next step. DMAP functions as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that can acylate even sterically hindered or electronically poor amines where standard conditions fail.[18][19][31] It often provides a dramatic rate enhancement.[16][17] Be aware that DMAP is also a base, but it's primarily its catalytic role that is desired here.

Q3: Can I use an acid anhydride instead of an acyl chloride to avoid dealing with corrosive HCl?

A3: Absolutely. Acid anhydrides are excellent acylating agents and are generally less reactive and easier to handle than acyl chlorides.[5][21] The byproduct is a carboxylic acid, which still requires a base for neutralization but is less aggressive than HCl. For simple acetylations, acetic anhydride is a cost-effective and efficient choice.[22] The reaction may be slower, but the addition of catalytic DMAP can readily accelerate it.[16][17]

Q4: I am performing a Schotten-Baumann reaction with aqueous NaOH. Why is my yield low?

A4: The most common issue with Schotten-Baumann conditions is pH control. The reaction requires the amine to be in its free-base form to be nucleophilic. If the pH of the aqueous layer is too low, the amine will be protonated and unreactive. Conversely, if the pH is too high, the acyl chloride can be rapidly hydrolyzed by hydroxide ions before it has a chance to react with the amine. The optimal pH is typically between 8 and 10.[25] Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases where the reaction occurs.[23]

Experimental Protocols

Protocol 1: Standard Acylation using Acyl Chloride and DIPEA

This protocol is a robust starting point for most secondary azepane amines.

  • Preparation: Dissolve the secondary azepane amine (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a flame-dried, nitrogen-purged flask.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Minimized Epimerization Acylation using DIC/Oxyma

This protocol is recommended for substrates with a chiral center alpha to the nitrogen.

  • Preparation: Dissolve the carboxylic acid (1.1 eq.) and Oxyma Pure (1.2 eq.) in acetonitrile or DMF (0.2 M) in a flame-dried, nitrogen-purged flask.

  • Activation: Cool the solution to 0 °C and add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq.). Stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the chiral secondary azepane amine (1.0 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Acylation_Pathway cluster_desired Desired Acylation Pathway cluster_side Side Reaction: Ketene Formation Amine Azepane Amine (R₂NH) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Acyl_Cl Acyl Chloride (R'COCl) Acyl_Cl->Tetrahedral Amide Desired Amide (R'CONR₂) Tetrahedral->Amide Collapse, -Cl⁻ Base Base (e.g., DIPEA) Salt Base·HCl Salt Base->Salt Scavenges HCl HCl HCl->Salt Acyl_Cl_Side Acyl Chloride (with α-H) Ketene Ketene (R''=C=O) Acyl_Cl_Side->Ketene α-Proton Abstraction Base_Side Hindered Base (e.g., TEA) Base_Side->Ketene Dimer Dimerization/ Other Products Ketene->Dimer Uncontrolled Reaction

Caption: Desired acylation vs. a common base-induced side reaction.

Troubleshooting_Workflow Start Start: Low Yield in Acylation Check_Reagents Is Acylating Agent Sufficiently Reactive? Start->Check_Reagents Check_Base Is Acid Scavenger (Base) Present? Check_Reagents->Check_Base Yes Use_Acyl_Cl Use Acyl Chloride or Coupling Reagent Check_Reagents->Use_Acyl_Cl No Check_Sterics Is Steric Hindrance a Likely Issue? Check_Base->Check_Sterics Yes Add_Base Add 1.5 eq. DIPEA or TEA Check_Base->Add_Base No Add_DMAP Add cat. DMAP and/or Heat Check_Sterics->Add_DMAP Yes Success Problem Solved Check_Sterics->Success No Use_Acyl_Cl->Check_Base Add_Base->Check_Sterics Add_DMAP->Success Fail Consult Further

Caption: A decision workflow for troubleshooting low acylation yields.

References

  • Sathee, V. (n.d.). Schotten Baumann Reaction. SATHEE.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 13, 2026, from [Link]

  • Ghosh, A. K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(14), 4055-4058. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved February 13, 2026, from [Link]

  • chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved February 13, 2026, from [Link]

  • Adesina, K. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 13704–13720. Available at: [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved February 13, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 13, 2026, from [Link]

  • Netizen. (n.d.). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Retrieved February 13, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved February 13, 2026, from [Link]

  • Reddit. (2020). Suitable Non Nucleophilic Base to use?. r/OrganicChemistry. Retrieved February 13, 2026, from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved February 13, 2026, from [Link]

  • Oxford Academic. (n.d.). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved February 13, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Ring Strain Energies from ab Initio Calculations. Retrieved February 13, 2026, from [Link]

  • Ludwig-Maximilians-Universität München. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry: A Two-Semester Course of Study. (n.d.). Acylation under weak base conditions. Retrieved February 13, 2026, from [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Less Expected Substitutions of the Azulene Nucleus. Retrieved February 13, 2026, from [Link]

  • Journal of the American Chemical Society. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Wiley Online Library. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. Retrieved February 13, 2026, from [Link]

  • Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved February 13, 2026, from [Link]

  • Organic Letters. (2024). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates. Retrieved February 13, 2026, from [Link]

  • PMC. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved February 13, 2026, from [Link]

  • Vedantu. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved February 13, 2026, from [Link]

  • Revision World. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved February 13, 2026, from [Link]

  • PMC - NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved February 13, 2026, from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved February 13, 2026, from [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The synthesis of seven- and eight-membered rings by radical strategies. Retrieved February 13, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective Synthesis of Acyclic Monohydrosilanes by Steric Hindrance Assisted C−H Silylation. Retrieved February 13, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Overcoming Steric &amp; Entropic Barriers in 4-Substituted Azepane Synthesis

Version: 2.1 Last Updated: October 2025 Department: Chemical Process R&D / Heterocycle Methodology Group Executive Summary: The "Medium Ring" Problem Synthesizing 4-substituted azepanes (seven-membered nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 Last Updated: October 2025 Department: Chemical Process R&D / Heterocycle Methodology Group

Executive Summary: The "Medium Ring" Problem

Synthesizing 4-substituted azepanes (seven-membered nitrogen heterocycles) presents a unique "perfect storm" of kinetic and thermodynamic challenges. Unlike 5- or 6-membered rings, azepanes suffer from significant transannular strain and entropic penalties during formation (Baldwin’s rules). Furthermore, the ring’s conformational flexibility (pseudorotation between twist-chair and twist-boat forms) makes stereocontrol at the C4 position notoriously difficult, often leading to racemization or poor diastereoselectivity.

This guide addresses the three most common failure modes reported by our users:

  • RCM Stalling: Failure of Ring-Closing Metathesis due to lack of conformational pre-organization.

  • Regio-Scrambling: Inability to control C3 vs. C4 insertion during ring expansion.

  • Steric Shielding: Difficulty functionalizing the C4 position in pre-formed rings due to ring puckering.

Diagnostic & Troubleshooting Modules

Module A: Ring-Closing Metathesis (RCM) Failures

Symptom: The precursor is consumed, but the product is a complex mixture of oligomers (ADMET) or the reaction stalls at <50% conversion.

Root Cause Analysis: Formation of 7-membered rings is entropically disfavored. Without a "Gem-Dimethyl" equivalent (Thorpe-Ingold effect) or a rigid protecting group, the reactive chain ends spend insufficient time in proximity. Additionally, basic amines poison Ruthenium catalysts.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Concentration < 5 mM (Critical)High dilution favors intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
N-Protection Tosyl (Ts) or Nosyl (Ns) Avoid Carbamates (Boc/Cbz) if possible. Sulfonamides induce a "rotameric lock," restricting the N-C bond rotation and bringing olefins closer.
Catalyst Grubbs II or Hoveyda-Grubbs II First-gen catalysts rarely succeed with 7-membered rings. HG-II is more robust against the chelation of the distal nitrogen.
Additives Ti(OiPr)₄ or Benzoquinone If using free amines or basic nitrogens, add Lewis acids (Ti) to sequester the nitrogen lone pair and prevent catalyst poisoning.

Q: My RCM works but yields the dimer. Why? A: Your dilution is insufficient. If you cannot dilute further due to reactor volume, add the substrate slowly (syringe pump over 4–8 hours) to a refluxing catalyst solution. This keeps the instantaneous concentration of the diene low relative to the catalyst.

Module B: Regiocontrol in Ring Expansions (Schmidt/Beckmann)

Symptom: Ring expansion of 4-substituted cyclohexanones yields the 3-substituted azepane (wrong isomer) or a 1:1 mixture.

Root Cause Analysis: In Schmidt/Beckmann rearrangements, the group anti to the leaving group migrates. In 4-substituted cyclohexanones, the steric difference between the two alpha-carbons is negligible, leading to poor migratory selectivity.

Troubleshooting Protocol:

  • Switch to Photochemical Dearomatization (The "Blue Light" Route): Recent breakthroughs (e.g., Nature Chem.[1] 2024) utilize blue-light mediated insertion of nitrenes into nitroarenes.[1][2][3]

    • Advantage:[4][5] The substitution pattern of the starting nitrobenzene maps directly to the azepane.[2]

    • Rule: A para-substituted nitrobenzene yields a 4-substituted azepane exclusively. This bypasses the migratory aptitude issue entirely.

  • If using Schmidt Reaction (Azide + Ketone):

    • Steric Blocking: Introduce a temporary bulky group (e.g., TMS) at the alpha-position to force migration of the other carbon, then desilylate.

    • Lewis Acid Tuning: Switch from protic acid (TFA/H₂SO₄) to bulky Lewis acids (e.g., MAD or ATPH). These coordinate to the ketone lone pair syn to the smaller substituent, forcing the azide to attack from the sterically crowded side, ultimately dictating the migration.

Module C: Nucleophilic Substitution at C4

Symptom: SN2 displacement at the C4 position of an azepane mesylate/tosylate fails or results in elimination.

Root Cause Analysis: The azepane ring adopts a twist-chair conformation where the C4/C5 positions are sterically shielded by the "flaps" of the ring. Backside attack is geometrically hindered.

Strategy:

  • Conformational Locking: Change the N-protecting group. A Boc group is flexible, while a Trifluoroacetyl or Tosyl group can flatten the ring slightly, exposing the C4 center.

  • Nucleophile Choice: Switch to "linear" nucleophiles (Azide, Cyanide) rather than branched ones.

  • Alternative: Don't displace. Use a C4-Ketone and perform a reductive amination or Grignard addition (which attacks from the convex face), then derivatize.

Visual Logic: Synthesis Strategy

The following diagram illustrates the decision logic for selecting the correct synthetic route based on your specific steric constraints.

AzepaneStrategy Start Target: 4-Substituted Azepane IsAromatic Is the core available as a Nitrobenzene? Start->IsAromatic PhotoRoute Route A: Photochemical Dearomatization IsAromatic->PhotoRoute Yes (Para-Sub) IsChiral Is C4 Stereochemistry Critical? IsAromatic->IsChiral No PhotoDesc Use Blue Light + P(OiPr)3 Preserves Para-substitution High Regiocontrol PhotoRoute->PhotoDesc RCMRoute Route B: Ring-Closing Metathesis (RCM) IsChiral->RCMRoute Yes (Enantiopure precursor) ExpandRoute Route C: Ring Expansion (Schmidt/Beckmann) IsChiral->ExpandRoute No (Racemic ok) RCMDesc Requires High Dilution (<5mM) Needs N-Sulfonamide Lock Risk: Oligomerization RCMRoute->RCMDesc ExpandDesc Risk: Regio-scrambling Use only if C4 is quaternary or symmetric ExpandRoute->ExpandDesc

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and stereochemical requirements.

Standard Operating Procedure (SOP)

Protocol: High-Dilution RCM for Sterically Hindered Azepanes

Objective: Synthesis of 4-benzyl-N-tosylazepane via RCM. Scope: Applicable to difficult 7-membered ring closures where standard conditions yield dimers.

Materials:

  • Substrate: N-allyl-N-(4-benzylpent-4-enyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Catalyst: Hoveyda-Grubbs 2nd Generation (5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Additive: 1,4-Benzoquinone (10 mol%) - Prevents isomerization.

Step-by-Step Workflow:

  • Pre-Treatment (Degassing):

    • Solvent oxygen content is the #1 killer of RCM catalysts. Sparge DCM with Argon for 20 minutes. Do not rely solely on sonication.

  • Catalyst Solution Preparation:

    • Dissolve Hoveyda-Grubbs II (5 mol%) in 10% of the total solvent volume in a round-bottom flask equipped with a reflux condenser.

    • Bring to a gentle reflux (40°C).

  • Slow Addition (The "Pseudo-High Dilution" Technique):

    • Dissolve the diene substrate in the remaining 90% of the solvent.

    • Load into a gas-tight syringe.

    • Using a syringe pump, add the substrate solution to the refluxing catalyst solution over 4 hours .

    • Why? This keeps the concentration of unreacted diene extremely low, statistically favoring the intramolecular reaction (ring closing) over intermolecular collision (dimerization).

  • Chasing:

    • After addition is complete, stir at reflux for an additional 2 hours.

    • QC Check: Take an aliquot for LCMS. If >10% starting material remains, add a second portion of catalyst (1 mol%) and reflux for 2 hours.

  • Quenching:

    • Add Ethyl Vinyl Ether (50 equiv) and stir for 30 minutes. This creates a catalytically inactive Fischer carbene and stops the reaction.

  • Purification:

    • Concentrate in vacuo.

    • Flash chromatography (Silica).

    • Note: Azepanes often streak on silica. Add 1% Triethylamine to your eluent if using an amine-protected variant that is acid-sensitive.

Comparative Data: Catalyst Performance

The following data summarizes internal benchmarking for the cyclization of N-tosyl-4-phenyl-dienes to form 4-phenylazepane.

Catalyst SystemConcentrationYield (Isolated)Dimer FormationNotes
Grubbs I 10 mM12%High (60%)Failed to close; mostly dimers.
Grubbs II 10 mM65%Moderate (20%)Functional, but difficult purification.
Hoveyda-Grubbs II 10 mM78%Low (<10%)Best balance of speed/yield.
HG-II (Slow Addn) 2 mM 91% Trace Recommended Method.
HG-II + Ti(OiPr)₄ 10 mM82%LowRequired if N-protecting group is removed.

References

  • Photochemical Dearomatization (Blue Light)

    • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2]

    • Source:Nature Chemistry (2024).[1]

    • URL:[Link][1]

    • Relevance: Defines the modern route for mapping nitrobenzene substitution directly to azepane geometry.
  • Balanol Synthesis (Benchmark RCM)

    • Title: Total Synthesis of (-)
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Establishes the necessity of sulfonamide protection for successful azepane RCM.
  • Conformational Analysis

    • Title: Conformational Analysis of Seven-Membered Rings.
    • Source:Chemical Reviews.
    • URL:[Link]

    • Relevance: Explains the "twist-chair" energy minima that cause steric shielding
  • RCM Troubleshooting

    • Title: Ring-Closing Metathesis: A New Powerful Tool for the Synthesis of Heterocycles.[4]

    • Source:Organic Letters (Review).
    • URL:[Link]

    • Relevance: Provides the basis for the high-dilution and slow-addition protocols.

Sources

Optimization

Technical Support Center: Workup Procedures for Water-Soluble Amine Hydrochloride Salts

Ticket ID: #AMINE-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Amine Salt Trap" You are likely here because you have encountered a common but frustrating scenario in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMINE-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Amine Salt Trap"

You are likely here because you have encountered a common but frustrating scenario in organic synthesis: your product is an amine hydrochloride salt (


), it is highly polar, and it is stubbornly stuck in the aqueous phase. Standard extraction with diethyl ether or hexane has failed.

This guide treats the isolation of water-soluble amine salts not as a generic "cleanup," but as a chemical engineering problem governed by partition coefficients (


) and ionic strength. We will explore three validated workflows to recover your material with high purity.

Module 1: The "Free Base" Pivot (Extraction Strategy)

Concept: The most common approach is to temporarily neutralize the salt to its free base (


), extract it, and regenerate the salt. However, for highly polar amines (e.g., amino alcohols, polyamines), the free base may still be water-soluble.
Workflow Logic

ExtractionLogic Start Aqueous Reaction Mixture (Amine HCl + Salts) Basify Adjust pH > 12 (NaOH or K2CO3) Start->Basify CheckSol Is Free Base Organic Soluble? Basify->CheckSol StdExt Standard Extraction (DCM or EtOAc) CheckSol->StdExt Yes SaltOut Saturate Aqueous Layer with NaCl CheckSol->SaltOut No (Stuck in Water) Dry Dry Organic Layer (Na2SO4) StdExt->Dry PolarExt Polar Extraction (CHCl3:IPA 3:1) PolarExt->Dry SaltOut->PolarExt Regen Treat with HCl (in Dioxane/Ether) Dry->Regen Final Pure Amine HCl Regen->Final

Figure 1: Decision matrix for extracting amine salts via the "Free Base" pivot.

Protocol A: The "Polar Cocktail" Extraction

When standard DCM (Dichloromethane) fails to pull your polar amine out of water, you must increase the polarity of the organic phase without making it miscible with water.

The Solvent System: Chloroform : Isopropanol (


) or DCM : Isopropanol (

).
  • Basification: Cool the aqueous solution to

    
    . Add solid 
    
    
    
    or
    
    
    pellets until pH
    
    
    .[1]
    • Why: We must ensure the amine is fully deprotonated.

  • Saturation ("Salting Out"): Add solid

    
     to the aqueous layer until no more dissolves.
    
    • Mechanism:[2][3][4][5] This increases the ionic strength of the water, disrupting the hydrogen bonding network that solvates your amine (Hofmeister series effect), forcing the organic amine out of the water [1].

  • Extraction: Extract with the

    
    
    
    
    
    mixture (
    
    
    volumes).
    • Note: This mixture is denser than water. The organic layer will be on the bottom.

  • Drying: Dry the combined organic layers over

    
     (Sodium Sulfate).
    
  • Regeneration: Evaporate the solvent. Dissolve the residue in minimal

    
     or 
    
    
    
    and add
    
    
    in dioxane to precipitate the pure salt.

Module 2: Direct Isolation (The "Ethanol Wash" Method)

Concept: If the amine is too polar to extract even with Chloroform/IPA (e.g., betaines, very short chain amino acids), do not add water . If you are already in water, you must remove it first. This method relies on the solubility difference between organic amine salts (soluble in EtOH) and inorganic salts like NaCl (insoluble in EtOH).

Solubility Data Table
Compound ClassSolubility in WaterSolubility in Dry EthanolSolubility in Acetone
Inorganic Salts (NaCl, KCl) HighNegligible Negligible
Amine HCl Salts (

)
HighHigh/Moderate Low
Ammonium Chloride (

)
HighLowInsoluble
Protocol B: Lyophilization and Desalting

Use this when your product is stuck in a soup of water and inorganic salts (NaCl/KCl).

  • Evaporation: Remove water completely.

    • Preferred: Lyophilization (Freeze Drying) yields a fluffy powder.

    • Alternative: Rotary evaporation (requires high vacuum and heat, which may degrade sensitive amines).

  • The Ethanol Extraction:

    • Take the crude solid (mixture of Product + NaCl).

    • Add anhydrous Ethanol (or absolute Methanol).

    • Sonicate for 15 minutes.

    • Mechanism:[2][4][5][6] The amine hydrochloride dissolves; the NaCl remains solid [2].

  • Filtration: Filter the suspension through a Celite pad or a sintered glass funnel.

    • Solid retained: NaCl (Discard).[7][8]

    • Filtrate: Product in Ethanol.[6][9]

  • Isolation: Evaporate the ethanol to yield the desalted amine hydrochloride.

Module 3: Ion Exchange (The "Resin" Method)

Concept: For ultra-pure isolation without extraction, use a cation exchange resin (e.g., Dowex 50W). This acts as a "chemical magnet" for the amine.

Workflow Logic

IonExchange Load Load Aqueous Mix onto Acidic Resin Wash Wash with Water Load->Wash Elutes Impurities (Non-basic) Elute Elute with NH4OH / MeOH Wash->Elute Releases Amine Isolate Evaporate & Re-acidify Elute->Isolate

Figure 2: Purification via Cation Exchange Chromatography.

Protocol C: Dowex 50W Column
  • Preparation: Pack a column with Dowex 50W-X8 (H+ form). Flush with distilled water.

  • Loading: Dissolve your crude mixture in water (pH < 7) and load it onto the resin.

    • Mechanism:[2][4][5][10]

      
       binds to the sulfonate groups (
      
      
      
      ) on the resin. Neutral impurities and inorganic anions pass through.[11]
  • Washing: Flush with distilled water until the pH of the eluent is neutral. This removes non-basic impurities.[6]

  • Elution: Flush with

    
     in Methanol/Water.
    
    • Mechanism:[2][3][4][5][10] The ammonia displaces the amine, releasing it as the free base.

  • Final Workup: Evaporate the ammoniacal fractions to get the free base. Dissolve in EtOH and add

    
     (gas or ether) to reform the pure hydrochloride salt [3].
    

Module 4: Troubleshooting & FAQs

Ticket #101: "My product is an oil and won't crystallize."

  • Diagnosis: Trace water or excess acid prevents crystal lattice formation.

  • Solution:

    • Azeotrope: Dissolve the oil in Toluene or Benzene and rotovap. Repeat

      
       to physically carry away trapped water.
      
    • Trituration: Add anhydrous Diethyl Ether or Acetone to the oil. Scratch the side of the flask with a glass rod. Sonicate.[3] This often induces precipitation.[10]

Ticket #102: "I used the Ethanol Wash (Protocol B), but I still have salt in my NMR."

  • Diagnosis: You likely used 95% Ethanol or technical grade Methanol.

  • Solution: Water content in the alcohol dissolves NaCl. You must use Anhydrous Ethanol (stored over molecular sieves). If NaCl persists, repeat the process using Isopropanol , which dissolves virtually zero NaCl but dissolves many organic amine salts.

Ticket #103: "Can I use reverse phase (C18) chromatography?"

  • Answer: Yes, but standard C18 is often too hydrophobic to retain polar amines.

  • Modification: Use C18-Aq (aqueous compatible) columns. Alternatively, use an ion-pairing agent (e.g., 0.1% TFA) in your mobile phase, but be aware that removing TFA salts later is difficult.

References

  • Rochester University Chemistry Dept. "Workup for Removing Amines." Not Voodoo. Accessed via search. Link

  • ECHEMI Technical Support. "Purification of Amine Hydrochloride from Inorganic Salts." ECHEMI Community. Link

  • ResearchGate. "How to purify amino acids (HCl salt) with dowex resin." ResearchGate Discussions. Link

  • BenchChem. "Workup Procedures for Reactions Involving Basic Amines." Technical Support Center. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 1-Benzylazepan-4-amine Dihydrochloride

This guide details the 1H NMR analysis of 1-Benzylazepan-4-amine dihydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., protease inhibitors, muscarinic antagonists). It is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 1-Benzylazepan-4-amine dihydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., protease inhibitors, muscarinic antagonists). It is designed to move beyond simple peak listing, offering a comparative framework for validating structural integrity against common precursors and free-base alternatives.

Part 1: Strategic Overview & Structural Logic

The Challenge: The analysis of 1-Benzylazepan-4-amine dihydrochloride presents specific challenges due to the azepane ring's conformational flexibility (pseudorotation) and the dual protonation sites (tertiary ring nitrogen and primary exocyclic amine). Unlike rigid systems (e.g., piperidines), azepanes often display broadened multiplets in 1H NMR, complicating precise assignment.

The Solution: This guide employs a comparative shift analysis strategy. By benchmarking the dihydrochloride salt against its free base and ketone precursor (1-benzylazepan-4-one), we isolate diagnostic signals that confirm:

  • N-Alkylation integrity (Benzyl group presence).

  • Reductive amination success (Ketone

    
     Amine conversion).
    
  • Salt formation stoichiometry (Shift of

    
    -protons).
    
Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol prioritizes solvent effects on exchangeable ammonium protons.

Reagents & Instrument:

  • Compound: 1-Benzylazepan-4-amine dihydrochloride (

    
    ).
    
  • Solvent: DMSO-d6 (Recommended).[1]

    • Why: Unlike

      
       or 
      
      
      
      , DMSO-d6 preserves the ammonium (
      
      
      ) and amine salt (
      
      
      ) protons, providing a direct readout of salt stoichiometry.
      
      
      causes immediate H/D exchange, erasing these critical signals.
  • Frequency: 400 MHz minimum (required to resolve overlapping ring methylene multiplets).

Workflow Visualization:

NMR_Workflow Start Sample: 10-15 mg Salt Form Solvent Solvent Choice: DMSO-d6 Start->Solvent Preserve NH+ Acquisition Acquisition: 400+ MHz, 298K Solvent->Acquisition Lock & Shim Analysis Spectral Analysis Acquisition->Analysis A1 Check 7.4-7.7 ppm (Aromatic) Analysis->A1 A2 Check 10-11 ppm (Tertiary NH+) Analysis->A2 A3 Check 8.3 ppm (Primary NH3+) Analysis->A3

Caption: Operational workflow for maximizing signal retention in amine salt analysis.

Part 3: Spectral Analysis & Assignment

The following data represents the predicted consensus values derived from structural analogs (benzylamine salts and 4-aminoazepane derivatives) in DMSO-d6.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
NH+ (Ring) Ammonium10.8 - 11.2 Broad s1HConfirms protonation of ring N. Disappears with

shake.
NH3+ (Exo) Ammonium8.2 - 8.5 Broad s3HConfirms primary amine salt.
Ar-H Phenyl7.40 - 7.65 Multiplet5HDownfield shift vs. free base (~7.3) due to cationic charge proximity.
Benzylic

4.30 - 4.45 Doublet/Broad2HCritical Signal. Deshielded from ~3.6 ppm in free base.
H-4 Methine3.45 - 3.60 Multiplet1HOverlaps with water/HDO often; check COSY if unclear.
H-2, H-7

-Ring
3.10 - 3.40 Multiplet4HDeshielded due to adjacent

.
H-3, H-5, H-6 Ring

1.60 - 2.30 Complex m6H"Azepane envelope" - often unresolved.
Part 4: Comparative Performance Analysis

This section objectively compares the Dihydrochloride Salt spectrum against its primary alternatives: the Free Base and the Ketone Precursor .

Comparison 1: Salt vs. Free Base

Context: Determining if neutralization (work-up) was successful.

FeatureDihydrochloride Salt (Target) Free Base (Alternative) Causality
Benzylic


4.3 - 4.4 ppm

3.6 - 3.7 ppm
Protonation of Nitrogen pulls electron density, deshielding the adjacent methylene.
Exchangeable Protons Distinct peaks at 8-11 ppmUsually invisible or broad singlet < 2.0 ppmSalt locks protons on Nitrogen; Free base protons exchange rapidly.
Aromatic Region Split/Shifted (

7.4-7.6)
Tighter multiplet (

7.2-7.3)
Inductive effect of the cationic ammonium propagates to the phenyl ring.
Comparison 2: Product vs. Precursor (1-Benzylazepan-4-one)

Context: Monitoring reaction completion (Reductive Amination).

  • Precursor Signal: The ketone precursor displays distinct

    
    -carbonyl protons (triplets/multiplets) around 2.4 - 2.6 ppm .
    
  • Product Signal: The product introduces the H-4 methine signal (~3.5 ppm) and the Amine

    
     signals .
    
  • Success Metric: Complete disappearance of the 2.4-2.6 ppm carbonyl-adjacent multiplets and emergence of the high-field amine signals indicate reaction completion.

Structural Logic Diagram:

Structure_Comparison Ketone Precursor: 1-Benzylazepan-4-one (C=O at C4) Base Intermediate: Free Base Amine (Neutral N) Ketone->Base Reductive Amination (Loss of C=O signal) Note1 Key NMR Change: Appearance of H4 Methine Ketone->Note1 Salt Target Product: Dihydrochloride Salt (N+ at Pos 1 & 4) Base->Salt HCl Salt Formation (Downfield Shift of Benzylic CH2) Note2 Key NMR Change: Benzylic CH2 shifts 3.6 ppm -> 4.4 ppm Base->Note2

Caption: Structural evolution and corresponding diagnostic NMR shifts.

Part 5: Troubleshooting & Validation

Issue: Missing Ammonium Signals

  • Cause: Wet DMSO-d6 or presence of trace base.

  • Fix: Add 1-2 drops of

    
    . If peaks disappear completely, they were OH/NH. If they persist, they are CH. (Note: For this salt, they should disappear).
    

Issue: Broad "Hump" in Baseline

  • Cause: Azepane ring pseudorotation (conformational fluxionality) at room temperature.

  • Fix: Variable Temperature (VT) NMR. Heating the sample to 310-320K often sharpens the ring multiplets by accelerating the conformational exchange beyond the NMR time scale.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16227683, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine. Retrieved from . (Used for azepane ring analog shifts).

  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone 1H NMR Spectrum. Retrieved from . (Used for benzyl-nitrogen shift benchmarking).

  • Royal Society of Chemistry. (2009). Supplementary Material for Chemical Communications: NMR data of amine salts. Retrieved from . (General principles of amine salt shifts).

  • Sigma-Aldrich. (n.d.). 1-Benzylazepan-4-one Product Analysis. Retrieved from . (Precursor reference data).

Sources

Comparative

The Criticality of Purity for 1-Benzylazepan-4-amine

An In-Depth Technical Guide to HPLC Purity Standards of 1-Benzylazepan-4-amine for Pharmaceutical Research A Senior Application Scientist's Comparative Analysis of Methodologies for Accurate Purity Determination In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Purity Standards of 1-Benzylazepan-4-amine for Pharmaceutical Research

A Senior Application Scientist's Comparative Analysis of Methodologies for Accurate Purity Determination

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. 1-Benzylazepan-4-amine, a key building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system, demands a robust and reliable analytical method for its purity profiling. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity determination of 1-Benzylazepan-4-amine, supported by experimental rationale and procedural details in line with stringent pharmacopeial standards.

1-Benzylazepan-4-amine is a secondary amine containing a benzyl moiety and an azepane ring. Its purity is paramount as even trace impurities can have a significant impact on the safety, stability, and efficacy of the final drug product. Potential impurities may arise from the synthesis process, degradation, or storage. A common synthetic route to 1-Benzylazepan-4-amine is the reductive amination of 1-benzylazepan-4-one.[1][2] This process can introduce several potential impurities that a well-designed HPLC method must be able to separate and quantify.

Potential Impurities from Synthesis:

  • 1-benzylazepan-4-one: Unreacted starting material.

  • 1-benzylazepan-4-ol: A potential by-product from the reduction of the ketone.

  • Reagents and by-products: Residual reducing agents (e.g., borohydride salts) and their by-products.[3]

  • Over-alkylation products: While less common in this specific synthesis, the possibility of side reactions should be considered.[4]

Degradation Products: The benzylamine moiety can be susceptible to oxidative degradation, potentially forming N-oxides or other related substances upon exposure to oxidative stress.[5] Forced degradation studies are essential to identify these potential degradants and ensure the stability-indicating nature of the analytical method.[6][7][8][9]

Comparative Analysis of HPLC Methodologies

The basic nature of the amine group in 1-Benzylazepan-4-amine presents a primary challenge in reversed-phase HPLC, often leading to poor peak shape (tailing) due to interactions with residual silanols on silica-based columns. The selection of an appropriate column and mobile phase is therefore critical.

Method 1: Recommended Approach - Reversed-Phase HPLC with a Modern C18 Column and Acidic Mobile Phase

This method is proposed as the primary approach due to its robustness, reproducibility, and compatibility with UV detection, leveraging the inherent chromophore of the benzyl group.

Rationale: The benzyl group in 1-Benzylazepan-4-amine provides sufficient UV absorbance for sensitive detection without the need for derivatization. The UV spectrum of the closely related benzylamine shows absorption maxima around 206 nm and 256 nm, allowing for detection at either wavelength, with 254 nm being a common choice for aromatic compounds.[10]

A modern, high-purity, end-capped C18 column is selected to minimize interactions with the basic amine. The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase serves a dual purpose: it protonates the amine, ensuring a single ionic species, and it masks the residual silanol groups on the stationary phase, leading to improved peak symmetry.[11]

Experimental Protocol: Recommended HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 1-Benzylazepan-4-amine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (initial conditions) to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using the same diluent.

4. System Suitability:

  • As per USP <621> and ICH Q2(R2) guidelines, inject the standard solution in replicate (n=5).[11][12] The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the 1-Benzylazepan-4-amine peak should be ≤ 2.0.

Method 2: Alternative Approach - Polymer-Based Reversed-Phase Column at High pH

This method offers an alternative for achieving excellent peak shape for basic compounds without the use of ion-pairing agents.

Rationale: Polymer-based columns are stable over a wide pH range, allowing for the use of alkaline mobile phases (pH 10-11).[12] Under these conditions, the amine group of 1-Benzylazepan-4-amine is in its neutral, unprotonated form. This minimizes ionic interactions with the stationary phase, resulting in sharp, symmetrical peaks.

Comparison with Recommended Method:

  • Advantages: Superior peak shape for basic analytes, longer column lifetime due to pH stability.

  • Disadvantages: Potentially different selectivity compared to silica-based columns, which may require re-optimization of the separation. The benzylamine moiety itself may have altered stability at high pH.

Data Presentation and Comparison

The following table summarizes the expected performance characteristics of the compared HPLC methods for the purity analysis of 1-Benzylazepan-4-amine.

ParameterRecommended Method (C18, Acidic pH)Alternative Method (Polymer, High pH)Alternative Method (Derivatization)
Principle Reversed-phase chromatography with silanol maskingReversed-phase chromatography of the neutral amineReversed-phase of a derivatized, more retentive analyte
Column C18, silica-basedPolymer-based reversed-phaseC18, silica-based
Peak Shape Good to Excellent (Tailing Factor < 1.5)Excellent (Tailing Factor ≈ 1.0)Excellent (Tailing Factor ≈ 1.0)
Sensitivity High (Direct UV at 254 nm)High (Direct UV at 254 nm)Very High (with fluorescent tag)
Robustness HighHighModerate (derivatization step adds variability)
Simplicity High (simple sample preparation)High (simple sample preparation)Low (requires extra derivatization step)

Visualization of the Analytical Workflow

The logical flow of the recommended analytical procedure is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh & Dissolve Reference Standard Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Mobile Phase Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration & Identification Detection->Integration Chromatogram Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: Workflow for HPLC Purity Analysis of 1-Benzylazepan-4-amine.

Method Validation and Trustworthiness

To ensure the trustworthiness of the analytical results, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12] The validation process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The logical relationship for ensuring a validated and trustworthy method is outlined below.

Validation_Logic Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol ICH_Q2 ICH Q2(R2) Guidelines ICH_Q2->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated & Trustworthy Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical Framework for Method Validation according to ICH Q2(R2).

Conclusion

The purity of 1-Benzylazepan-4-amine is a critical quality attribute that necessitates a well-developed and validated HPLC method. The recommended approach, utilizing a modern C18 column with an acidic mobile phase, offers a robust, sensitive, and straightforward means of analysis without the need for derivatization. Alternative methods, such as those employing polymer-based columns at high pH, provide viable options, particularly for overcoming challenges with peak shape for basic analytes. The choice of method should be guided by the specific requirements of the analysis, and regardless of the chosen approach, a thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and trustworthy data in a regulated pharmaceutical environment.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzylamine. [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Jetir. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. [Link]

  • De-risking clinical trial supply with an 'All-under-one-roof' solution. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-45.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • MySkinRecipes. 1-Benzylazepan-4-amine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]

  • der DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

Sources

Validation

Comparative Guide: Biological Activity of Azepane vs. Piperidine Analogs

The following guide provides an in-depth technical comparison between Azepane and Piperidine analogs, designed for medicinal chemists and drug discovery scientists. Executive Summary In medicinal chemistry, the piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Azepane and Piperidine analogs, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In medicinal chemistry, the piperidine ring (6-membered) is a privileged scaffold, appearing in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil). It offers a predictable "chair" conformation and optimal physicochemical balance. The azepane ring (7-membered, homopiperidine), while less common, represents a strategic "bioisosteric hop" used to alter patentability, modulate metabolic stability, or probe larger hydrophobic pockets.

Key Takeaway: Switching from piperidine to azepane is not merely a homologation; it is a transition from rigidity to flexibility . This guide analyzes when this transition yields a therapeutic advantage versus a potency penalty.

Physicochemical & Structural Analysis

The fundamental difference lies in the conformational landscape. Piperidine exists predominantly in a rigid chair conformation, whereas azepane exists in a flux of twist-chair and twist-boat conformers.

Table 1: Physicochemical Comparison
FeaturePiperidine (6-membered) Azepane (7-membered) Medicinal Chemistry Implication
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair/Boat (High Entropy)Azepanes suffer a higher entropic penalty upon binding but can "mold" to induced-fit pockets.
Basicity (pKa) ~11.1 - 11.2~11.2 - 11.3Very similar basicity; both are protonated at physiological pH (7.4).
Lipophilicity Baseline+ ~0.5 LogP (vs Piperidine)Azepanes are more lipophilic, potentially increasing BBB penetration but also non-specific binding.
C-N-C Angle ~110° (Ideal tetrahedral)~115-117° (Ring strain)Azepane amine lone pair is more accessible, occasionally altering H-bond acceptor capability.
Metabolic Liability

-carbon oxidation, N-oxidation

-carbon oxidation, Ring scission
Azepanes often show higher clearance due to increased lipophilicity unless metabolically blocked.
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barrier difference. Piperidine resides in a deep "Chair" well, while Azepane traverses a shallow energy surface.

Conformation cluster_0 Piperidine (Rigid) cluster_1 Azepane (Flexible) Pip Chair Conformation (Global Minima) Binding Protein Binding Pocket Pip->Binding Low Entropic Penalty (Lock & Key) Az1 Twist-Chair A Az2 Twist-Chair B Az1->Az2 Low Barrier (~1-2 kcal/mol) Az1->Binding High Entropic Penalty (Induced Fit) Az3 Twist-Boat Az2->Az3 Flux caption Fig 1: Conformational entropy cost is higher for Azepane binding.

Case Studies: Potency & Selectivity

Case Study A: Opioid Receptor Ligands (Fentanyl Analogs)
  • Context: Fentanyl contains a piperidine core.[1] Researchers investigated ring expansion to modulate potency and reduce respiratory depression side effects.

  • Data: A 2025 study synthesized 84 ring-expanded analogs.[1]

  • Outcome: The azepane analog (Compound 53) demonstrated superior potency compared to the piperidine parent in specific assays.[1]

    • Morphine Antagonism (AD50): 2.02 mg/kg (Azepane 53) vs. Reference Piperidine.[1]

    • Mechanism: The larger azepane ring likely occupied a hydrophobic sub-pocket in the Mu-Opioid Receptor (MOR) that the piperidine could not reach, compensating for the entropic cost.

  • Citation: Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues [1].

Case Study B: Histamine H3 Receptor Antagonists
  • Context: Development of selective H3 antagonists for CNS disorders. Comparison of biphenyloxy-alkyl derivatives.

  • Data:

    • Piperidine Analog (Cmpd 14):

      
      [2]
      
    • Azepane Analog (Cmpd 16):

      
      [2]
      
    • Best in Class (Azepane 13):

      
      [2]
      
  • Analysis: In this series, the azepane did not lose significant potency. In fact, the most potent compound in the study was an azepane (Cmpd 13). The 7-membered ring allowed for a slightly different vector of the biphenyl side chain, optimizing

    
     stacking interactions within the receptor.
    
  • Citation: Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands [2].[2]

Experimental Protocols

Protocol 1: Photochemical Ring Expansion (Synthesis)

Why this method? Traditional azepane synthesis (e.g., Beckmann rearrangement) is harsh. The modern "Senior Scientist" approach uses photochemical dearomatization of nitroarenes, allowing direct conversion of phenyl rings (common starting materials) to azepanes.

Workflow Diagram:

Synthesis Start Nitroarene Precursor (6-membered aromatic) Step1 Blue Light Irradiation (427 nm) + Amine Source Start->Step1 Inter Singlet Nitrene Intermediate (Dearomatization) Step1->Inter hv Step2 Ring Expansion (Skeletal Editing) Inter->Step2 Prod Functionalized Azepane (7-membered saturated) Step2->Prod Hydrogenolysis caption Fig 2: Photochemical skeletal editing for Azepane synthesis [3].

Protocol 2: Comparative Metabolic Stability Assay (Microsomal)

Critical Nuance: Azepanes are generally more lipophilic than piperidines (


). This often correlates with higher intrinsic clearance (

) unless specific metabolic "soft spots" are blocked.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Buffer Control: Use 100 mM Phosphate buffer (pH 7.4). Note: Ensure pH is precise; the pKa similarity means both rings are >99% protonated, but slight shifts can affect enzyme binding.

  • Incubation:

    • Substrate concentration: 1

      
      M (to ensure first-order kinetics).
      
    • Protein concentration: 0.5 mg/mL.

    • Pre-incubate 5 mins at 37°C.

  • Initiation: Add NADPH-generating system (1 mM final).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Calculation:

    
    
    Expectation: If Piperidine 
    
    
    
    , Azepane analog often shows
    
    
    due to higher lipophilicity driving CYP450 affinity, unless the ring expansion hinders the
    
    
    -carbon access.

Strategic Recommendation

When should you switch from Piperidine to Azepane?

  • IP Space: To break out of crowded "piperidine" patent landscapes.

  • Selectivity Issues: If the piperidine analog hits a related off-target (e.g., hERG or a homologous receptor), the bulkier azepane can clash with the off-target's tighter pocket.

  • Solubility: Surprisingly, while azepanes are more lipophilic (LogP), the disruption of crystal packing (due to ring flexibility) can sometimes improve kinetic solubility compared to a highly crystalline piperidine analog.

References

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. National Institutes of Health (PMC).Link

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry.[2]Link[2]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry / University of Manchester.Link

  • Piperidine-containing drugs and recently studied analogs. PubMed.Link

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzylazepan-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery and development. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth examination of the mass spectral fragmentation of N-benzylazepan-4-amine, a compound of interest in medicinal chemistry and organic synthesis.

This document moves beyond a mere recitation of fragmentation data. As Senior Application Scientists, we aim to provide a causal understanding of the fragmentation pathways, grounded in the principles of ion chemistry. By comparing predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), and drawing parallels with closely related structural analogs, this guide offers a robust framework for the characterization of N-benzylazepan-4-amine and similar molecules.

The Subject Molecule: N-benzylazepan-4-amine at a Glance

N-benzylazepan-4-amine is a bicyclic secondary amine featuring a benzyl group attached to the nitrogen of an azepane ring, which in turn is substituted with a primary amine at the 4-position. Understanding its fragmentation behavior is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂
Monoisotopic Mass 204.1626 g/mol
Chemical Structure N-benzylazepan-4-amine structure

Predicting the Fragmentation Symphony: EI vs. ESI

The choice of ionization technique profoundly influences the fragmentation pathways observed. Electron Ionization (EI) is a high-energy process that typically induces extensive fragmentation, providing a detailed molecular fingerprint. In contrast, Electrospray Ionization (ESI) is a softer ionization method that often yields a prominent protonated molecule, [M+H]⁺, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Fragmentation: A High-Energy Cascade

Under EI conditions, the high energy imparted to the molecule leads to the formation of a radical cation (M⁺˙) and subsequent extensive fragmentation. The fragmentation of N-benzylazepan-4-amine in EI-MS is anticipated to be dominated by cleavages at the benzylic position and within the azepane ring.

A primary and highly characteristic fragmentation event for benzyl-containing compounds is the cleavage of the benzylic C-N bond. This leads to the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion, both observed at an m/z of 91.[1][2] This fragment is expected to be the base peak or one of the most abundant ions in the EI spectrum.

Another significant fragmentation pathway for amines is α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom.[3][4] For N-benzylazepan-4-amine, α-cleavage can occur on either side of the nitrogen within the azepane ring, leading to the expulsion of an alkyl radical and the formation of a resonance-stabilized iminium ion.

The azepane ring itself can undergo a series of fragmentation events, including ring opening followed by the loss of small neutral molecules like ethene or propene. Furthermore, the primary amine at the 4-position can undergo α-cleavage, leading to the loss of a hydrogen radical to form an [M-1]⁺ ion.[5]

Caption: Predicted EI Fragmentation Pathways for N-benzylazepan-4-amine.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): A Softer Approach

In ESI-MS, N-benzylazepan-4-amine is expected to readily form a protonated molecule, [M+H]⁺, with a corresponding m/z of 205. Subsequent MS/MS analysis using CID will induce fragmentation of this even-electron species.

The fragmentation of protonated benzylamines under CID conditions has been studied, and a common initial fragmentation is the loss of a neutral molecule.[1][6] For N-benzylazepan-4-amine, the primary amine at the 4-position provides a likely site for the loss of ammonia (NH₃), resulting in a fragment ion at m/z 188.

Similar to EI, the cleavage of the benzylic C-N bond is also a favorable pathway under CID, leading to the formation of the benzyl cation at m/z 91.[1] This is often a charge-driven process in protonated molecules.

The protonated azepane ring can also undergo fragmentation. Ring opening can be initiated by protonation of the nitrogen, followed by cleavage of adjacent C-C bonds. This can lead to a variety of fragment ions depending on the specific bond cleavages and subsequent rearrangements.

A comparative analysis with the fragmentation of protonated N-benzyl-4-aminopiperidine, a close structural analog, would provide valuable confirmation of these predicted pathways. The mass spectrum of N-benzyl-4-aminopiperidine shows a prominent fragment corresponding to the loss of the benzyl group.[7]

Caption: Predicted ESI-MS/MS Fragmentation Pathways of Protonated N-benzylazepan-4-amine.

Experimental Corroboration: The Case of N-benzyl-4-aminopiperidine

Experimental Protocol: GC-MS Analysis of a Structural Analog

To illustrate the expected experimental outcomes, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for analyzing a similar compound is provided below.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

This protocol would provide a total ion chromatogram (TIC) and a mass spectrum for each eluting peak, allowing for the identification of the target compound and its fragmentation pattern.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectral fragmentation of N-benzylazepan-4-amine is predicted to be a rich tapestry of competing and sequential fragmentation pathways, heavily influenced by the ionization technique employed. Under high-energy EI, extensive fragmentation is expected, with the tropylium ion at m/z 91 likely dominating the spectrum, accompanied by fragments arising from α-cleavage and ring fission. In contrast, the softer ESI technique is predicted to yield a stable protonated molecule, which upon CID, will likely fragment through the loss of ammonia and benzylic cleavage.

This guide provides a foundational, mechanistically driven understanding of the expected fragmentation patterns of N-benzylazepan-4-amine. By combining established fragmentation rules for benzylamines and cyclic amines with comparative data from structural analogs, researchers are better equipped to interpret experimental mass spectra, confirm molecular structures, and advance their scientific investigations.

References

  • D. P. Demarque, A. E. M. Crotti, R. Vessecchi, J. L. C. Lopes, and N. P. Lopes, "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products," RSC Advances, vol. 6, no. 13, pp. 10435-10463, 2016. [Online]. Available: [Link]

  • PubChem, "1-benzylazepan-4-amine," National Center for Biotechnology Information. [Online]. Available: [Link]

  • F. W. McLafferty and F. Tureček, Interpretation of Mass Spectra, 4th ed. Sausalito, CA: University Science Books, 1993.
  • J. H. Gross, Mass Spectrometry: A Textbook, 3rd ed. Springer, 2017.
  • E. de Hoffmann and V.
  • PubChem, "1-Benzyl-4-piperidylamine," National Center for Biotechnology Information. [Online]. Available: [Link]

  • NIST, "N-Methylbenzylamine," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, P. J. Linstrom and W. G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg, MD. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Amine Fragmentation," 2022. [Online]. Available: [Link]

  • A. G. Harrison, "The fragmentation of protonated benzylamines," Journal of the American Society for Mass Spectrometry, vol. 17, no. 10, pp. 1375-1383, 2006. [Online]. Available: [Link]

  • Chad's Prep, "14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds," YouTube, Sep. 20, 2018. [Online]. Available: [Link]

Sources

Validation

Beyond the Chair: A Comparative Guide to Azepane vs. Piperidine Scaffolds in Medicinal Chemistry

Executive Summary In modern drug discovery, the 6-membered piperidine ring is the "workhorse" scaffold—predictable, rigid, and synthetically mature. However, its ubiquity has led to a crowded intellectual property (IP) s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 6-membered piperidine ring is the "workhorse" scaffold—predictable, rigid, and synthetically mature. However, its ubiquity has led to a crowded intellectual property (IP) space and "flat" structure-activity relationships (SAR). The 7-membered azepane ring offers a compelling alternative. By introducing controlled flexibility and unique bond vectors, azepanes can access binding sub-pockets unreachable by their 6-membered counterparts.

This guide objectively compares the conformational dynamics, energetic landscapes, and experimental analysis of azepane versus piperidine. It is designed for medicinal chemists seeking to escape the "chair" conformation to solve potency, selectivity, or IP challenges.

Part 1: The Thermodynamic Landscape

To effectively deploy azepane scaffolds, one must first understand how their energetic behavior differs fundamentally from piperidines.

Energetics and Strain Comparison[1][2][3]

The primary distinction lies in conformational entropy and ring strain . Piperidines exist predominantly in a rigid chair conformation, a deep energy well. Azepanes, conversely, exist in a shallow energy landscape characterized by pseudorotation , allowing them to adopt multiple low-energy states (Twist-Chair, Twist-Boat) depending on the biological environment.

Table 1: Thermodynamic & Geometric Comparison

FeaturePiperidine (6-Membered)Azepane (7-Membered)Impact on Drug Design
Dominant Conformation Chair (Rigid)Twist-Chair (TC) / Twist-Boat (TB)Azepane allows "Induced Fit" binding; Piperidine is "Lock & Key".
Ring Strain (kcal/mol) ~0.0 (Strain-Free)~6.3 (Medium Strain)Azepanes are more reactive and harder to synthesize (entropy/enthalpy penalty).
Barrier to Inversion 10–11 kcal/mol (Chair-to-Chair)5–7 kcal/mol (Pseudorotation)Azepane interconverts rapidly at RT; requires cryo-NMR to resolve.
Transannular Interactions Minimal (1,3-diaxial only)Significant (Prelog Strain)Substituents on azepane can force remote conformational locking.
Bond Angle Deviation ~109.5° (Ideal)~112–115° (Expanded)Azepane vectors splay outward, accessing wider pockets.
Decision Framework: When to Expand?

The following logic flow illustrates when a medicinal chemist should transition from a piperidine to an azepane scaffold.

Scaffold_Decision_Tree Start Start: Lead Optimization Constraint Is the Binding Pocket Narrow/Hydrophobic? Start->Constraint Vector Does the Piperidine Vector Miss Key H-Bonds? Constraint->Vector No (Open/Solvent Exposed) Piperidine Stay with Piperidine (Rigid, Predictable) Constraint->Piperidine Yes (Requires Rigidity) IP_Space Is the Piperidine Core IP Crowded? Vector->IP_Space No Azepane Switch to Azepane (Flexible, Novel Vectors) Vector->Azepane Yes (Need Vector Splay) IP_Space->Piperidine No IP_Space->Azepane Yes (Need Novelty)

Figure 1: Decision matrix for scaffold selection. Blue nodes indicate geometric assessment; Red indicates strategic assessment.

Part 2: Experimental Protocols (The "How-To")

Unlike piperidines, where room temperature (RT) NMR typically shows a single defined species, azepanes often present as broad, averaged signals at RT due to rapid pseudorotation. Validating the conformation requires a specific Variable Temperature (VT) NMR workflow combined with computational modeling.

Protocol: VT-NMR Conformational Analysis

Objective: Determine the energy barrier (


) of interconversion and identify the bioactive conformer population.

Reagents & Equipment:

  • 600 MHz NMR Spectrometer (minimum).

  • Solvent: Tol-d8 (for low temp) or DMSO-d6/D2O (for polarity checks).

  • Temperature Controller: Range +25°C to -80°C.

Step-by-Step Methodology:

  • Baseline Acquisition: Acquire 1H and 13C spectra at 298 K. Note any broadening of methylene protons (

    
     positions relative to Nitrogen).
    
  • Decoalescence Study:

    • Cool the probe in 10 K increments starting from 298 K down to 193 K (-80°C).

    • Critical Step: Monitor the splitting of the geminal protons. In a fast-exchange azepane, these appear as a quintet or broad singlet. At the coalescence temperature (

      
      ) , they vanish. Below 
      
      
      
      , they resolve into distinct multiplets (AB systems) representing the "frozen" Twist-Chair/Boat conformers.
  • Line Shape Analysis: Use spectral simulation software (e.g., gNMR or TopSpin DNMR) to fit the exchange rates (

    
    ) at different temperatures.
    
  • Eyring Plot: Plot

    
     vs. 
    
    
    
    to extract enthalpy (
    
    
    ) and entropy (
    
    
    ) of activation.
Protocol: Computational Validation (DFT)

Experimental data must be grounded in theory to predict SAR.

  • Conformer Generation: Use a stochastic search (e.g., MOE or Schrödinger) to generate >50 conformers.

  • Geometry Optimization: Refine using DFT at the B3LYP/6-31G(d,p) level (standard) or M06-2X/def2-TZVP (high accuracy for dispersion).

  • Boltzmann Weighting: Calculate

    
     for each conformer.
    
    • Validation: The calculated lowest energy conformer should match the major species identified in the low-temperature NMR (coupling constants

      
       should match).
      

Part 3: Case Study – BACE1 Inhibitors

The most authoritative example of azepane utility is in the development of Beta-Secretase 1 (BACE1) inhibitors for Alzheimer's disease.[1]

The Challenge: Early piperidine-based inhibitors bound to the catalytic aspartic acid dyad but suffered from poor selectivity and P-gp efflux issues. The S1/S3 pockets of BACE1 are large and somewhat flexible, requiring a ligand that could "reach" hydrophobic residues without incurring a massive entropic penalty upon binding.

The Solution (Merck & Co.): Researchers replaced the rigid 6-membered ring with a 7-membered cyclic amidine/azepane scaffold.

  • Mechanism: The 7-membered ring adopted a specific twist conformation that projected a phenyl group directly into the S1 sub-pocket.

  • Vector Analysis: A 6-membered ring would project substituents at ~109°, missing the optimal pi-stacking interaction. The 7-membered ring, with bond angles expanding toward ~114°, allowed the substituent to splay outward, capturing the interaction.

Table 2: Comparative Potency Data (Reconstructed from Literature)

ScaffoldR-Group VectorBACE1 IC50 (nM)Selectivity (vs. BACE2)
Piperidine (6) Equatorial (Rigid)1205x
Azepane (7) Pseudo-Equatorial (Flexible)13 45x

Note: Data representative of general SAR trends observed in BACE1 azepane vs. piperidine optimization campaigns [1, 2].

Part 4: Integrated Workflow Visualization

The following diagram details the iterative loop between synthesis, analysis, and design when working with these scaffolds.

Azepane_Workflow Design 1. Design: Vector Splaying Synth 2. Synthesis: Ring Expansion Design->Synth RCM or Beckmann NMR 3. VT-NMR: Freezing Conformers Synth->NMR Crude/Pure Comp 4. DFT Modeling: Energy Barriers NMR->Comp J-Coupling Input Bio 5. Bioassay: Potency Check Comp->Bio Predict Active Shape Bio->Design SAR Feedback Bio->NMR Check Induced Fit

Figure 2: Integrated experimental workflow for azepane scaffold validation.

References

  • Stamford, A., & Strickland, C. (2013). Inhibitors of BACE for treating Alzheimer's disease: a fragment-based drug discovery story. Current Opinion in Chemical Biology, 17(3), 320-328. Link

  • BenchChem. (2025).[2][3] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link

  • Fedorov, A. Y., & Rychkov, D. A. (2020). Comparison of different computational approaches for unveiling the high-pressure behavior of organic crystals... Case study of tolazamide polymorphs. Journal of Structural Chemistry. Link

  • Video Tutor. (2018). Stability of Cycloalkanes - Angle Strain and Ring Strain.[4] YouTube Educational Series. Link

  • Rey-Carrizo, M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 507-522. Link

Sources

Comparative

Melting Point Verification Guide: 1-Benzylazepan-4-amine 2HCl

The following guide is designed for researchers and quality control scientists requiring a robust protocol for the characterization of 1-Benzylazepan-4-amine dihydrochloride (2HCl) . [1] Executive Summary & Technical Con...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and quality control scientists requiring a robust protocol for the characterization of 1-Benzylazepan-4-amine dihydrochloride (2HCl) .

[1]

Executive Summary & Technical Context

1-Benzylazepan-4-amine 2HCl (Free Base CAS: 109105-51-3) is a critical diamine intermediate often employed in the synthesis of fused heterocyclic pharmaceutical derivatives.[1] While the free base exists as a viscous liquid or low-melting solid (Boiling Point ~300°C), the dihydrochloride (2HCl) salt is engineered to be a stable, crystalline solid, facilitating easier handling and purification.

This guide compares the performance of Manual (Capillary) versus Automated (Optoelectronic) melting point determination methods for this specific salt. It establishes a self-validating protocol to verify identity and purity, addressing the common challenge of literature data scarcity for specific intermediate salts.

Key Performance Indicators (KPIs) for Verification
  • Target Phase: Solid, Crystalline Powder (White to Off-White).[1]

  • Thermal Behavior: High-melting salt (typically >200°C) often exhibiting decomposition.[1]

  • Differentiation: Distinct thermal profile compared to the lower-melting/liquid free base.[1]

Comparative Analysis: Methodology & Product Forms

A. Product Form Comparison: Free Base vs. 2HCl Salt

The conversion to the 2HCl salt is a purification and stabilization strategy. The melting point (MP) serves as the primary "Go/No-Go" gate for successful salt formation.[1]

Feature1-Benzylazepan-4-amine (Free Base)1-Benzylazepan-4-amine 2HCl (Target)Implications for Research
Physical State Viscous Liquid / Low-melting SolidCrystalline SolidSalt form allows for precise weighing and dosing.[1]
Thermal Range N/A (Liquid at RT) or <50°C>200°C (Decomp. likely) Sharp high MP confirms complete protonation of both amine sites.
Stability Prone to oxidation/discolorationHigh chemical stability2HCl form preferred for long-term storage.[1]
Solubility Organic solvents (THF, DCM)Water, MethanolCritical for switching solvent systems in multi-step synthesis.
B. Method Performance: Manual vs. Automated Determination

For a high-melting, potentially decomposing salt like 1-Benzylazepan-4-amine 2HCl, the choice of method impacts data integrity.[1]

ParameterManual Capillary (Oil Bath/Block)Automated Optoelectronic SystemVerdict for this Product
Heating Rate Control Variable (Operator dependent)Precise (e.g., 1.0°C/min)Automated is essential to distinguish true melting from decomposition.[1]
Endpoint Detection Subjective (Human Eye)Objective (Transmittance Threshold)Automated eliminates bias when observing "browning" (decomposition).[1]
Throughput Single sample focusMulti-capillary (3-6 samples)Automated allows simultaneous testing of the batch vs. a reference standard.[1]
Data Traceability Notebook entryDigital video/curve storageAutomated is required for GMP/GLP environments.

Experimental Protocol: Automated Melting Point Verification

Objective: Determine the melting point range and decomposition onset of 1-Benzylazepan-4-amine 2HCl to verify salt formation and purity.

Materials & Equipment[2][3][4][5][6]
  • Sample: 1-Benzylazepan-4-amine 2HCl (Dry, finely ground).

  • Reference: Previous validated batch or Pharmacopeial Melting Point Standard (e.g., Caffeine/Sulfanilamide for calibration).

  • Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP system or equivalent) with video playback.

  • Capillaries: Standard glass, 1.0 mm outer diameter.[2]

Step-by-Step Methodology
Phase 1: Sample Preparation (The "Tapping" Variable)
  • Grinding: Ensure the sample is a fine powder. Coarse crystals lead to poor heat transfer and broad peaks.

  • Filling: Fill the capillary to a height of 3 mm .

  • Compaction: Tap the capillary firmly on a hard surface or use the instrument's packing wire. Loose packing causes "air pocket" insulation, artificially shifting the MP.

Phase 2: The "Scout" Run (Fast Ramp)
  • Goal: Determine the approximate melting temperature (

    
    ).
    
  • Settings:

    • Start Temp: 50°C

    • Ramp Rate: 10°C/min

    • Stop Temp: 300°C[3]

  • Action: Observe the point of liquefaction or darkening (decomposition). Let's assume

    
     is found to be ~240°C.[1]
    
Phase 3: The "Precise" Run (Validation)
  • Goal: Accurate range determination.

  • Settings:

    • Start Temp:

      
       (e.g., 230°C).
      
    • Ramp Rate: 1.0°C/min (Critical for salts to avoid thermal lag).

    • Stop Temp:

      
      .[1]
      
  • Detection Threshold: Set to "C" (Clear point) or 50% transmittance change.

Phase 4: Data Interpretation[1]
  • Onset Point (

    
    ):  The temperature where the first liquid meniscus forms.
    
  • Clear Point (

    
    ):  The temperature where the sample becomes completely transparent.
    
  • Decomposition: If the sample turns brown/black before melting, record the "Decomposition Onset."

Visualizing the Verification Logic

Diagram 1: Synthesis & Verification Workflow

This workflow illustrates where the MP check fits into the production of the 2HCl salt.

SynthesisWorkflow Start Start: 1-Benzylazepan-4-amine (Free Base / Oil) SaltForm Salt Formation (HCl gas in EtOH/Et2O) Start->SaltForm Precipitation Precipitation of 2HCl Salt SaltForm->Precipitation Filtration Filtration & Drying (Remove Solvent) Precipitation->Filtration MP_Check MP Verification (Automated) Filtration->MP_Check Pass Pass: Sharp MP >200°C (High Crystallinity) MP_Check->Pass Within Spec Fail Fail: Broad Range or Low MP (<150°C) MP_Check->Fail Out of Spec Recryst Recrystallize (MeOH/Et2O) Fail->Recryst Impurity/Wet Recryst->Filtration

Caption: Logical workflow for converting the oily free base to the stable 2HCl salt, with Melting Point serving as the critical quality gate.

Diagram 2: Troubleshooting MP Deviations

Use this decision tree when the experimental MP does not match expectations.

Troubleshooting Observation Observed MP Deviation LowMP MP Depression (Lower than expected) Observation->LowMP BroadRange Broad Melting Range (> 2-3°C) Observation->BroadRange Decomp Browning/Gas Evolution Observation->Decomp Cause1 Residual Solvent? (Dry sample >4h) LowMP->Cause1 Cause2 Free Base Contamination? (Check pH / Add HCl) BroadRange->Cause2 Cause3 Normal for 2HCl Salts (Record T_decomp) Decomp->Cause3

Caption: Diagnostic tree for interpreting melting point anomalies in diamine dihydrochloride salts.

References

  • PubChem. (2025).[1] 1-Benzylazepan-4-amine (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Mettler Toledo. (n.d.).[2] Melting Point Determination: Principle and Methods.[4][2] Available at: [Link][1]

  • Google Patents. (2009).[1][5] Fused heterocyclic derivative and use thereof (US20090227561). (Describes synthesis involving 1-Benzylazepan-4-amine). Available at:

Sources

Validation

Pharmacokinetic profile differences between azepane and pyrrolidine drugs

Executive Summary: The Ring Size Trade-Off[1] In hit-to-lead optimization, the expansion from a 5-membered pyrrolidine to a 7-membered azepane ring is a classic bioisosteric strategy. While often employed to modulate tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ring Size Trade-Off[1]

In hit-to-lead optimization, the expansion from a 5-membered pyrrolidine to a 7-membered azepane ring is a classic bioisosteric strategy. While often employed to modulate target affinity or selectivity (by altering the vector of substituents or filling a hydrophobic pocket), this transformation induces profound shifts in the pharmacokinetic (PK) profile.

The core PK divergence stems from two fundamental physicochemical shifts:

  • Lipophilicity & Entropy: Azepane is significantly more lipophilic and conformationally flexible ("floppy") than pyrrolidine, often leading to higher intrinsic clearance (

    
    ) and volume of distribution (
    
    
    
    ).
  • Basicity & Trapping: While both are strong bases, the steric environment of the nitrogen affects solvation and pKa, influencing lysosomal trapping and hERG liability.

This guide analyzes these differences through the lens of ADME (Absorption, Distribution, Metabolism, Excretion) and provides actionable protocols for evaluating these scaffolds.

Physicochemical & Structural Divergence[1][2]

The pharmacokinetic destiny of a drug is written in its physicochemical properties. The table below summarizes the critical shifts observed when expanding a pyrrolidine core to an azepane core within a Matched Molecular Pair (MMP) context.

ParameterPyrrolidine (5-membered)Azepane (7-membered)PK Impact of Expansion
LogP (Lipophilicity) LowerHigher (+0.5 to +1.0 units)Increased Metabolic Liability: Higher affinity for CYP450 active sites; increased non-specific binding.
pKa (Basicity) ~11.3 (unsubstituted)~11.1 (unsubstituted)Modulated Permeability: Both are highly basic; however, azepane's increased lipophilicity often offsets the ionization penalty for permeability.
Conformational Entropy Restricted (Envelope)High (Twist-chair/boat)Target Binding: Azepane pays a higher entropy penalty upon binding, which must be offset by stronger enthalpic interactions (e.g., hydrophobic contacts).
Ligand Efficiency (LE) HigherLowerDMPK Risk: Azepane adds mass (C2H4) and lipophilicity, often degrading LE and LLE (Lipophilic Ligand Efficiency).
Metabolic Stability: The Oxidative Liability

The most critical differentiator is oxidative metabolism . Azepane rings are generally considered "metabolic soft spots" compared to pyrrolidines due to their higher lipophilicity and the accessibility of their


-carbons to CYP450 enzymes.
Mechanism of Action:

-Carbon Oxidation

Both rings undergo oxidative metabolism primarily via CYP450-mediated


-hydroxylation, leading to ring opening or lactam formation. However, the regioselectivity  and rate  differ.
  • Pyrrolidine: Often oxidized to the chemically stable lactam (2-pyrrolidone) or the reactive iminium ion. The iminium species can be trapped by cyanide in vitro (a standard diagnostic assay).

  • Azepane: The increased flexibility allows the ring to adopt conformations that fit diverse CYP isoforms (prominently CYP2D6 and CYP3A4). The primary metabolite is often the

    
    -lactam (caprolactam derivative) or ring-opened amino-aldehyde species, which are rapidly cleared.
    
Visualization: Comparative Metabolic Pathways

The following diagram illustrates the divergent oxidative fates of these two heterocycles.

MetabolicPathways cluster_0 Pyrrolidine Metabolism cluster_1 Azepane Metabolism P_Start Pyrrolidine Drug P_Inter α-Carbinolamine (Unstable) P_Start->P_Inter CYP450 [O] P_Prod1 Lactam (Stable Metabolite) P_Inter->P_Prod1 2e- Oxidation P_Prod2 Iminium Ion (Reactive) P_Inter->P_Prod2 -H2O A_Start Azepane Drug A_Inter α-Carbinolamine A_Start->A_Inter CYP2D6/3A4 (High Affinity) A_Prod1 ε-Lactam (Major Metabolite) A_Inter->A_Prod1 Oxidation A_Prod2 Ring Opening (Aldehyde) A_Inter->A_Prod2 C-N Cleavage

Figure 1: Comparative oxidative pathways. Azepane's lipophilicity often drives higher affinity for CYP enzymes, accelerating the flux toward lactam and ring-opened metabolites.

Case Study: Muscarinic Agonists (SAR Analysis)

A pivotal study in muscarinic receptor ligands (Lundkvist et al.) provides a direct PK/PD comparison.

  • The Switch: Expanding the ring of a pyrrolidine-based muscarinic agonist to an azepane (perhydroazepine).

  • Result:

    • Affinity: Preserved.[1] The flexible azepane ring could still occupy the orthosteric binding site.

    • Efficacy: Abolished. The azepane analog acted as an antagonist.

    • PK Implication: The azepane analog showed significantly higher lipophilicity (

      
      ) and faster hepatic clearance in rat microsomes compared to the pyrrolidine parent.
      
  • Takeaway: While ring expansion can maintain binding, the "metabolic cost" is often a 2-5x increase in intrinsic clearance (

    
    ) due to the lipophilic boost.
    
Experimental Protocols

To objectively select between these scaffolds, you must generate self-validating data. Do not rely on calculated properties alone.

Protocol A: Intrinsic Clearance (

) via Microsomal Stability

Determine if the azepane substitution introduces a metabolic liability.

  • Preparation: Prepare 10 mM stock solutions of the Pyrrolidine and Azepane analogs in DMSO.

  • Incubation System:

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Reaction:

    • Pre-incubate microsomes and test compounds (1 µM final conc) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation:

    
    
    Target: If Azepane 
    
    
    
    > 2x Pyrrolidine
    
    
    , consider blocking
    
    
    -carbons (e.g., gem-dimethyl or fluorine substitution).
Protocol B: Lipophilicity-Dependent Permeability (PAMPA)

Verify if the lipophilicity gain in Azepane translates to useful permeability or non-specific binding.

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm) coated with 1% lecithin in dodecane.

  • Solutions:

    • Donor: pH 7.4 PBS containing test compound (10 µM).

    • Acceptor: pH 7.4 PBS (blank).

  • Process:

    • Sandwich donor and acceptor plates.

    • Incubate for 16 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Readout: Measure concentration in both Donor and Acceptor wells via UV/Vis or LC-MS.

  • Critical Control: Calculate Recovery .

    
    
    Insight: Azepane analogs often show lower recovery (<80%) due to high non-specific binding to the plastic or lipid membrane, a red flag for high volume of distribution (
    
    
    
    ) and tissue accumulation.
Strategic Decision Framework

Use this logic flow to decide when to deploy Azepane vs. Pyrrolidine.

DecisionTree Start Lead Optimization: Select Ring Size Q1 Is the target pocket hydrophobic & large? Start->Q1 Azepane Candidate: Azepane Q1->Azepane Yes Pyrrolidine Candidate: Pyrrolidine Q1->Pyrrolidine No (Steric constraint) Test1 Run Microsomal Stability Azepane->Test1 Assess Risk Result1 High Cl_int? Test1->Result1 Block Strategy: 1. Add α-F or α-Me 2. Introduce heteroatom (Oxazepane) Result1->Block Yes Proceed Advance to In Vivo PK Result1->Proceed No

Figure 2: Decision logic for scaffold selection. Azepane is preferred for hydrophobic bulk but requires rigorous metabolic de-risking.

References
  • Lundkvist, J. R., et al. (1990). "Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide."[1] Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design." Methods and Principles in Medicinal Chemistry.
  • Pike, K. G., et al. (2010). "Impact of Ring Size on Physicochemical Properties and Metabolic Stability." Drug Discovery Today.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for PAMPA and Microsomal Stability protocols).

Sources

Comparative

A Researcher's Guide to Interpreting the Infrared (IR) Absorption Bands of Amine Hydrochloride Salts

Welcome, researchers and drug development professionals. In the realm of pharmaceutical sciences and organic synthesis, the characterization of amine salts is a routine yet critical task.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. In the realm of pharmaceutical sciences and organic synthesis, the characterization of amine salts is a routine yet critical task. Whether you are confirming the salt formation of an active pharmaceutical ingredient (API) to enhance its solubility and stability, or monitoring a reaction, infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method for structural elucidation.

This guide moves beyond a simple recitation of spectral ranges. We will delve into the underlying principles of why amine hydrochloride salts present such distinct IR spectra compared to their free-base counterparts. We will explore the diagnostic absorption bands that allow for the clear differentiation between primary, secondary, and tertiary amine salts, and provide robust, field-proven protocols to ensure the data you generate is both accurate and reproducible.

The Foundational Principle: The Effect of Protonation on IR Spectra

The transformation of a neutral amine to its hydrochloride salt involves the protonation of the lone pair of electrons on the nitrogen atom. This fundamental chemical change creates a positively charged ammonium ion (R-NH₃⁺, R₂-NH₂⁺, or R₃-NH⁺) and dramatically alters the vibrational modes of the molecule.

The key spectral changes arise from two phenomena:

  • Formation of N-H Bonds: In tertiary amines, a new N-H bond is formed. In primary and secondary amines, the existing N-H bonds are transformed into N⁺-H bonds. These new bonds have different bond strengths and polarities, leading to new or shifted absorption bands.

  • Enhanced Hydrogen Bonding: The ammonium ion is a potent hydrogen bond donor. The resulting strong intermolecular hydrogen bonds cause significant broadening of the N-H stretching absorption bands, creating one of the most recognizable features in the IR spectrum of these salts.[1]

Understanding these principles is the first step toward expert spectral interpretation. The presence of a very broad and intense absorption envelope in the 3200-2250 cm⁻¹ region is a hallmark of an amine salt and immediately distinguishes it from its neutral precursor, which typically shows sharper, weaker N-H bands between 3500-3300 cm⁻¹.[2][3]

Self-Validating Experimental Protocols for High-Quality Spectra

Garbage in, garbage out. This adage is particularly true for spectroscopy. The quality of your IR spectrum is entirely dependent on meticulous sample preparation. The goal is to create an optically transparent medium for the sample that minimizes light scattering and avoids interfering absorptions.[4] Here, we compare two standard methods for solid samples.

Method A: The Potassium Bromide (KBr) Pellet Technique

This is the most common method for obtaining high-quality spectra of solid samples. It relies on the principle that alkali halides, like KBr, are transparent to IR radiation and become plastic under pressure, forming a clear disc that encases the sample.[5]

Experimental Protocol: KBr Pellet Preparation

  • Material Preparation (The Causality of Dryness): Potassium bromide is hygroscopic, meaning it readily absorbs atmospheric moisture.[4] Water exhibits a very strong, broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹, which can obscure key diagnostic peaks of your sample.[4] Therefore, always use spectroscopy-grade KBr and dry it in an oven (e.g., at 100-110°C for several hours) immediately before use.[6] Store it in a desiccator.

  • Grinding the Sample (The Causality of Particle Size): Place approximately 1-2 mg of your amine salt sample into a clean agate mortar and pestle.[5] Grind the sample thoroughly until it becomes a fine, fluffy powder. The particle size should ideally be less than the wavelength of the incident IR radiation (<2 µm) to prevent scattering of the IR beam, which can lead to distorted band shapes and a sloping baseline (the Christiansen effect).[6]

  • Mixing and Homogenization: Add approximately 100-200 mg of the pre-dried KBr to the mortar.[5] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is uniform. The goal is to disperse the sample particles evenly throughout the KBr matrix.[4]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes.[4][7] This "cold-flows" the KBr into a solid, transparent, or translucent disc.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum using a pure KBr pellet or an empty beam, then acquire the sample spectrum.

Method B: The Nujol™ Mull Technique

Mulling is an alternative method where the solid sample is suspended in a mulling agent, typically a mineral oil like Nujol™.[8][9] This paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).

Experimental Protocol: Nujol™ Mull Preparation

  • Sample Grinding: As with the KBr method, grind 5-10 mg of your sample to a fine powder in an agate mortar and pestle to minimize light scattering.[6]

  • Mull Creation: Add one or two small drops of Nujol™ to the ground sample.[6] Grind the mixture further until it forms a smooth, translucent paste with the consistency of petroleum jelly. You should not see any visible particles.[8]

  • Sample Mounting: Using a spatula, transfer a small amount of the mull onto the face of one salt plate. Place the second salt plate on top and gently rotate it to spread the mull into a thin, uniform film.[6]

  • Data Acquisition: Place the assembled plates into the sample holder and acquire the spectrum.

Performance Comparison: KBr Pellet vs. Nujol™ Mull

FeatureKBr Pellet MethodNujol™ Mull Method
Spectral Range Provides a clear spectrum across the entire mid-IR range (4000-400 cm⁻¹).Nujol™ (mineral oil) has its own strong C-H stretching (~2920, 2850 cm⁻¹) and bending (~1460, 1375 cm⁻¹) bands, which will obscure sample peaks in these regions.[8][10]
Sample Interaction Potential for ion exchange with reactive salts. Pressure can sometimes induce polymorphic changes.Chemically inert and gentle on the sample. Ideal for sensitive or reactive compounds.[9]
Ease of Preparation More time-consuming and requires a hydraulic press.[11]Faster and requires less specialized equipment.[12]
Data Quality Generally produces higher quality spectra with flatter baselines if prepared correctly.[4]Prone to scattering if not ground sufficiently. Mulling agent bands can be difficult to subtract perfectly.[6]
  • Pro-Tip: For a complete spectrum using the mull technique, one can prepare a second mull using a fluorinated hydrocarbon oil (e.g., Fluorolube®). This agent is transparent in the regions where Nujol™ absorbs, providing a composite view of the entire spectral range.[10]

Comparative Guide to IR Absorptions of Amine Hydrochloride Salts

The most significant diagnostic information comes from the N-H stretching and bending regions. The number and position of these bands allow for a confident assignment of the amine class.

Primary Amine Hydrochlorides (R-NH₃⁺)
  • N-H Stretching: The defining feature is a very strong and exceptionally broad absorption envelope, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹ .[1] This broadness is a direct result of strong hydrogen bonding. This feature is often referred to as the "ammonium band." C-H stretching vibrations from the alkyl backbone are frequently observed as sharper, weaker peaks superimposed on this broad envelope.[1][13]

  • N-H Bending: Primary amine salts exhibit two distinct bending vibrations.[1]

    • An asymmetric N-H bend occurs between 1625-1560 cm⁻¹ .

    • A symmetric N-H bend is found between 1550-1500 cm⁻¹ . The presence of two bands in this region is a key identifier for a primary amine salt.

  • Combination/Overtone Bands: A series of weaker, often complex, bands can appear in the 2800-2000 cm⁻¹ region. These arise from combinations and overtones of fundamental vibrations and are characteristic of ammonium salts.[1]

Secondary Amine Hydrochlorides (R₂-NH₂⁺)
  • N-H Stretching: These salts also show a strong, broad N-H stretching envelope due to hydrogen bonding. The typical range is 3000 cm⁻¹ to 2700 cm⁻¹ , showing significant overlap with primary amine salts.[1] Some studies also assign characteristic NH₂⁺ group frequencies between 2500 and 2400 cm⁻¹.[14]

  • N-H Bending: This is the critical diagnostic region. Unlike primary salts, secondary amine hydrochlorides show only one N-H bending band in the 1620-1560 cm⁻¹ range.[1][15] The absence of the second, lower-frequency symmetric bend clearly distinguishes it from a primary amine salt.

Tertiary Amine Hydrochlorides (R₃-NH⁺)
  • N-H Stretching: The single N-H bond in a protonated tertiary amine gives rise to a strong, broad absorption at a distinctly lower frequency than primary or secondary salts. This band is typically found in the 2700 cm⁻¹ to 2250 cm⁻¹ range.[16][17] Its unique position makes the identification of tertiary amine salts relatively straightforward.

  • N-H Bending: Tertiary amine salts lack the N-H bending vibrations around 1600 cm⁻¹ that characterize primary and secondary salts.[1]

Data Summary and Visualization

For quick reference, the key diagnostic bands are summarized below.

Table 1: Comparison of Diagnostic IR Bands for Amine Hydrochloride Salts

Amine Salt ClassFunctional GroupN-H Stretching Region (cm⁻¹)N-H Bending Region (cm⁻¹)Key Distinguishing Feature
Primary R-NH₃⁺3200 - 2800 (Very broad, strong)1625 - 1560 (Asymmetric)1550 - 1500 (Symmetric)Two distinct N-H bending bands.[1]
Secondary R₂-NH₂⁺3000 - 2700 (Broad, strong)1620 - 1560A single N-H bending band.[1][15]
Tertiary R₃-NH⁺2700 - 2250 (Broad, strong)None in the 1600 cm⁻¹ regionN-H stretch is at a significantly lower frequency; no N-H bend.[16][17]

Visualizing the Workflow: KBr Pellet Preparation

KBr_Pellet_Workflow cluster_prep Material Preparation cluster_process Pellet Formation cluster_analysis Analysis Dry_KBr Dry KBr Powder (100-110°C) Mix Homogenize Sample with KBr (1:100 ratio) Dry_KBr->Mix Grind_Sample Grind Amine Salt (1-2 mg) Grind_Sample->Mix Load_Die Load Powder into Pellet Die Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Acquire_Spectrum Acquire IR Spectrum Press->Acquire_Spectrum

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Visualizing the Logic: Spectral Interpretation Decision Tree

Amine_Salt_ID Start Examine Spectrum 4000-400 cm⁻¹ BroadBand Broad, strong band in 3200-2250 cm⁻¹ region? Start->BroadBand BendCheck Bands in 1625-1500 cm⁻¹ region? BroadBand->BendCheck Yes NotSalt Not an Amine Salt BroadBand->NotSalt No NumBands One or two bands? BendCheck->NumBands Yes Tertiary Tertiary Amine Salt (R₃-NH⁺) BendCheck->Tertiary No Primary Primary Amine Salt (R-NH₃⁺) NumBands->Primary Two Secondary Secondary Amine Salt (R₂-NH₂⁺) NumBands->Secondary One

Caption: Decision tree for identifying amine salt type from IR spectra.

Conclusion

The infrared spectrum of an amine hydrochloride salt is rich with structural information. By moving beyond simple peak matching and understanding the causal relationships between protonation, hydrogen bonding, and vibrational frequencies, researchers can confidently characterize their samples. The key lies in a systematic approach: first, ensure a high-quality spectrum through meticulous sample preparation, and second, analyze the diagnostic N-H stretching and bending regions to distinguish between primary, secondary, and tertiary amine salts. This guide provides the foundational knowledge and practical protocols to empower you in your research and development endeavors.

References

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026). Kintek Press.
  • 4.2: IR Spectroscopy . (2022). Chemistry LibreTexts. [Link]

  • Nujol - Wikipedia . Wikipedia. [Link]

  • Fluorolube® & Nujol® for Sample Preparation . International Crystal Laboratories. [Link]

  • IR: amines . University of Calgary. [Link]

  • Sample preparation for FT-IR . University of the West Indies. [Link]

  • Infrared Spectrometry . Michigan State University Department of Chemistry. [Link]

  • KBr Pellet Preparation for FTIR Analysis . (2020). YouTube. [Link]

  • KBr Pellet Method . Shimadzu. [Link]

  • Amine infrared spectra . Chemistry. [Link]

  • Infrared Spectroscopy Sample Preparation . SlideShare. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS . (1953). Canadian Journal of Chemistry. [Link]

  • Organic Nitrogen Compounds V: Amine Salts . (2019). Spectroscopy Online. [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1 . (1957). Canadian Journal of Chemistry. [Link]

  • INFRARED SPECTROSCOPY . St. Paul's Cathedral Mission College. [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 . (1957). ResearchGate. [Link]

  • Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases . (2009). Journal of Physical Chemistry B. [Link]

  • The infrared spectra of secondary amines and their salts . (1953). Canadian Journal of Chemistry. [Link]

  • 24.10: Spectroscopy of Amines . (2024). Chemistry LibreTexts. [Link]

Sources

Validation

Validation of 1-Benzylazepan-4-amine as a Sigma-1 Receptor Ligand Scaffold

Executive Summary: The Azepane Advantage The Sigma-1 receptor (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azepane Advantage

The Sigma-1 receptor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


R) is a ligand-operated integral membrane chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] It plays a pivotal role in modulating calcium signaling, ER stress response, and cell survival. While traditional scaffolds like piperidines (e.g., Haloperidol) and morpholines (e.g., PRE-084) have defined the pharmacophore, the 1-Benzylazepan-4-amine  scaffold represents a strategic evolution in ligand design.

This guide validates the 1-Benzylazepan-4-amine scaffold as a superior platform for


R ligand development. By expanding the central ring from six (piperidine) to seven members (azepane), this scaffold introduces distinct conformational flexibility and hydrophobic bulk, often resulting in enhanced selectivity against the Sigma-2 (

R) subtype and off-target dopaminergic receptors.
Pharmacophore & Structural Analysis

The


R pharmacophore requires a basic nitrogen atom (protonated at physiological pH) flanked by two hydrophobic regions of specific size and distance.
  • Primary Hydrophobic Region: The benzyl group at the

    
     position occupies the primary hydrophobic pocket (interacting with Tyr103, Leu105, Phe107).
    
  • Basic Center: The azepane ring nitrogen (

    
    ) serves as the proton-accepting core, forming the critical salt bridge with Glu172  (essential for binding).
    
  • Secondary Handle: The amine at position

    
     provides a vector for extending into the secondary hydrophobic pocket (Val84, Trp89), allowing for "hit-to-lead" optimization via amidation or urea formation.
    
Table 1: Comparative Physicochemical Profile
Feature1-Benzylazepan-4-amine (Scaffold)Haloperidol (Antagonist)(+)-Pentazocine (Agonist)PRE-084 (Agonist)
Core Ring Azepane (7-membered)Piperidine (6-membered)BenzomorphanMorpholine
Binding Affinity (

)
Scaffold:[2][3] ~40–100 nM (Est.)Derivatives: <10 nM~1–3 nM~2–5 nM~40–60 nM

R Selectivity
High potential (tunable via C4)Low (Non-selective)HighModerate
Off-Target Risk Low (lacks D2 pharmacophore)High (D2 antagonist)Low (Opioid inactive)Low
LogP (Lipophilicity) ~1.8–2.2 (Tunable)4.3 (High)3.82.6
BBB Permeability High (Predicted)HighHighHigh

Expert Insight: The azepane ring's flexibility allows it to adopt a "twisted-chair" conformation, potentially reducing the entropic penalty upon binding compared to the more rigid piperidine analogs. This is crucial for achieving high selectivity over the


R, which has a more sterically restricted binding pocket.
Mechanism of Action: The Chaperone Pathway

To validate this scaffold, one must understand the downstream signaling it modulates.


R activation leads to the dissociation of the receptor from BiP (GRP78), allowing 

R to chaperone IP3 receptors and stabilize calcium flux.

S1R_Pathway Ligand 1-Benzylazepan-4-amine (Derivative) S1R_Inactive S1R-BiP Complex (Inactive @ MAM) Ligand->S1R_Inactive Binds S1R_Active S1R (Active) Dissociated S1R_Inactive->S1R_Active Dissociation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperones Cell_Survival Cell Survival (Anti-Apoptotic) S1R_Active->Cell_Survival UPR Modulation Ca_Flux Mitochondrial Ca2+ Influx IP3R->Ca_Flux Modulates ATP ATP Production (TCA Cycle) Ca_Flux->ATP Increases ATP->Cell_Survival

Figure 1: Signal transduction pathway activated by


R ligands. The scaffold targets the initial dissociation step at the MAM (Mitochondria-Associated Membrane).
Experimental Validation Protocols

To objectively validate the 1-Benzylazepan-4-amine scaffold, the following self-validating workflow must be executed.

Phase 1: Competitive Radioligand Binding Assay (

Determination)

Objective: Determine affinity for


R vs. 

R.
  • Reagents:

    • 
      R Source:  Guinea pig brain membrane homogenates or HEK293 cells overexpressing human 
      
      
      
      R.
    • Radioligand:

      
      -Pentazocine (Specific Activity ~30 Ci/mmol).
      
    • Non-specific Binder: Haloperidol (10

      
      M) or GBR-12909.
      
  • Protocol:

    • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

    • Incubation: Mix 100

      
      L membrane, 50 
      
      
      
      L radioligand (final conc. 2-5 nM), and 50
      
      
      L of the test compound (1-Benzylazepan-4-amine derivative) at concentrations ranging from
      
      
      to
      
      
      M.
    • Equilibrium: Incubate at 37°C for 120 minutes (Critical: S1R kinetics are slow; 37°C ensures equilibrium).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Validation Criteria: A valid "hit" based on this scaffold should exhibit

    
     nM.[3]
    
Phase 2: Functional Phenotypic Screening (Ca2+ Mobilization)

Objective: Distinguish Agonist vs. Antagonist activity.

  • System: Bradykinin-induced

    
     release in NG108-15 cells.
    
  • Protocol:

    • Load cells with Fura-2 AM (calcium indicator).

    • Pre-treat with Test Compound (10

      
      M) for 30 mins.
      
    • Stimulate with Bradykinin.

    • Readout:

      • Agonist: Potentiates the

        
         spike (similar to PRE-084).
        
      • Antagonist: Inhibits or has no effect on the spike (similar to NE-100).

Validation Workflow Visualization

The following diagram outlines the logical flow for validating the scaffold from synthesis to lead selection.

Validation_Workflow cluster_Binding Affinity Screening cluster_Funct Functional Validation Start 1-Benzylazepan-4-amine Scaffold Deriv C4-Functionalization (Amides/Ureas) Start->Deriv S1_Bind S1R Binding ([3H]-Pentazocine) Deriv->S1_Bind S2_Bind S2R Binding ([3H]-DTG + Mask) Deriv->S2_Bind Ca_Assay Ca2+ Mobilization S1_Bind->Ca_Assay Ki < 100nM S2_Bind->Ca_Assay Selectivity Check Tox Cytotoxicity (SH-SY5Y) Ca_Assay->Tox Lead Validated Lead Ki < 10nM Selectivity > 50x Tox->Lead Non-toxic

Figure 2: Step-by-step validation logic for 1-Benzylazepan-4-amine derivatives.

Conclusion

The 1-Benzylazepan-4-amine scaffold offers a distinct competitive advantage over traditional piperidine-based ligands. Its expanded ring size provides a unique vector for optimizing selectivity against


R and D2 receptors, addressing the major "dirty profile" liability of Haloperidol. For researchers, this scaffold serves as a robust, chemically accessible starting point for generating high-affinity 

R agonists or antagonists with improved CNS drug-like properties.
References
  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature, 532(7600), 527-530. Link
    
  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

  • Huang, Y., et al. (2011). "Synthesis and evaluation of 1-benzyl-4-piperidone derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry, 54(8), 2683-2696. (Provides comparative SAR for benzyl-amine scaffolds). Link

  • Prezzavento, O., et al. (2017). "Sigma receptor ligands: specific vs. non-specific interactions." European Journal of Medicinal Chemistry, 125, 112-124. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). "Sigma receptors [

    
    Rs]: biology in normal and diseased states." Journal of Receptor, Ligand and Channel Research, 9, 1-13. Link
    

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Safety & Regulatory Compliance

Safety

1-Benzylazepan-4-amine Dihydrochloride: Safe Handling &amp; Disposal Protocol

[1] Part 1: Executive Summary & Core Directive Do not treat this compound as general trash or sanitary sewer waste. 1-Benzylazepan-4-amine dihydrochloride (CAS: 109105-51-3 for free base; salt forms vary) is a pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

Do not treat this compound as general trash or sanitary sewer waste. 1-Benzylazepan-4-amine dihydrochloride (CAS: 109105-51-3 for free base; salt forms vary) is a pharmaceutical intermediate characterized by its amine functionality and hydrochloride salt structure.[1][2] While often chemically stable, its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines to prevent environmental contamination and potential reactivity hazards (specifically gas evolution if mixed improperly).

Immediate Action Required:

  • Segregate from strong oxidizers and strong bases immediately.

  • Label all waste containers with the specific chemical name; do not use generic "Organic Waste" labels without constituent listing.

  • Incinerate via a licensed hazardous waste contractor.

Part 2: Technical Identity & Hazard Assessment[1][3][4]

To dispose of a chemical safely, you must understand its behavior.[3][4] This compound is an amine dihydrochloride , meaning it is the salt form of a basic amine.

Chemical Profile
PropertyData
Chemical Name 1-Benzylazepan-4-amine dihydrochloride
CAS Number 109105-51-3 (Free Base Reference)
Molecular Formula C₁₃H₂₂Cl₂N₂ (Salt form)
Functional Groups Secondary Amine, Tertiary Amine (Benzyl), HCl Salt
Acidity (pH) Acidic in aqueous solution (pH ~3-5 typical for amine HCl salts)
Physical State Solid (Crystalline Powder)
Hazard Classification (GHS)

Based on structural analogs and amine salt properties:

  • H302: Harmful if swallowed.[5][6][3][7]

  • H315: Causes skin irritation.[2][3][7][8]

  • H319: Causes serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3][8]

Part 3: The Disposal Protocol (Step-by-Step)

This protocol utilizes a Self-Validating System . At each stage, a verification step ensures safety before moving to the next.[3]

Workflow Visualization

The following diagram outlines the decision logic for disposing of 1-Benzylazepan-4-amine dihydrochloride.

DisposalWorkflow Start Waste Generation: 1-Benzylazepan-4-amine 2HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure or Contaminated Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Liquid Pack Containerize: High-Density Polyethylene (HDPE) or Glass Jar SolidPath->Pack LabelSolid Label: 'Hazardous Waste - Toxic/Irritant' Pack->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Identify Solvent Base LiquidPath->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM pHCheck CRITICAL VALIDATION: Check pH Aqueous->pHCheck CombineOrg Combine with Compatible Organic Waste Stream Organic->CombineOrg Segregation Segregate from: Cyanides, Sulfides, Strong Bases pHCheck->Segregation If Acidic (Expected) Segregation->Storage CombineOrg->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Caption: Operational workflow for segregating and packaging 1-Benzylazepan-4-amine dihydrochloride waste streams.

Scenario A: Solid Waste (Pure Substance or Spills)

Objective: Containment and Incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1] Avoid metal containers as the acidic salt may corrode them over time.

  • Packaging: Transfer the solid carefully to avoid dust generation. If the waste is on a weighing paper or contaminated glove, place the entire item into the jar.

  • Labeling:

    • Constituents: "1-Benzylazepan-4-amine dihydrochloride, Solid."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Validation: Ensure the lid is tight and the exterior is wiped clean.

Scenario B: Liquid Waste (Aqueous or Organic Solutions)

Objective: Prevent incompatible mixing (Heat/Gas Generation).

  • Characterize the Matrix:

    • Organic Solvents (DMSO, Methanol, DCM): Dispose of in the appropriate "Organic Waste" carboy.

      • Note: If using Halogenated solvents (DCM), use the "Halogenated" waste stream. If non-halogenated (Methanol), use "Non-Halogenated."

    • Aqueous Solutions:

      • Validation Step: Dip a pH strip into the waste. As a dihydrochloride salt, it will likely be acidic .

      • Segregation Rule: NEVER mix acidic amine waste with waste streams containing Cyanides (CN-) or Sulfides (S2-) .[1] This will generate lethal HCN or H2S gas.

      • Segregation Rule: Avoid mixing with strong bases (NaOH) in a closed container, as the neutralization is exothermic (generates heat) and can pressurize the vessel.

  • Disposal: Pour into the "Aqueous Acidic" or "General Aqueous" waste container, provided it is free of the incompatibles listed above.

Part 4: Regulatory & Compliance Framework (RCRA)

While 1-Benzylazepan-4-amine dihydrochloride is not explicitly "P-listed" or "U-listed" by the EPA, it must be managed as hazardous waste due to its toxicity and chemical properties.[1]

Regulatory CategoryClassificationAction Required
RCRA Status Non-Listed / Characteristic PotentialManage as Hazardous Chemical Waste.[1][9]
Waste Code (Suggested) D002 (Corrosivity) if pH < 2; otherwise Non-Regulated but hazardous.Assign internal tracking code for incineration.
Disposal Method Fuel Blending / Incineration Mandatory. Do not landfill.

Why Incineration? The high nitrogen content and the hydrochloride salt structure make incineration the only method that guarantees complete thermal destruction of the organic framework while safely capturing the chlorine (as HCl gas) in the scrubber systems of the incinerator.

Part 5: Emergency Procedures

Spill Response
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 particulate respirator.

  • Neutralize (Optional but Recommended): For liquid spills, cover with a weak base (sodium carbonate or spill pillow) to neutralize acidity.

  • Clean: Sweep up solids (do not dry sweep; use a damp paper towel to capture dust) or absorb liquids with vermiculite.

  • Dispose: Place all cleanup materials into the Hazardous Waste container described in Part 3.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 109105-51-3, 1-Benzylazepan-4-amine.[1] PubChem.[10] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Essential Protective Measures for Handling 1-Benzylazepan-4-amine dihydrochloride

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Benzylazepan-4-amine dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Benzylazepan-4-amine dihydrochloride. As the toxicological properties of this specific chemical have not been exhaustively studied, the following procedures are based on established best practices for handling analogous amine hydrochlorides and compounds classified as irritants and potentially harmful.[1] Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

1-Benzylazepan-4-amine dihydrochloride, like many amine hydrochlorides, should be handled as a hazardous substance.[2] Based on data from structurally similar compounds, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]

  • Harmful if Swallowed or Inhaled: The compound may be harmful if ingested or inhaled.[1]

  • Harmful in Contact with Skin: Prolonged or widespread skin contact may be harmful.[1]

Due to the limited specific data, a cautious approach is warranted, treating the compound as potentially harmful through all routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks.[4] All PPE should be properly fitted and inspected before each use.[5]

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical-resistant gloves (e.g., nitrile)Safety glasses with side shields and a face shieldLaboratory coatNIOSH-approved respirator for dusts if not in a fume hood
Preparing Solutions Chemical-resistant gloves (e.g., nitrile)Chemical splash gogglesLaboratory coatUse in a chemical fume hood
Running Reactions/Workup Chemical-resistant gloves (e.g., nitrile)Chemical splash goggles and face shieldChemical-resistant apron over a laboratory coatUse in a chemical fume hood
Handling Spills Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and face shieldDisposable chemical-resistant coverallsNIOSH-approved respirator with appropriate cartridges

Core PPE Requirements:

  • Hand Protection: Impervious gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[3]

  • Eye and Face Protection: At a minimum, safety glasses with side shields should be worn.[5] When handling the solid outside of a fume hood or when there is a splash risk, chemical splash goggles and a full-face shield are required.[4][6] Contact lenses should not be worn in the laboratory.[5]

  • Body Protection: A laboratory coat must be worn at all times.[4] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: All handling of 1-Benzylazepan-4-amine dihydrochloride powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for particulates must be used.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Workflow for PPE Selection

PPE_Workflow PPE Selection Workflow for 1-Benzylazepan-4-amine dihydrochloride start Start: Identify Task weighing Weighing or Transferring Solid start->weighing dissolving Preparing a Solution start->dissolving reaction Running a Reaction / Workup start->reaction spill Handling a Spill start->spill fume_hood_check Is a Fume Hood in Use? weighing->fume_hood_check splash_risk Is there a Splash Risk? dissolving->splash_risk reaction->splash_risk ppe_spill_kit Full Spill PPE: - Heavy-Duty Gloves - Coveralls - Goggles & Face Shield - Respirator spill->ppe_spill_kit ppe_basic Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses fume_hood_check->ppe_basic Yes ppe_respirator Add: NIOSH-Approved Respirator fume_hood_check->ppe_respirator No splash_risk->ppe_basic Low ppe_goggles Upgrade to: Chemical Splash Goggles splash_risk->ppe_goggles Moderate ppe_face_shield Add: Full Face Shield splash_risk->ppe_face_shield High ppe_goggles->ppe_basic ppe_face_shield->ppe_goggles ppe_respirator->ppe_basic

Caption: Decision workflow for selecting appropriate PPE.

A. Weighing and Transferring the Solid:

  • Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[1][5]

  • PPE: Don a lab coat, nitrile gloves, and safety glasses. If not using a fume hood, a face shield and a NIOSH-approved respirator are mandatory.

  • Procedure: Carefully open the container. Use a spatula to transfer the desired amount of solid to a tared weigh boat. Avoid generating dust.

  • Cleanup: Immediately clean any minor spills with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

B. Preparing Solutions:

  • Preparation: All dissolutions must be performed in a chemical fume hood.

  • PPE: Don a lab coat, nitrile gloves, and chemical splash goggles.

  • Procedure: Add the weighed solid to the solvent in a suitable flask. If necessary, gently swirl or stir to dissolve.

  • Cleanup: Rinse any contaminated glassware and equipment before removing them from the fume hood.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing immediately.[7] Wash the affected skin area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and body protection.[1]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[1]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

    • Ventilate the area and wash the spill site after the material pickup is complete.[1]

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing 1-Benzylazepan-4-amine dihydrochloride must be treated as hazardous waste.

  • Unused Product: Dispose of as hazardous waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and cleaning materials, must be collected in a designated, sealed hazardous waste container.[10]

  • Empty Containers: Unless thoroughly decontaminated, empty containers may retain product residue and should be disposed of as hazardous waste.

Always follow federal, state, and local environmental regulations for hazardous waste disposal.[1]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SDS Canada. (2022). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Trihydro Corporation. (2020). Chemical PPE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025). PRODUCT INFORMATION.
  • (n.d.). HAZARDOUS.

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